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Orexin A (16-33)

Cat. No.: B12394946
M. Wt: 1862.1 g/mol
InChI Key: OJUWPKGAOUIXEV-ZEKCHBSBSA-N
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Description

Orexin A (16-33) is a useful research compound. Its molecular formula is C85H136N24O23 and its molecular weight is 1862.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Orexin A (16-33) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orexin A (16-33) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C85H136N24O23 B12394946 Orexin A (16-33)

Properties

Molecular Formula

C85H136N24O23

Molecular Weight

1862.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C85H136N24O23/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-/m0/s1

InChI Key

OJUWPKGAOUIXEV-ZEKCHBSBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N

Origin of Product

United States

Foundational & Exploratory

Orexin A (16-33): A Technical Guide to its Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Orexin A (16-33) peptide, a truncated form of the neuropeptide Orexin A. This document details its structure, sequence, and functional activity, along with methodologies for its study.

Orexin A (16-33) Peptide: Structure and Sequence

Orexin A is a 33-amino acid neuropeptide that plays a crucial role in the regulation of sleep, wakefulness, and appetite.[1] The full-length peptide is characterized by an N-terminal pyroglutamyl residue, a C-terminal amidation, and two intramolecular disulfide bonds.[2] Orexin A (16-33) is a C-terminal fragment of Orexin A.

Sequence: The amino acid sequence of Orexin A (16-33) is Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu, with a C-terminal amidation (-NH2).[3][4]

Structural Features: Unlike the full-length Orexin A, the truncated Orexin A (16-33) is a linear peptide and lacks the two disulfide bridges.[2] The C-terminal region of Orexin A is understood to be critical for its biological activity.

Quantitative Data

PeptideOX1 Receptor EC50 (nM)OX2 Receptor EC50 (nM)Selectivity (OX2/OX1)
Orexin A0.22 ± 0.061.07 ± 0.34.9
OXA (15-33)64~960~15
OXA (17-33)8.29 ± 1.1187~23
OXA (19-33)1380>3000-

Table adapted from data presented in studies on truncated orexin peptides.

One study utilizing an intramolecular Fluorescence Resonance Energy Transfer (FRET) sensor for the OX1 receptor reported the rank order of potency as Orexin A > Orexin B > Orexin A (16-33), indicating that Orexin A (16-33) is a weak agonist compared to the full-length peptide.

Signaling Pathways

Orexin A exerts its effects by binding to two G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). OX1R binds Orexin A with high affinity, while OX2R binds both Orexin A and Orexin B. The primary signaling cascade for both receptors involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses. Orexin receptors can also couple to other G-proteins, such as Gi/o, and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Orexin_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orexin A Orexin A OX1R OX1R/ OX2R Orexin A->OX1R Binds to Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Responses Ca2_release->Cellular_Response PKC->Cellular_Response

Orexin A Gq-PLC Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Orexin A (16-33) and other orexin receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the orexin receptors.

Materials:

  • Cell membranes prepared from cells expressing either human OX1R or OX2R.

  • Radioligand, e.g., [125I]Orexin A.

  • Unlabeled Orexin A (for determining non-specific binding).

  • Test compound (Orexin A (16-33)).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (Orexin A (16-33)).

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of unlabeled Orexin A.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of a ligand to activate the orexin receptors and induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Materials:

  • Cells stably expressing either human OX1R or OX2R (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (Orexin A (16-33)).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

  • 96-well black-walled, clear-bottom plates.

Procedure:

  • Seed the cells in the 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound (Orexin A (16-33)) in the assay buffer.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the different concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the log of the test compound concentration to generate a dose-response curve.

  • Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b1 Prepare Cell Membranes and Reagents b2 Incubate Membranes with Radioligand and Test Compound b1->b2 b3 Filter and Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 end End b5->end f1 Seed and Culture Cells f2 Load Cells with Calcium-Sensitive Dye f1->f2 f3 Measure Baseline Fluorescence f2->f3 f4 Add Test Compound and Measure Fluorescence Change f3->f4 f5 Calculate EC50 f4->f5 f5->end start Start start->b1 start->f1

General Experimental Workflow.

References

Orexin A (16-33): A Technical Guide to its Scientific Origins and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin neuropeptide system in 1998 marked a significant milestone in neuroscience, revolutionizing our understanding of sleep, arousal, and feeding behaviors.[1] Two independent research groups, de Lecea et al. and Sakurai et al., almost simultaneously reported the identification of two novel neuropeptides, initially named hypocretins and orexins, respectively.[1] These peptides, Orexin A (a 33-amino acid peptide with two intramolecular disulfide bonds) and Orexin B (a 28-amino acid linear peptide), are derived from a common precursor protein, prepro-orexin.[1] They exert their biological effects through two G-protein coupled receptors (GPCRs), the Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors.[1]

Subsequent research into the structure-activity relationships of these peptides revealed the critical role of the C-terminal region for receptor binding and activation. This exploration led to the synthesis and characterization of various peptide fragments. Among these, Orexin A (16-33) has been utilized as a tool to probe the minimal structural requirements for orexin receptor interaction and activation. This technical guide provides an in-depth overview of the discovery context, experimental characterization, and signaling pathways associated with the Orexin A (16-33) fragment.

The Emergence of Orexin A (16-33) from Structure-Activity Relationship Studies

Unlike the discovery of the full-length orexin peptides, Orexin A (16-33) did not emerge from a singular discovery event but rather from systematic studies aimed at elucidating the pharmacophore of Orexin A. Research indicated that the C-terminal portion of Orexin A is essential for its biological activity.[2] Truncation studies of Orexin A demonstrated that N-terminally shortened fragments could still activate orexin receptors. This led to the investigation of various C-terminal fragments, including Orexin A (16-33), to understand the minimal sequence required for receptor agonism.

Quantitative Data Summary

The following table summarizes the available quantitative data for Orexin A (16-33) and related peptides for comparative purposes.

LigandReceptorAssay TypeParameterValueReference
Orexin A (16-33) OX1RERK1/2 PhosphorylationpEC505.72 ± 0.09Xu TR, et al. (2012)
Orexin AOX1RERK1/2 PhosphorylationpEC507.53 ± 0.12Xu TR, et al. (2012)
Orexin BOX1RERK1/2 PhosphorylationpEC506.50 ± 0.33Xu TR, et al. (2012)
Orexin AOX1RIntracellular Ca2+ MobilizationpEC508.03 ± 0.08Smart D, et al. (1999)
Orexin BOX1RIntracellular Ca2+ MobilizationpEC507.30 ± 0.08Smart D, et al. (1999)
Orexin AOX2RIntracellular Ca2+ MobilizationpEC508.18 ± 0.10Smart D, et al. (1999)
Orexin BOX2RIntracellular Ca2+ MobilizationpEC508.43 ± 0.09Smart D, et al. (1999)
Orexin A (16-33)Orexin A RIARadioimmunoassayCross-reactivity<0.001%Phoenix Pharmaceuticals

Experimental Protocols

The characterization of Orexin A (16-33) and other orexin peptides relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To measure the displacement of a radiolabeled orexin peptide from OX1R or OX2R by a competitive, non-labeled ligand like Orexin A (16-33).

Materials:

  • Membrane preparations from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand: [125I]-Orexin A.

  • Unlabeled competitor ligand: Orexin A (16-33).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold binding buffer.

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).

Procedure:

  • Thaw the cell membrane preparation and resuspend in binding buffer.

  • In a 96-well plate, add the membrane preparation (typically 3-20 µg of protein per well).

  • Add varying concentrations of the unlabeled competitor ligand (Orexin A (16-33)). For determining non-specific binding, a high concentration of an unlabeled standard orexin agonist is used.

  • Add a fixed concentration of the radioligand ([125I]-Orexin A).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. This separates the bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a ligand to activate orexin receptors and trigger a downstream signaling event, the release of intracellular calcium.

Objective: To determine the potency (EC50) of Orexin A (16-33) in activating OX1R or OX2R.

Materials:

  • CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Cell culture medium (e.g., MEM-Alpha or Ham's F-12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).

  • Probenecid (to prevent dye leakage from cells).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Seed the cells into the microplates at a suitable density (e.g., 20,000 cells/well) and culture overnight.

  • Incubate the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-3 AM) and probenecid (e.g., 2.5 mM) in culture medium for approximately 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the FLIPR instrument.

  • Add varying concentrations of the agonist (Orexin A (16-33)) to the wells.

  • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • The peak fluorescence response is plotted against the ligand concentration, and a dose-response curve is generated to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another downstream signaling event following orexin receptor activation.

Objective: To determine the potency (EC50) of Orexin A (16-33) in stimulating the ERK1/2 signaling pathway.

Materials:

  • Cells expressing orexin receptors (e.g., Flp-In T-REx 293 cells).

  • 12-well plates.

  • Serum-free medium for cell starvation.

  • Laemmli sample buffer.

  • SDS-PAGE equipment and reagents.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence detection reagents and imaging system.

Procedure:

  • Grow cells in 12-well plates and serum-starve for 12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

  • Stimulate the cells with varying concentrations of Orexin A (16-33) for a defined period (e.g., 5-10 minutes).

  • Lyse the cells directly in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

  • After washing, probe with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

  • Quantify the band intensities and plot the ratio of phosphorylated to total ERK1/2 against the ligand concentration to determine the EC50 value.

Signaling Pathways

Orexin receptors are known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of diverse intracellular signaling cascades. The primary and most well-characterized pathway involves the coupling to Gq proteins.

Gq-Mediated Pathway

Activation of OX1R and OX2R by agonists like Orexin A leads to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neuronal depolarization and activation of downstream kinases like ERK1/2. Given that the C-terminal fragments of Orexin A are responsible for receptor activation, it is highly probable that Orexin A (16-33) exerts its effects through this canonical Gq-mediated pathway.

Other Potential Pathways

There is also evidence for orexin receptor coupling to Gi/o and Gs proteins. Gi/o coupling can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, while Gs coupling stimulates adenylyl cyclase and increases cAMP. The specific G-protein coupling profile can be cell-type dependent and may be influenced by the specific agonist. Further studies are needed to fully elucidate the G-protein coupling profile of Orexin A (16-33).

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orexin A (16-33) Orexin A (16-33) OX1R OX1R/OX2R Orexin A (16-33)->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Response

Caption: Orexin A (16-33) Gq-mediated signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_ca Calcium Mobilization cluster_erk ERK1/2 Phosphorylation b1 Incubate Membranes, Radioligand & Orexin A (16-33) b2 Separate Bound/Free (Filtration) b1->b2 b3 Quantify Radioactivity b2->b3 b4 Calculate Ki b3->b4 c1 Load Cells with Calcium Dye c2 Add Orexin A (16-33) c1->c2 c3 Measure Fluorescence (FLIPR) c2->c3 c4 Calculate EC50 c3->c4 e1 Stimulate Cells with Orexin A (16-33) e2 Western Blot for p-ERK & Total ERK e1->e2 e3 Quantify Bands e2->e3 e4 Calculate EC50 e3->e4

Caption: Key experimental workflows for Orexin A (16-33) characterization.

References

biological function of Orexin A fragment (16-33)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Function of Orexin A Fragment (16-33)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orexin A (also known as hypocretin-1) is a 33-amino acid neuropeptide synthesized primarily in the lateral hypothalamus. It plays a critical role in regulating a wide array of physiological processes, including wakefulness, energy homeostasis, feeding behavior, and reward systems.[1][2] Orexin A and its counterpart, Orexin B, exert their effects by activating two G protein-coupled receptors, the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[3]

Structure-activity relationship studies have utilized various fragments of the full-length peptide to identify the key domains responsible for receptor binding and activation. The C-terminal region of Orexin A is understood to be crucial for its biological activity.[4] Orexin A fragment (16-33) is a C-terminal fragment that lacks the N-terminal pyroglutamyl residue and the two intramolecular disulfide bonds (Cys6-Cys12, Cys7-Cys14) characteristic of the native peptide.[5]

This technical guide provides a comprehensive overview of the , summarizing quantitative data on its activity, detailing relevant experimental protocols, and visualizing key pathways and concepts. The primary focus is on its utility as a research tool, particularly as a control peptide for elucidating specific orexin-mediated effects.

Core Biological Function and Receptor Activity

While the C-terminus of Orexin A is essential for receptor interaction, studies consistently demonstrate that the Orexin A (16-33) fragment possesses significantly reduced or negligible biological activity compared to the full-length peptide. This lack of activity is attributed to the absence of the structurally important N-terminal region and the conformation-stabilizing disulfide bridges.

In most experimental systems, Orexin A (16-33) fails to elicit the characteristic excitatory effects of native Orexin A. For instance, electrophysiological studies have shown that at concentrations where full-length Orexin A produces robust neuronal activation, the (16-33) fragment has no effect on synaptic activity or intracellular calcium levels. This has led to its widespread use as a negative control to confirm that the observed effects of Orexin A are specific to receptor activation and not due to non-specific peptide interactions.

Despite its general lack of agonist activity, the fragment has been employed in computational modeling studies to simulate the binding of the Orexin A C-terminus to the orexin receptors, as it represents the key binding region without the conformational complexities of the full peptide.

Quantitative Data Presentation

The following tables summarize the available quantitative and qualitative data comparing the activity of Orexin A fragment (16-33) with full-length orexin peptides.

Table 1: Orexin Receptor Binding and Functional Potency

LigandReceptorAssay TypePotency (EC50/IC50)SelectivityReference
Orexin A OX1RFRET SensorPotent Agonist-
Orexin B OX1RFRET SensorAgonist (Less potent than Orexin A)-
Orexin A (16-33) OX1RFRET SensorWeak Agonist (Less potent than Orexin B)-
Orexin A OX2RFRET SensorPotent Agonist-
Orexin B OX2RFRET SensorPotent Agonist (Equipotent to Orexin A)-

Note: A study characterizing an OX1 FRET sensor demonstrated a rank order of potency: Orexin A > Orexin B > Orexin A (16-33).

Table 2: Electrophysiological and Cellular Effects

PeptideConcentrationPreparation / Cell TypeParameter MeasuredObserved EffectReference
Orexin A 1 µMRat Laterodorsal Tegmental (LDT) NeuronsSpontaneous Excitatory Postsynaptic Currents (sEPSCs)Increased frequency and amplitude
Orexin A (16-33) 1 µMRat Laterodorsal Tegmental (LDT) NeuronsSpontaneous Excitatory Postsynaptic Currents (sEPSCs)No effect on frequency or amplitude
Orexin A 300 nM - 1 µMMouse Dorsal Raphe (DR) and LDT CellsIntracellular Calcium [Ca2+]iRobust increase
Orexin A (16-33) 300 nM - 1 µMMouse Dorsal Raphe (DR) and LDT CellsIntracellular Calcium [Ca2+]iNo effect

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Electrophysiology: Whole-Cell Voltage-Clamp Recording

This protocol is adapted from studies investigating the effects of orexin peptides on brainstem neurons.

  • Slice Preparation:

    • Anesthetize and decapitate a young rat according to approved institutional animal care protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF) with a modified sucrose solution to improve viability.

    • Cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., Laterodorsal Tegmental Nucleus) using a vibratome.

    • Transfer slices to a holding chamber with standard ACSF (e.g., in mM: 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 11 D-glucose, 25 NaHCO₃) and allow them to recover at 32-34°C for at least 1 hour.

  • Recording:

    • Transfer a single slice to a recording chamber on a fixed-stage microscope, continuously perfusing with oxygenated ACSF at ~2 ml/min.

    • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Establish whole-cell voltage-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., in mM: 115 K-gluconate, 20 KCl, 10 HEPES, 2 EGTA, 2 MgATP, 0.3 Na₂GTP, 10 phosphocreatine; pH adjusted to 7.3).

    • To isolate excitatory currents, add GABAA and glycine receptor antagonists (e.g., 10 µM bicuculline and 2.5 µM strychnine) to the ACSF.

    • Hold neurons at a potential of -60 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).

  • Peptide Application:

    • After obtaining a stable baseline recording, bath-apply Orexin A (16-33) at the desired concentration (e.g., 1 µM) for a set duration.

    • Wash out the fragment and, in the same neuron, apply full-length Orexin A as a positive control to confirm cell responsiveness.

    • Record and analyze changes in sEPSC frequency and amplitude.

Intracellular Calcium Imaging

This protocol is based on methods used to assess direct peptide action on neuronal populations.

  • Slice Preparation and Dye Loading:

    • Prepare brain slices as described in section 4.1.

    • After recovery, incubate slices in ACSF containing a calcium-sensitive indicator dye (e.g., Fura-2 AM) for 45-60 minutes at 37°C.

  • Imaging:

    • Transfer a slice to a recording chamber on an upright fluorescence microscope.

    • Illuminate the slice with alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2) and capture emitted fluorescence (at ~510 nm) using a CCD camera.

    • Identify individual cells as regions of interest (ROIs).

  • Data Acquisition and Peptide Application:

    • Acquire baseline fluorescence ratio images (F340/F380) for several minutes.

    • Bath-apply Orexin A (16-33) (e.g., 300 nM or 1 µM) and continue recording.

    • To confirm that rises in calcium are not due to network activity, perform experiments in the presence of TTX (0.5 µM) to block action potentials.

    • After washout, apply full-length Orexin A to verify the viability and responsiveness of the cells.

    • Analyze the data by calculating the change in fluorescence ratio over baseline (dF/F) for each ROI.

Visualizations: Pathways and Workflows

Orexin A Signaling Pathway via OX1 Receptor

The following diagram illustrates the canonical signaling cascade initiated by the binding of full-length Orexin A to its high-affinity receptor, OX1R. Orexin A (16-33) fails to effectively initiate this cascade.

Orexin_Signaling cluster_membrane Plasma Membrane cluster_ligands cluster_downstream Intracellular Effects OX1R OX1 Receptor Gq Gαq OX1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Orexin_A Full-length Orexin A Orexin_A->OX1R Binds & Activates Orexin_A_16_33 Orexin A (16-33) Fragment Orexin_A_16_33->OX1R No/Weak Binding No Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Depolarization Neuronal Depolarization/ Excitation Ca_release->Depolarization Leads to PKC->Depolarization Contributes to

Canonical Orexin A signaling cascade via the OX1 Receptor.
Experimental Workflow: Electrophysiological Comparison

This diagram outlines the workflow for comparing the neuronal effects of full-length Orexin A and the (16-33) fragment.

Exp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion prep_slice Prepare Brain Slice (e.g., LDT) setup_rig Mount Slice in Recording Chamber prep_slice->setup_rig get_cell Establish Whole-Cell Patch-Clamp Recording setup_rig->get_cell baseline Record Stable Baseline sEPSCs get_cell->baseline apply_frag Bath Apply Orexin A (16-33) (1 µM) baseline->apply_frag wash_frag Washout apply_frag->wash_frag analyze_frag Analyze sEPSC Frequency & Amplitude (Fragment Effect) apply_frag->analyze_frag apply_full Bath Apply Full-Length Orexin A (1 µM) wash_frag->apply_full analyze_full Analyze sEPSC Frequency & Amplitude (Positive Control) apply_full->analyze_full compare Compare Results analyze_frag->compare analyze_full->compare result Result: Fragment: No Effect Full Peptide: Excitation compare->result

Workflow for electrophysiological comparison of orexin peptides.
Logical Diagram: Orexin A vs. Fragment (16-33)

This diagram illustrates the key structural differences between full-length Orexin A and the (16-33) fragment that account for their differing biological activities.

Logical_Comparison cluster_full Full-Length Orexin A (1-33) cluster_frag Orexin A Fragment (16-33) cluster_activity Biological Activity n_term N-Terminal Domain (Residues 1-15) disulfide Two Disulfide Bonds (Cys6-Cys12, Cys7-Cys14) full_activity High Affinity Binding & Robust Receptor Activation n_term->full_activity Correct 3D Conformation c_term_full C-Terminal Domain (Residues 16-33) disulfide->full_activity Correct 3D Conformation c_term_frag C-Terminal Domain ONLY (Residues 16-33) c_term_full->c_term_frag Identical Sequence c_term_full->full_activity Correct 3D Conformation missing_n MISSING: N-Terminal Domain frag_activity No/Weak Binding & No/Weak Activation c_term_frag->frag_activity Incorrect/Unstable Conformation missing_ss MISSING: Disulfide Bonds missing_n->frag_activity Incorrect/Unstable Conformation missing_ss->frag_activity Incorrect/Unstable Conformation

Structural and functional differences: Orexin A vs. Fragment.

Conclusion

Orexin A fragment (16-33) is a C-terminal peptide of the native Orexin A molecule. While it contains the amino acid sequence that interacts with the orexin receptors, the absence of the N-terminal domain and critical disulfide bonds renders it largely biologically inactive in most functional assays. Quantitative comparisons consistently show its potency is negligible compared to full-length Orexin A.

For researchers, scientists, and drug development professionals, the primary value of Orexin A (16-33) lies in its utility as an experimental tool. Its lack of activity makes it an ideal negative control to distinguish specific, receptor-mediated effects of Orexin A from non-specific effects of peptide administration. Future research may continue to employ this fragment in computational and structural studies to probe the precise interactions of the Orexin A C-terminus with its receptors, aiding in the rational design of novel orexin receptor modulators.

References

Technical Guide: Receptor Binding and Functional Profile of C-Terminal Orexin A Fragments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the receptor binding and functional profile of the C-terminal fragment of Orexin A, focusing on the most extensively characterized truncated peptides. It is intended to serve as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the orexin system.

Introduction to the Orexin System and Peptide Fragments

The orexin system, comprising two neuropeptides, Orexin A (OX-A) and Orexin B (OX-B), and their corresponding G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of various physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2][3] Orexin A is a 33-amino acid peptide, while Orexin B is a 28-amino acid linear peptide.[4] OX1R exhibits a higher affinity for Orexin A, whereas OX2R binds both peptides with similar high affinity.[1]

Structure-activity relationship (SAR) studies utilize truncated peptide analogues to identify the minimal sequences required for receptor activation and to pinpoint key amino acid residues. The C-terminal region of Orexin A is highly conserved and considered crucial for receptor binding and agonist activity. While the specific fragment Orexin A (16-33) has been used in molecular modeling studies, the most well-characterized and potent C-terminal fragment in functional assays is Orexin A (17-33). This guide will focus on the quantitative data available for these C-terminal fragments.

Quantitative Functional Activity Profile

The functional potencies of various N-terminally truncated Orexin A fragments have been determined by measuring their ability to stimulate intracellular calcium mobilization in cells expressing orexin receptors. The data reveals that the C-terminal portion of Orexin A is sufficient for receptor activation, with specific fragments showing high potency and selectivity for OX1R.

Peptide FragmentTarget ReceptorPotency (EC50)SelectivityReference
Orexin A (17-33) OX1R8.29 nM~23-fold vs. OX2R
OX2R187 nM
Orexin A (15-33) OX1R64 nM-
Orexin A (19-33) OX1R1380 nM-
Orexin A (Full-Length) OX1R~30 nMNon-selective
OX2R-
Orexin A (Full-Length) OX1RIC50: ~20 nMNon-selective
OX2RIC50: ~38 nM

Table 1: Functional potency of Orexin A fragments at human orexin receptors.

The data clearly indicates that Orexin A (17-33) is the shortest known active peptide fragment with the highest potency, demonstrating a significant preference for the OX1 receptor. Further truncation from residue 17 leads to a rapid decline in potency.

Experimental Protocols: Intracellular Calcium Mobilization Assay

The functional activity data for Orexin A fragments was primarily generated using an intracellular calcium mobilization assay, often performed with a Fluorometric Imaging Plate Reader (FLIPR). This method directly measures the primary signaling output of OX1R activation.

Objective: To quantify the potency (EC50) of peptide fragments by measuring the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.

Methodology:

  • Cell Culture and Receptor Expression:

    • Chinese Hamster Ovary (CHO) cells are stably transfected to express either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).

    • Cells are cultured in appropriate media and seeded into 96- or 384-well microplates prior to the assay.

  • Fluorescent Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • Inside the cell, esterases cleave the AM group, trapping the active dye.

    • The fluorescence intensity of the dye increases proportionally to the concentration of free intracellular calcium.

  • Compound Administration:

    • The plate containing the dye-loaded cells is placed into the FLIPR instrument.

    • A baseline fluorescence reading is established.

    • Varying concentrations of the Orexin A fragments (agonists) are automatically added to the wells.

  • Signal Detection and Data Analysis:

    • The FLIPR instrument monitors the change in fluorescence intensity over time in real-time.

    • The peak fluorescence response is measured for each concentration of the test compound.

    • The data is normalized and plotted as a concentration-response curve.

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a nonlinear regression model (e.g., four-parameter logistic equation).

Signaling Pathways and Visualizations

Primary Signaling Cascade for OX1R

Upon agonist binding, OX1R undergoes a conformational change, leading to the activation of coupled heterotrimeric G proteins. OX1R couples predominantly and exclusively to the Gq subclass of G-proteins. Activation of Gq initiates the phospholipase C (PLC) signaling cascade, which is the hallmark of orexin receptor activation. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is the event measured in the functional assays described above and leads to various downstream cellular responses.

Further downstream, orexin signaling has been shown to involve the activation of the Akt/mTOR and ERK pathways, which play roles in cell proliferation and apoptosis.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX1R OX1R Gq Gαq/βγ OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Response Cellular Responses Ca_Release->Response Leads to OrexinA Orexin A (17-33) OrexinA->OX1R Binds

Diagram 1: OX1R Gq-coupled signaling pathway. (Max-Width: 760px)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the FLIPR-based calcium mobilization assay used to determine the functional potency of Orexin A fragments.

FLIPR_Workflow cluster_prep Assay Preparation cluster_exec FLIPR Execution cluster_analysis Data Analysis arrow A 1. Seed OX1R-expressing CHO cells in microplate B 2. Culture cells to form a confluent monolayer A->B C 3. Load cells with Ca²⁺-sensitive dye (Fluo-4 AM) B->C D 4. Establish baseline fluorescence reading C->D E 5. Add Orexin A fragments (test compounds) D->E F 6. Monitor fluorescence change in real-time E->F G 7. Plot concentration- response curve F->G H 8. Calculate EC50 value via nonlinear regression G->H

Diagram 2: Calcium mobilization assay workflow. (Max-Width: 760px)

Conclusion

The receptor profile of C-terminal Orexin A fragments reveals critical insights into the structural requirements for orexin receptor activation. SAR studies have successfully identified Orexin A (17-33) as a potent and selective agonist for the OX1 receptor. This fragment effectively activates the canonical Gq-PLC-Ca²⁺ signaling pathway, which forms the basis of its functional characterization. The data summarized herein provides a valuable foundation for researchers in the field, aiding in the design of selective pharmacological tools and the development of novel therapeutics targeting the orexin system for conditions such as addiction and anxiety, which are thought to be modulated by OX1R.

References

An In-Depth Technical Guide to Orexin A and its Truncated Analog, Orexin A (16-33)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin A, also known as hypocretin-1, is a 33-amino acid neuropeptide that plays a crucial role in regulating arousal, wakefulness, and appetite.[1] It exerts its effects by activating two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R). The structural integrity of Orexin A, particularly its two intramolecular disulfide bonds, is traditionally considered important for its biological activity. This guide provides a detailed comparison of full-length Orexin A with its C-terminal fragment, Orexin A (16-33), which lacks these disulfide bridges. We will delve into their respective receptor binding affinities, functional potencies, and the downstream signaling pathways they modulate. This document also provides detailed experimental protocols for key assays used in the characterization of these peptides.

Structural and Functional Comparison

Full-length Orexin A is a C-terminally amidated peptide with a pyroglutamylated N-terminus and two crucial disulfide bonds between Cys6-Cys12 and Cys7-Cys14.[2] In contrast, Orexin A (16-33) is a linear peptide fragment representing the C-terminal portion of the parent molecule and, therefore, lacks the N-terminal region containing the cysteine residues responsible for the disulfide bridges.[3][4] This structural difference significantly impacts the pharmacological properties of the truncated peptide.

To provide a more quantitative perspective, we can examine the data for the closely related fragments, Orexin A (15-33) and Orexin A (17-33). These fragments exhibit a preference for OX1R over OX2R, a characteristic that is less pronounced in the full-length Orexin A. The activity of these fragments underscores the importance of the C-terminal region for receptor interaction and activation.

Data Presentation

The following tables summarize the available quantitative data for full-length Orexin A and related C-terminal fragments.

Table 1: Receptor Binding Affinities (IC50/Ki, nM)

LigandOX1ROX2RSelectivity (OX2R/OX1R)
Full-length Orexin A 20381.9
Orexin A (16-33) Data not availableData not availableData not available

Note: Lack of available data for Orexin A (16-33) is a significant information gap in the current literature.

Table 2: Functional Potencies (EC50, nM)

LigandOX1ROX2RSelectivity (OX2R/OX1R)
Full-length Orexin A 30341.13
Orexin A (15-33) 64.497615.15
Orexin A (17-33) 8.2918722.56
Orexin A (19-33) 13809470.69
Orexin A (16-33) Data not availableData not availableData not available

Note: The data for Orexin A (15-33), (17-33), and (19-33) are included to provide a comparative context for the likely activity of Orexin A (16-33).

Signaling Pathways

Upon binding to their cognate receptors, both full-length Orexin A and its active fragments initiate a cascade of intracellular signaling events. The primary signaling pathway for both OX1R and OX2R involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). OX2R can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Orexin_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers Full-length Orexin A Full-length Orexin A OX1R OX1R Full-length Orexin A->OX1R OX2R OX2R Full-length Orexin A->OX2R Orexin A (16-33) Orexin A (16-33) Orexin A (16-33)->OX1R (Reduced affinity) Orexin A (16-33)->OX2R (Reduced affinity) Gq Gq OX1R->Gq OX2R->Gq Gio Gio OX2R->Gio PLC PLC Gq->PLC Activates AC AC Gio->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca2_increase ↑ [Ca2+] IP3->Ca2_increase Triggers release PKC Activation PKC Activation DAG->PKC Activation

Caption: Orexin A Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of Orexin A and its fragments to OX1 and OX2 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture cells expressing OX1R or OX2R start->cell_culture end End membrane_prep Prepare cell membranes by homogenization and centrifugation cell_culture->membrane_prep protein_quant Determine protein concentration (e.g., BCA assay) membrane_prep->protein_quant incubation Incubate membranes with radioligand (e.g., [125I]Orexin A) and varying concentrations of competitor (Full-length Orexin A or Orexin A (16-33)) protein_quant->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation counting Quantify bound radioactivity using a scintillation counter separation->counting curve_fitting Plot % inhibition vs. log[competitor] and fit to a sigmoidal dose-response curve counting->curve_fitting ic50_calc Determine IC50 value curve_fitting->ic50_calc ki_calc Calculate Ki value using the Cheng-Prusoff equation ic50_calc->ki_calc ki_calc->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

  • Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [125I]-Orexin A) with the cell membrane preparation.

    • Add increasing concentrations of the unlabeled competitor ligand (full-length Orexin A or Orexin A (16-33)).

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a nonlinear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of Orexin A and its fragments to stimulate an increase in intracellular calcium concentration, a hallmark of OX1R and OX2R activation via the Gq pathway.

Calcium_Mobilization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_plating Plate cells expressing OX1R or OX2R in a black-walled, clear-bottom 96- or 384-well plate start->cell_plating end End dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) cell_plating->dye_loading baseline_reading Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) dye_loading->baseline_reading agonist_addition Add varying concentrations of agonist (Full-length Orexin A or Orexin A (16-33)) baseline_reading->agonist_addition kinetic_reading Measure the change in fluorescence over time agonist_addition->kinetic_reading response_quant Quantify the peak fluorescence response for each agonist concentration kinetic_reading->response_quant curve_fitting Plot the response vs. log[agonist] and fit to a sigmoidal dose-response curve response_quant->curve_fitting ec50_calc Determine EC50 value curve_fitting->ec50_calc ec50_calc->end Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis start Start slice_prep Prepare acute brain slices containing the neurons of interest start->slice_prep end End recording_setup Transfer slice to a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF) slice_prep->recording_setup patching Establish a whole-cell patch-clamp recording from a target neuron recording_setup->patching baseline Record baseline membrane potential and firing activity patching->baseline agonist_app Bath-apply Orexin A or Orexin A (16-33) at a known concentration baseline->agonist_app response_rec Record changes in membrane potential, input resistance, and firing rate agonist_app->response_rec washout Washout the agonist and record recovery to baseline response_rec->washout parameter_measure Measure changes in electrophysiological parameters (e.g., depolarization, firing frequency) washout->parameter_measure stats Perform statistical analysis to determine the significance of the effects parameter_measure->stats stats->end

References

Synthesis and Purification of Orexin A (16-33): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the human Orexin A (16-33) peptide fragment. Orexin A, a neuropeptide implicated in the regulation of sleep, wakefulness, and appetite, is a key target in drug discovery. The C-terminal fragment (16-33) retains partial biological activity and serves as a crucial tool in structure-activity relationship studies and the development of orexin receptor modulators. This document outlines a detailed methodology based on Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Overview of Orexin A (16-33)

Orexin A (16-33) is an 18-amino acid peptide with the following sequence:

Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH₂

The C-terminus is amidated, a common post-translational modification that is critical for the biological activity of many peptides. The synthesis of this peptide is readily achievable through Fmoc-SPPS.

Synthesis of Orexin A (16-33) by Fmoc Solid-Phase Peptide Synthesis

The synthesis of Orexin A (16-33) is performed on a solid support (resin), which allows for the stepwise addition of amino acids in a C-terminal to N-terminal direction. The Fmoc protecting group on the α-amine of each incoming amino acid is removed by a weak base, and the next amino acid is then coupled to the growing peptide chain.

Materials and Reagents
Reagent Purpose Typical Grade/Purity
Rink Amide MBHA ResinSolid support for C-terminally amidated peptides100-200 mesh, ~0.5 mmol/g substitution
Fmoc-protected Amino AcidsBuilding blocks for peptide synthesis>99% purity
N,N-Dimethylformamide (DMF)Primary solvent for synthesisPeptide synthesis grade, amine-free
Dichloromethane (DCM)Solvent for resin washingACS grade
PiperidineReagent for Fmoc deprotectionReagent grade
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling reagent>98% purity
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactionPeptide synthesis grade
Trifluoroacetic acid (TFA)Reagent for cleavage from resinReagent grade
Triisopropylsilane (TIS)Scavenger for cleavage>98% purity
WaterScavenger for cleavageDeionized, 18 MΩ·cm
Experimental Protocol: Fmoc-SPPS

The following protocol outlines the manual synthesis of Orexin A (16-33) on a 0.1 mmol scale. Automated peptide synthesizers can also be employed for this process.

Step 1: Resin Swelling

  • Place Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

  • Add DMF and allow the resin to swell for at least 1 hour.

Step 2: Fmoc Deprotection

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and HCTU (0.45 mmol, 4.5 equivalents) in DMF.

  • Add DIPEA (1.0 mmol, 10 equivalents) to the amino acid solution and agitate for 2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

Step 4: Capping (Optional)

  • If the coupling is incomplete, the unreacted amines can be "capped" by acetylation to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Step 5: Washing

  • After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Step 6: Chain Elongation

  • Repeat steps 2 through 5 for each subsequent amino acid in the Orexin A (16-33) sequence.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Protocol:

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the release of trityl cations from the histidine and asparagine side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.

  • Dry the crude peptide under vacuum.

Purification of Orexin A (16-33) by RP-HPLC

The crude peptide is purified to homogeneity using reversed-phase high-performance liquid chromatography.

Materials and Equipment
Item Specification
HPLC SystemPreparative or semi-preparative with a UV detector
RP-HPLC ColumnC18, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile (ACN)
Experimental Protocol: RP-HPLC Purification

Step 1: Sample Preparation

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Step 2: Method Development (Analytical Scale)

  • An initial analytical run is recommended to determine the retention time of the target peptide and to optimize the separation gradient.

  • A typical gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes.

Step 3: Preparative Purification

  • Equilibrate the preparative C18 column with the starting mobile phase conditions.

  • Inject the dissolved crude peptide onto the column.

  • Run the optimized gradient.

  • Collect fractions corresponding to the major peak, which should be the target peptide.

Step 4: Fraction Analysis

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (typically >95%).

Step 5: Lyophilization

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Characterization of Orexin A (16-33)

The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight of the synthesized peptide. The theoretical molecular weight of Orexin A (16-33) is 1862.14 Da. The observed mass should be within a close range of this value. Multiple charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) are typically observed.[1]

Analytical RP-HPLC

A final analytical RP-HPLC chromatogram is run to confirm the purity of the lyophilized peptide. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of Orexin A (16-33). These values are typical for the SPPS of peptides of similar length and complexity.

Parameter Expected Value Method of Determination
Synthesis Scale 0.1 mmolResin loading and initial weight
Crude Peptide Yield 60-80%Gravimetric analysis after cleavage
Purity of Crude Peptide 50-70%Analytical RP-HPLC
Purified Peptide Yield 15-30% (based on initial resin loading)Gravimetric analysis after lyophilization
Final Purity >95%Analytical RP-HPLC
Molecular Weight (Theoretical) 1862.14 DaSequence calculation
Molecular Weight (Observed) 1862.1 ± 0.5 DaESI-MS

Visualizations

Experimental Workflow

G cluster_synthesis Fmoc Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_characterization Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Chain_Elongation Chain Elongation (Repeat) Washing->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Cleavage Cleavage from Resin Chain_Elongation->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation RP_HPLC Preparative RP-HPLC Precipitation->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization ESI_MS ESI-MS Lyophilization->ESI_MS Analytical_HPLC Analytical RP-HPLC Lyophilization->Analytical_HPLC

Caption: Experimental workflow for Orexin A (16-33) synthesis and purification.

Orexin A Signaling Pathway

Orexin A binds to two G-protein coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). Activation of these receptors leads to the stimulation of multiple downstream signaling cascades.

G cluster_receptor Orexin Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects Orexin_A Orexin A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylyl Cyclase (AC) (Inhibition) Gi->AC_inhibit AC_stimulate Adenylyl Cyclase (AC) (Stimulation) Gs->AC_stimulate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Neuronal_excitation Neuronal Excitation cAMP_decrease->Neuronal_excitation cAMP_increase->Neuronal_excitation Ca_release->Neuronal_excitation PKC_activation->Neuronal_excitation

References

Orexin A (16-33): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics, properties, and experimental methodologies related to the human Orexin A (16-33) peptide fragment. This document is intended to serve as a comprehensive resource for researchers actively engaged in studies involving the orexin system.

Core Molecular Properties

Orexin A (16-33) is a C-terminal fragment of the full-length Orexin A neuropeptide. It retains significant biological activity, primarily acting as an agonist at orexin receptors.

PropertyValueSource
Molecular Weight 1862.16 g/mol [1][2]
Amino Acid Sequence Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2[2]
Purity ≥ 95% (typically achieved by HPLC)[1]
Solubility Soluble in water[1]
Storage (Lyophilized) Up to 6 months at 0-5°C
Storage (Reconstituted) Up to 5 days at 4°C or up to 3 months at -20°C. It is recommended to aliquot to avoid repeated freeze-thaw cycles.

Biological Activity and Receptor Affinity

LigandReceptorEC50 (nM)
Orexin A (17-33)OX1R8.29
Orexin A (17-33)OX2R187

Orexin A Signaling Pathway

Activation of the Orexin 1 Receptor (OX1R) by Orexin A (and its active fragments like 16-33) primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, mediates the downstream cellular responses to Orexin A.

OrexinA_Signaling cluster_ca OrexinA Orexin A (16-33) OX1R OX1 Receptor OrexinA->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase CellularResponse Cellular Response Ca_increase->CellularResponse PKC->CellularResponse

Orexin A (16-33) Signaling Pathway via OX1R.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, characterization, and biological evaluation of Orexin A (16-33).

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard Fmoc-based solid-phase synthesis approach.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.

    • Add HBTU and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Orexin A (16-33) sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Preparative HPLC system

  • C18 reverse-phase column

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peptide peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified Orexin A (16-33).

Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of Orexin A (16-33) (1862.16 g/mol ) to confirm the identity of the synthesized peptide.

Biological Activity Assessment: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to receptor activation.

Materials:

  • HEK293 cells stably expressing the human Orexin 1 Receptor (OX1R).

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS).

  • Orexin A (16-33) peptide.

Procedure:

  • Cell Plating: Plate the OX1R-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of Orexin A (16-33) to the wells.

    • Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves measuring emission at 510 nm with excitation at 340 nm and 380 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the change in intracellular calcium concentration. Plot the dose-response curve to determine the EC50 value.

Experimental_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) CrudePeptide Crude Orexin A (16-33) SPPS->CrudePeptide HPLC HPLC Purification CrudePeptide->HPLC PurifiedPeptide Purified Orexin A (16-33) HPLC->PurifiedPeptide MS Mass Spectrometry (MS) Characterization PurifiedPeptide->MS BioAssay Biological Activity Assay (e.g., Calcium Mobilization) PurifiedPeptide->BioAssay IdentityConfirmation Identity Confirmation (MW = 1862.16) MS->IdentityConfirmation IdentityConfirmation->BioAssay EC50 EC50 Determination BioAssay->EC50

General Experimental Workflow for Orexin A (16-33).

References

The Role of Orexin A (16-33) in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Orexin A (16-33), a C-terminal fragment of the neuropeptide Orexin A. While full-length Orexin A is a critical regulator of wakefulness, appetite, and arousal, the role of its fragments is a subject of significant interest in neuroscience research and drug development. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways to clarify the function of Orexin A (16-33).

Core Concepts: Orexin A and Its Receptors

Orexin A is a 33-amino acid neuropeptide produced in the lateral hypothalamus.[1][2] It exerts its effects by binding to two G-protein coupled receptors (GPCRs): the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R).[2][3] Orexin A has a high affinity for both receptors.[4] The structure of Orexin A is notable for its two intramolecular disulfide bonds, which are crucial for its biological activity. The orexin system is a key regulator of several physiological functions, including the sleep-wake cycle, energy homeostasis, reward processing, and cognition.

Orexin A (16-33): An Inactive Fragment

Orexin A (16-33) is a C-terminal fragment of Orexin A that lacks the N-terminal portion and the critical disulfide bridges. Extensive research has demonstrated that this fragment is largely inactive and does not elicit the characteristic physiological responses of the full-length peptide. Consequently, Orexin A (16-33) is frequently utilized in experimental settings as a negative control to ensure that the observed effects are specific to the complete and correctly folded Orexin A peptide.

Quantitative Data Summary

The following tables summarize the available quantitative data for Orexin A and its fragment, Orexin A (16-33), at the human orexin receptors. The data for full-length Orexin A and other relevant fragments are provided for comparison and context.

Table 1: Receptor Binding Affinities

LigandReceptorBinding Assay TypeAffinity (Kd/Ki)Reference
Orexin AOX1RCompetitive Binding (IC50)20 nM
Orexin AOX2RCompetitive Binding (IC50)38 nM
Orexin A (16-33)OX1R/OX2RNot ReportedNot Reported-
Almorexant (Antagonist)OX1RKd1.3 nM
Almorexant (Antagonist)OX2RKd0.17 nM

Table 2: Functional Potency (Receptor Activation)

LigandReceptorFunctional AssayPotency (EC50)Reference
Orexin AOX1RCalcium Transients (CHO cells)30 nM
Orexin AOX2RCalcium Transients (CHO cells)35 ± 5 nM
Orexin A (16-33)OX1R/OX2RElectrophysiology/Ca2+ ImagingNo significant activation observed at concentrations up to 1 µM
OXA (17-33)OX1RCalcium Mobilization8.29 nM
OXA (17-33)OX2RCalcium Mobilization187 nM

Signaling Pathways

Full-length Orexin A binding to OX1R and OX2R primarily activates the Gq protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a hallmark of orexin receptor activation and leads to various downstream cellular responses, including neuronal depolarization. As Orexin A (16-33) does not significantly activate the receptors, it does not initiate this signaling cascade.

Orexin_A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum OX1R OX1R / OX2R Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes OrexinA Orexin A (Full-Length) OrexinA->OX1R Binds & Activates OrexinA1633 Orexin A (16-33) (Inactive Fragment) OrexinA1633->OX1R Does not bind effectively or activate IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_cytosol ↑ Intracellular [Ca²⁺] Ca_store->Ca_cytosol Release Response Neuronal Depolarization & Downstream Effects Ca_cytosol->Response Triggers

Figure 1: Orexin A Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Orexin A and its fragments. Below are protocols for key experiments cited in the literature.

Brain Slice Preparation for Electrophysiology

This protocol is adapted from methods used to study the effects of orexins on neuronal firing in various brain regions.

  • Animal Anesthesia and Decapitation: Anesthetize a C57BL/6 mouse (14-32 days old) with isoflurane. Once deeply anesthetized, decapitate the animal. All procedures must comply with institutional animal care and use guidelines.

  • Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated N-Methyl-D-glucamine (NMDG) protective recovery solution. A common composition (in mM) is: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 10 MgSO4, and 0.5 CaCl2.

  • Slicing: Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-350 µm thick) containing the region of interest (e.g., laterodorsal tegmental nucleus, central amygdala).

  • Recovery: Transfer the slices to an incubation chamber containing the NMDG solution, heated to 32-34°C, and continuously oxygenated with 95% O2 / 5% CO2 for approximately 12 minutes.

  • ACSF Incubation: Move the slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) at room temperature for at least 1 hour before recording. A typical ACSF composition (in mM) is: 121 NaCl, 5 KCl, 1.2 NaH2PO4, 1.2 MgSO4, 26 NaHCO3, 20 dextrose, 4.2 lactic acid, and 2.7 CaCl2, oxygenated with 95% O2 / 5% CO2.

  • Recording: Transfer a single slice to a submerged recording chamber on a microscope stage, continuously perfused with oxygenated ACSF at 30-32°C.

Whole-Cell Patch-Clamp Recording

This protocol details the steps for recording neuronal activity in response to peptide application.

  • Neuron Identification: Visualize neurons in the brain slice using differential interference contrast (DIC) microscopy.

  • Pipette Preparation: Pull glass pipettes to a resistance of 4-7 MΩ and fill with an internal solution, typically containing (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3.

  • Seal Formation and Recording: Achieve a gigaseal on a target neuron and establish a whole-cell configuration. Record spontaneous excitatory postsynaptic currents (sEPSCs) and membrane potential in voltage-clamp or current-clamp mode.

  • Peptide Application: After establishing a stable baseline recording, bath-apply Orexin A (16-33) at a concentration of 1 µM for a set duration (e.g., 2-5 minutes) as a negative control.

  • Washout and Positive Control: Following the application of the fragment and a washout period, apply full-length Orexin A (e.g., 300 nM - 1 µM) to the same neuron to confirm its responsiveness and the specificity of the orexin effect.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Whole-Cell Recording cluster_analysis Data Analysis Anesthesia Anesthesia Brain_Extraction Brain_Extraction Anesthesia->Brain_Extraction Slicing Slicing Brain_Extraction->Slicing Recovery Recovery Slicing->Recovery Incubation Incubation Recovery->Incubation Establish_Baseline Establish Stable Baseline Recording Incubation->Establish_Baseline Apply_Fragment Bath Apply Orexin A (16-33) (1µM) Establish_Baseline->Apply_Fragment Washout Washout Period Apply_Fragment->Washout Apply_OrexinA Bath Apply Full-Length Orexin A Washout->Apply_OrexinA Record_Response Record Neuronal Activity (sEPSCs, Firing Rate) Apply_OrexinA->Record_Response Compare_Responses Compare Response to Fragment vs. Full-Length Peptide Record_Response->Compare_Responses Conclusion Conclusion: Specificity of Orexin A Effect Compare_Responses->Conclusion

Figure 2: Experimental Workflow for Electrophysiology.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration in response to orexin receptor activation.

  • Cell Culture and Loading: Culture primary astrocytes or neurons on coverslips. Load the cells with a ratiometric Ca2+ indicator dye, such as Fura-2 AM (15 µM), by incubating for 30 minutes at 36°C.

  • Imaging Setup: Place the coverslip in a microscope chamber containing a physiological saline solution (e.g., HEPES-buffered saline).

  • Baseline Measurement: Acquire baseline fluorescence images, alternating between 340 nm and 380 nm excitation wavelengths, to establish the resting intracellular Ca2+ level.

  • Peptide Application: Perfuse Orexin A (16-33) (e.g., 300 nM - 1 µM) into the chamber and continue to acquire images.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. A lack of change in this ratio indicates no significant increase in intracellular Ca2+.

  • Positive Control: After washout, apply full-length Orexin A to confirm that the cells are responsive. A robust increase in the F340/F380 ratio indicates receptor activation.

Conclusion and Future Directions

The available evidence strongly indicates that Orexin A (16-33) is not a biologically active agonist at orexin receptors. Its primary role in neuroscience research is that of a crucial negative control to validate the specificity of effects observed with full-length Orexin A. The lack of the N-terminal sequence and the two disulfide bonds renders the fragment incapable of effectively binding to and activating OX1R or OX2R.

For drug development professionals, this underscores the critical importance of the complete, three-dimensional structure of Orexin A for its function. Efforts to design small molecule agonists or antagonists must consider the complex conformational requirements for receptor interaction. Future research could explore whether this or other orexin fragments possess any non-canonical activities or binding partners, although current data suggest this is unlikely. For now, Orexin A (16-33) remains an essential tool for ensuring the rigor and validity of experiments within the field of orexin neurobiology.

References

Orexin A (16-33): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on a Key Fragment of Orexin A for Use in Neuroscience and Drug Discovery

Introduction

Orexin A, also known as hypocretin-1, is a 33-amino acid neuropeptide that plays a critical role in the regulation of arousal, wakefulness, and appetite.[1] It exerts its effects through two G protein-coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[1] Orexin A (16-33) is a C-terminal fragment of the full-length orexin A peptide.[2][3] While N-terminally truncated forms of orexin A are generally less potent than the full-length peptide, they retain biological activity and serve as valuable research tools for investigating the orexin system.[4] This technical guide provides a comprehensive overview of Orexin A (16-33) for researchers, scientists, and drug development professionals, with a focus on its pharmacological properties, experimental applications, and the underlying signaling mechanisms.

Pharmacological Profile of Orexin Peptides

The orexin peptides, including Orexin A and its fragments, exhibit distinct binding affinities and functional potencies at the two orexin receptors. This differential activity is crucial for dissecting the specific roles of OX1R and OX2R in various physiological processes.

CompoundReceptorAssay TypePotency (pEC50)Potency (EC50 in nM)Reference
Orexin A (16-33) OX1RERK1/2 Phosphorylation5.72 ± 0.09~1905
Orexin AOX1RERK1/2 Phosphorylation7.53 ± 0.12~29.5
Orexin BOX1RERK1/2 Phosphorylation6.50 ± 0.33~316
Orexin AOX1RNoradrenaline Release8.74 ± 0.321.8
Orexin BOX1RNoradrenaline Release8.61 ± 0.382.4
Orexin A (17-33)OX1RFunctional Assay-8.29
Orexin A (17-33)OX2RFunctional Assay-187

Signaling Pathways

Activation of orexin receptors initiates distinct downstream signaling cascades, primarily dependent on the receptor subtype and the G protein to which it couples.

OX1R Signaling Pathway

The orexin 1 receptor (OX1R) predominantly couples to the Gq class of G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentration. This calcium signaling is a hallmark of OX1R activation.

OX1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OX1R OX1R Gq Gq OX1R->Gq activates PLC PLC IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Gq->PLC activates Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates Ca->PKC activates ERK ERK1/2 PKC->ERK activates CREB CREB ERK->CREB activates Gene Gene Expression CREB->Gene regulates OrexinA Orexin A (16-33) OrexinA->OX1R

Caption: OX1R Gq-mediated signaling cascade.

OX2R Signaling Pathways

The orexin 2 receptor (OX2R) exhibits more diverse signaling by coupling to Gq, Gi/o, and Gs proteins. This allows OX2R activation to influence both intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations, leading to a broader range of cellular responses.

OX2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq OX2R->Gq Gi Gi/o OX2R->Gi Gs Gs OX2R->Gs AC Adenylate Cyclase cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PLC PLC Gq->PLC activates Gi->AC inhibits Gs->AC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ IP3->Ca releases PKA PKA cAMP_up->PKA activates OrexinA Orexin Peptide OrexinA->OX2R

Caption: Diverse signaling pathways of the OX2R.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of Orexin A (16-33) in research. Below are representative protocols for key in vitro assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following orexin receptor activation, a primary readout for Gq-coupled GPCRs like OX1R.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human orexin receptor of interest (OX1R or OX2R) in appropriate growth medium.
  • Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the growth medium from the cell plates and add the dye-loading buffer to each well.
  • Incubate the plates for 45-60 minutes at 37°C, protected from light.

3. Compound Preparation and Addition:

  • Prepare a stock solution of Orexin A (16-33) in an appropriate solvent (e.g., sterile water or DMSO).
  • Perform serial dilutions of the peptide in the assay buffer to create a concentration range for generating a dose-response curve.
  • Utilize a fluorescent plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) to add the Orexin A (16-33) solutions to the wells.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity before and after the addition of the agonist.
  • Record the change in fluorescence over time to capture the kinetic response.
  • Calculate the peak fluorescence response for each concentration and plot the dose-response curve.
  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling event for many GPCRs.

1. Cell Culture and Treatment:

  • Plate and culture orexin receptor-expressing cells as described for the calcium mobilization assay.
  • On the day of the experiment, replace the growth medium with a serum-free medium and starve the cells for 4-6 hours.
  • Treat the cells with various concentrations of Orexin A (16-33) for a predetermined time (e.g., 5-10 minutes) at 37°C.

2. Cell Lysis:

  • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice to lyse the cells.
  • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Western Blotting or ELISA:

  • Western Blotting:
  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
  • ELISA:
  • Utilize a commercially available ERK1/2 phosphorylation ELISA kit.
  • Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total ERK1/2.
  • Add a detection antibody for p-ERK, followed by an HRP-conjugated secondary antibody and substrate.
  • Measure the absorbance or fluorescence and calculate the relative levels of p-ERK.

4. Data Analysis:

  • Plot the normalized p-ERK levels against the concentration of Orexin A (16-33).
  • Determine the EC50 value from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the activity of Orexin A (16-33) on orexin receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Cell Culture (OX1R/OX2R expressing cells) Plating Cell Plating (96-well plates) Cell_Culture->Plating Starvation Serum Starvation (for p-ERK assay) Plating->Starvation Dye_Loading Dye Loading (for Ca²⁺ assay) Plating->Dye_Loading Compound_Prep Compound Preparation (Orexin A (16-33) dilutions) Stimulation Agonist Stimulation Compound_Prep->Stimulation Starvation->Stimulation Dye_Loading->Stimulation Incubation Incubation Stimulation->Incubation Signal_Detection Signal Detection (Fluorescence/Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Dose-Response Curves, EC50) Signal_Detection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical workflow for in vitro functional assays.

Conclusion

Orexin A (16-33) serves as a valuable research tool for elucidating the complex roles of the orexin system. While less potent than the full-length Orexin A, its activity, particularly at the OX1R, allows for targeted investigations into the physiological functions mediated by this receptor. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of Orexin A (16-33) in neuroscience research and the development of novel therapeutics targeting the orexin system.

References

Methodological & Application

Application Notes and Protocols for Orexin A (16-33) Intracerebroventricular Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin A, also known as hypocretin-1, is a neuropeptide crucial for regulating several physiological processes, including wakefulness, feeding behavior, and energy homeostasis.[1][2][3] It exerts its effects by binding to two G protein-coupled receptors, the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[4][5] Intracerebroventricular (ICV) injection of Orexin A is a common experimental technique used to study its central effects. Orexin A (16-33) is a C-terminal fragment of the full-length Orexin A peptide. While some truncated forms of Orexin A, such as Orexin A (17-33), have been shown to be potent OX1R agonists, the (16-33) fragment has been used in some studies as a control peptide to demonstrate the specificity of the effects of the full-length Orexin A, as it did not elicit the same physiological responses.

These application notes provide a comprehensive overview of the use of Orexin A and its (16-33) fragment for ICV injection, including detailed protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows.

Signaling Pathways

Orexin A binding to OX1R and OX2R initiates a cascade of intracellular signaling events. OX1R couples primarily to the Gq subclass of G-proteins, while OX2R can couple to both Gq and Gi/o. Activation of these pathways leads to the mobilization of intracellular calcium, activation of protein kinase C (PKC), and modulation of various ion channels, ultimately leading to neuronal excitation. The signaling also involves the activation of the ERK/MAPK pathway.

Orexin_Signaling_Pathway Orexin_A Orexin A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Gq Gq OX1R->Gq OX2R->Gq Gio Gi/o OX2R->Gio PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK PKC->Neuronal_Excitation ERK_MAPK->Neuronal_Excitation ICV_Cannulation_Workflow Anesthesia Anesthetize Animal (e.g., isoflurane) Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Incision Make Midline Scalp Incision Stereotaxic->Incision Bregma Identify and Level Bregma Incision->Bregma Drill Drill Burr Hole at Specific Coordinates Bregma->Drill Cannula Lower Guide Cannula to Target Depth Drill->Cannula Coordinates Rat LV Coordinates: AP: -1.0 mm, ML: ±1.5 mm DV: -3.9 mm from skull Coordinates->Drill Secure Secure Cannula with Dental Cement and Screws Cannula->Secure Suture Suture the Incision Secure->Suture Recovery Post-operative Care and Recovery Suture->Recovery

References

Application Notes and Protocols for Orexin A (16-33) in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin A, also known as hypocretin-1, is a neuropeptide that plays a crucial role in the regulation of sleep, arousal, appetite, and other physiological functions. It exerts its effects by binding to two G-protein coupled receptors, OX1R and OX2R.[1][2] In electrophysiological studies, Orexin A typically produces excitatory effects on neurons.[1]

The C-terminal amide fragment, Orexin A (16-33), lacks the N-terminal region and the two intrachain disulfide bonds of the full-length peptide.[3][4] This structural difference is critical for its receptor binding and biological activity. In electrophysiological research, Orexin A (16-33) is primarily utilized as a negative control to demonstrate the specificity of the effects observed with the full-length Orexin A peptide. Application of Orexin A (16-33) is not expected to elicit the characteristic neuronal responses induced by full-length Orexin A, thereby confirming that the observed effects are receptor-mediated and not due to non-specific peptide interactions.

These application notes provide detailed protocols for utilizing Orexin A (16-33) as a negative control in electrophysiology experiments, alongside the expected outcomes for full-length Orexin A.

Data Presentation

The following table summarizes the quantitative effects of full-length Orexin A on neuronal activity in contrast to the lack of effect of the Orexin A (16-33) fragment, as demonstrated in studies on laterodorsal tegmental (LDT) neurons.

ParameterOrexin A (1 µM) EffectOrexin A (16-33) (1 µM) EffectNeuron TypeReference
Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency Significant increase (mean interval decreased to 58.5 ± 8.3% of control)No increaseLDT Neurons
sEPSC Amplitude Increased (138.8 ± 20.8% of control)No increase (99.1 ± 4.3% of control)LDT Neurons
Inward Current Evoked an inward current (-17.2 ± 4.3 pA)Did not evoke an inward currentLDT Neurons
Spontaneous Firing Rate Increased from 0.06 ± 0.02 spikes/sec to 1.02 ± 0.22 spikes/secNot reported, but expected to have no effectLDT Neurons

Signaling Pathways and Experimental Workflow

Orexin A Signaling Pathway

Full-length Orexin A binds to OX1 and OX2 receptors, which are G-protein coupled receptors. This binding can initiate several downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, as well as modulation of various ion channels, leading to neuronal depolarization and increased excitability. The structural integrity of the full peptide, including its disulfide bonds, is crucial for this interaction. Orexin A (16-33), lacking these features, is unable to effectively bind and activate these receptors.

Orexin_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin A (Full-Length) OXR Orexin Receptor (OX1R/OX2R) Orexin_A->OXR Binds Orexin_A_16_33 Orexin A (16-33) (Fragment) Orexin_A_16_33->OXR Does not bind effectively No_Effect No Effect Orexin_A_16_33->No_Effect G_Protein G-Protein (Gq/11, Gi/o, Gs) OXR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates Neuronal_Excitation Neuronal Excitation (Depolarization, Increased Firing) PLC->Neuronal_Excitation Leads to Ion_Channels->Neuronal_Excitation Leads to

Caption: Orexin A signaling pathway and the role of Orexin A (16-33).
Experimental Workflow for Electrophysiology

The following diagram illustrates a typical workflow for an electrophysiology experiment designed to test the effects of Orexin A and to use Orexin A (16-33) as a negative control.

Electrophysiology_Workflow Start Start: Prepare Brain Slice Transfer Transfer slice to recording chamber and perfuse with ACSF Start->Transfer Locate Locate and patch target neuron Transfer->Locate Establish Establish whole-cell configuration (voltage or current-clamp) Locate->Establish Baseline Record stable baseline activity Establish->Baseline Apply_Control Bath apply Orexin A (16-33) (e.g., 1 µM) Baseline->Apply_Control Record_Control Record neuronal activity Apply_Control->Record_Control Washout_Control Washout Orexin A (16-33) Record_Control->Washout_Control Apply_Orexin_A Bath apply Orexin A (e.g., 1 µM) Washout_Control->Apply_Orexin_A Record_Orexin_A Record neuronal activity Apply_Orexin_A->Record_Orexin_A Washout_Orexin_A Washout Orexin A Record_Orexin_A->Washout_Orexin_A Analyze Analyze data and compare responses Washout_Orexin_A->Analyze

Caption: Experimental workflow for Orexin A electrophysiology with a negative control.

Experimental Protocols

Here are detailed protocols for performing whole-cell patch-clamp electrophysiology to study the effects of Orexin A, using Orexin A (16-33) as a negative control.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous EPSCs

This protocol is adapted from studies on laterodorsal tegmental (LDT) neurons.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse) following approved institutional guidelines.

  • Rapidly decapitate and remove the brain into ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).

  • ACSF Composition (in mM): 121 NaCl, 5 KCl, 1.2 NaH2PO4, 2.7 CaCl2, 1.2 MgSO4, 26 NaHCO3, 20 dextrose, and 4.2 lactic acid.

  • Prepare coronal or sagittal brain slices (e.g., 200-300 µm thickness) containing the region of interest (e.g., LDT) using a vibratome.

  • Incubate slices at 35°C for 15 minutes in oxygenated ACSF, then store at room temperature until use.

2. Recording Setup:

  • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at room temperature (3-5 ml/min).

  • Visualize neurons using a microscope with DIC optics and an infrared camera.

  • Pull patch pipettes from borosilicate glass to a resistance of 4-7 MΩ.

  • Internal Pipette Solution for EPSC Recording (in mM): 144 K-gluconate, 0.2 EGTA, 3 MgCl2, 10 HEPES, 0.3 NaGTP, and 4 Na2ATP. Adjust pH to 7.2-7.4 and osmolarity to 280-300 mOsm.

  • Add biocytin (0.1%) to the internal solution for post-hoc cell identification if desired.

3. Electrophysiological Recording:

  • Establish a gigaseal (>1 GΩ) and obtain a whole-cell voltage-clamp configuration.

  • Hold the neuron at -60 mV to record sEPSCs.

  • Include bicuculline (10 µM) and strychnine (2.5 µM) in the ACSF to block GABAA and glycine receptors, respectively, isolating glutamatergic currents.

  • Record a stable baseline of sEPSC activity for at least 5-10 minutes.

4. Drug Application:

  • Prepare stock solutions of Orexin A and Orexin A (16-33) (Phoenix Pharmaceuticals) and dissolve them in the ACSF to the final desired concentration (e.g., 1 µM).

  • Negative Control: Bath perfuse Orexin A (16-33) (1 µM) for a set duration (e.g., 2-5 minutes).

  • Record sEPSC activity. No significant change in frequency or amplitude is expected.

  • Washout: Perfuse with normal ACSF until activity returns to baseline (typically 10-20 minutes).

  • Experimental Condition: Bath perfuse full-length Orexin A (1 µM) for the same duration.

  • Record sEPSC activity. An increase in sEPSC frequency and amplitude, along with an inward shift in the baseline current, is the expected effect.

  • Washout: Perfuse with normal ACSF.

5. Data Analysis:

  • Analyze sEPSC frequency, amplitude, and decay kinetics using appropriate software (e.g., pClamp, Mini Analysis).

  • Compare the parameters during baseline, Orexin A (16-33) application, and Orexin A application using statistical tests (e.g., paired t-test, ANOVA).

Protocol 2: Whole-Cell Current-Clamp Recording of Neuronal Excitability

This protocol is designed to assess changes in membrane potential and firing rate.

1. Brain Slice and Recording Setup:

  • Follow steps 1 and 2 from Protocol 1.

  • Internal Pipette Solution for Current-Clamp: The same K-gluconate based solution as in Protocol 1 can be used.

2. Electrophysiological Recording:

  • Establish a whole-cell current-clamp configuration.

  • Record the resting membrane potential and spontaneous firing rate of the neuron.

  • Inject depolarizing current steps to elicit action potentials and assess neuronal excitability (e.g., firing threshold, number of spikes).

3. Drug Application:

  • Follow the drug application sequence as described in Protocol 1 (step 4).

  • Negative Control (Orexin A (16-33)): No significant change in resting membrane potential or firing rate is expected.

  • Experimental Condition (Orexin A): A depolarization of the membrane potential and an increase in the spontaneous firing rate are the expected effects.

4. Data Analysis:

  • Measure changes in resting membrane potential, input resistance, and action potential firing frequency.

  • Statistically compare these parameters across the different experimental conditions.

References

Application Notes and Protocols: Orexin A (16-33) as a Negative Control in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin A, also known as hypocretin-1, is a neuropeptide that plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and reward systems. It exerts its effects by binding to two G-protein coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). A hallmark of orexin receptor activation is a subsequent increase in intracellular calcium concentration ([Ca²⁺]i), making calcium imaging a vital tool for studying orexin signaling.

This document provides detailed application notes and protocols for the use of Orexin A (16-33), a fragment of Orexin A, in calcium imaging experiments. It is critical to note that scientific literature indicates Orexin A (16-33) does not elicit an intracellular calcium response.[1][2][3] Therefore, its primary application in this context is as a negative control to ensure that the observed effects are specific to the full-length Orexin A peptide and not due to non-specific peptide interactions.[2]

Orexin A Signaling and Intracellular Calcium Mobilization

Activation of orexin receptors by Orexin A initiates a signaling cascade that leads to an increase in [Ca²⁺]i. This can occur through two primary mechanisms: the release of calcium from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular calcium through plasma membrane channels.[4] The specific pathway can be cell-type dependent.

The signaling cascade often involves the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. The increase in intracellular calcium, along with DAG, can then activate protein kinase C (PKC). In many neuronal cells, the influx of extracellular calcium is a significant contributor to the sustained calcium signal, often mediated by L-type calcium channels.

Orexin_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orexin_A Orexin A OXR Orexin Receptor (OX1R/OX2R) Orexin_A->OXR Binds PLC Phospholipase C (PLC) OXR->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates L_type_channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ L_type_channel->Ca_ion_in Influx Downstream_Effects Downstream Cellular Effects Ca_ion_in->Downstream_Effects ER Endoplasmic Reticulum IP3_DAG->ER IP₃ acts on PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Ca_ion_release Ca²⁺ ER->Ca_ion_release Releases Ca_ion_release->PKC Activates Ca_ion_release->Downstream_Effects PKC->L_type_channel Modulates

Figure 1: Orexin A signaling pathway leading to increased intracellular calcium.

Data Presentation: Orexin A in Calcium Imaging

The following table summarizes quantitative data from studies using Orexin A to induce intracellular calcium signals. Note that Orexin A (16-33) is expected to produce no significant change in [Ca²⁺]i at similar concentrations.

ParameterValueCell TypeReference
Orexin A Concentration 0.1 - 1 µMPrefrontal Cortex Neurons
30 - 1000 nMMouse Dorsal Raphe and Laterodorsal Tegmentum Neurons
1 - 100 nMRat Duodenal Enterocytes
10 nMCultured Rat Astrocytes
Orexin A (16-33) Concentration 300 nM - 1 µMMouse Dorsal Raphe and Laterodorsal Tegmentum Neurons
Calcium Indicator Fluo-4 AMPrefrontal Cortex Neurons
Fura-2 AMMouse Dorsal Raphe and Laterodorsal Tegmentum Neurons
Fluo-3 AMCHO cells expressing human OX1 receptor
Observed Effect of Orexin A Dose-dependent increase in [Ca²⁺]iPrefrontal Cortex Neurons
Long-lasting increases in [Ca²⁺]iMouse Dorsal Raphe and Laterodorsal Tegmentum Neurons
Concentration-dependent increase in [Ca²⁺]iRat Duodenal Enterocytes
Observed Effect of Orexin A (16-33) Failed to evoke changes in [Ca²⁺]iMouse Dorsal Raphe and Laterodorsal Tegmentum Neurons

Experimental Protocols

Protocol 1: Calcium Imaging in Cultured Cells using Fluo-4 AM

This protocol is a general guideline for measuring Orexin A-induced calcium mobilization in cultured cells, using Orexin A (16-33) as a negative control.

Materials:

  • Cultured cells expressing orexin receptors (e.g., CHO-OX1R, primary neurons, or astrocytes)

  • Fluo-4 AM

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Orexin A

  • Orexin A (16-33)

  • DMSO

  • Microscope equipped for fluorescence imaging (excitation ~488 nm, emission ~520 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate or coverslips) and culture until they reach the desired confluency.

  • Preparation of Reagents:

    • Orexin A and Orexin A (16-33) Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mM) in sterile water or an appropriate buffer and store at -20°C or -80°C. Further dilute in physiological buffer to the desired final concentration just before use.

    • Fluo-4 AM Loading Solution:

      • Prepare a stock solution of Fluo-4 AM in high-quality, anhydrous DMSO (e.g., 1 mM).

      • For a final loading concentration of 3-5 µM, dilute the Fluo-4 AM stock solution in HBSS.

      • To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02-0.04%.

  • Cell Loading:

    • Wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Place the imaging dish on the microscope stage.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Apply Orexin A (16-33) at the desired concentration and record the fluorescence for a sufficient period to ensure no response.

    • After a washout period (if necessary), apply Orexin A at the desired concentration and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells or regions of interest over time.

    • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Calcium_Imaging_Workflow Cell_Culture 1. Plate and Culture Cells Dye_Loading 2. Load Cells with Fluo-4 AM Cell_Culture->Dye_Loading Wash_Deesterify 3. Wash and De-esterify Dye_Loading->Wash_Deesterify Baseline 4. Record Baseline Fluorescence Wash_Deesterify->Baseline Add_Control 5. Apply Orexin A (16-33) (Negative Control) Baseline->Add_Control Add_Agonist 6. Apply Orexin A (Agonist) Add_Control->Add_Agonist Record_Signal 7. Record Fluorescence Signal Add_Agonist->Record_Signal Analyze_Data 8. Analyze Data (F/F₀) Record_Signal->Analyze_Data

Figure 2: General experimental workflow for calcium imaging.

Conclusion

While Orexin A is a potent activator of intracellular calcium signaling, its fragment, Orexin A (16-33), does not share this activity. This makes Orexin A (16-33) an essential tool for researchers as a negative control to validate the specificity of Orexin A-induced responses in calcium imaging assays. The protocols and data provided herein offer a comprehensive guide for the appropriate use of both peptides in studying orexin receptor signaling.

References

Application Notes and Protocols for Orexin A (16-33) in Sleep-Wake Cycle Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The orexin system, comprising neuropeptides Orexin A and Orexin B and their G-protein coupled receptors (Orexin Receptor 1, OX1R; and Orexin Receptor 2, OX2R), is a critical regulator of sleep and wakefulness.[1][2] Orexin-producing neurons, located in the lateral hypothalamus, project widely throughout the brain to promote arousal and stabilize the wakeful state.[1][3][4] A deficiency in orexin signaling is the primary cause of narcolepsy type 1, a sleep disorder marked by excessive daytime sleepiness and cataplexy.

Orexin A is a 33-amino acid peptide that binds to both OX1R and OX2R. Orexin A (16-33) is a C-terminal fragment of the full-length Orexin A peptide. While it retains biological activity, studies indicate it has a different pharmacological profile, notably a lower potency at the OX1 receptor compared to the full-length peptide. For instance, in one study, the amide fragment of Orexin A (16-33) failed to produce an increase in spontaneous EPSC frequency in laterodorsal tegmental (LDT) neurons, an effect readily observed with the full-length peptide.

These characteristics make Orexin A (16-33) a valuable tool for:

  • Structure-Activity Relationship (SAR) Studies: Investigating the specific amino acid sequences within Orexin A that are essential for receptor binding and activation.

  • Pharmacological Profiling: Differentiating the physiological responses mediated by the C-terminal portion of Orexin A.

  • Negative Control: Serving as a comparative control in experiments to ensure that observed effects are specific to the full-length Orexin A peptide.

This document provides detailed application notes, quantitative data, and experimental protocols for the use of Orexin A (16-33) in the study of sleep-wake cycles.

Physicochemical Properties and Handling

Orexin A (16-33) is a synthetic peptide fragment corresponding to amino acids 16-33 of the human Orexin A sequence.

PropertyDataReference(s)
Sequence Ala-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2
Molecular Weight 1862.16 g/mol
Appearance White lyophilized powder
Solubility Soluble in sterile, aqueous solutions such as water or saline.
Storage (Lyophilized) Store at 0-5°C for up to 6 months. For long-term storage, -20°C is recommended.
Storage (Reconstituted) After rehydration, the solution can be kept at 4°C for up to 5 days or aliquoted and frozen at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Biological Activity and Data

Orexin A (16-33) acts as an agonist at orexin receptors, though its potency and efficacy differ from the parent peptide. Its activity is particularly relevant for studies targeting the OX1 receptor.

ParameterFindingCell Type / ModelReference(s)
Receptor Activation Profile Rank order of potency at OX1R: Orexin A > Orexin B > Orexin A (16-33).Cells expressing OX1 FRET sensor
EC50 at OX1R (for Orexin A 17-33) 8.29 nM (Induces calcium mobilization)CHO cells overexpressing human OX1R
EC50 at OX2R (for Orexin A 17-33) 187 nM (Induces calcium mobilization)CHO cells overexpressing human OX2R
Electrophysiological Effect At 1 µM, did not increase the frequency or amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) in LDT neurons.Mouse brainstem slices (LDT neurons)

Note: Data for Orexin A (17-33) is included as a close structural analog to Orexin A (16-33).

Signaling Pathway and Visualizations

Orexin receptors are G-protein coupled receptors (GPCRs). OX1R primarily couples through the Gq protein pathway. Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, leading to neuronal depolarization and excitation.

Orexin_Signaling cluster_ligand Ligand cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Orexin A (16-33) Orexin A (16-33) OX1R OX1R Orexin A (16-33)->OX1R Gq Gq protein OX1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Excitation Neuronal Excitation (Wake Promotion) Ca_release->Excitation

Caption: Simplified Orexin 1 Receptor (OX1R) signaling cascade.

Peptide_Hierarchy Prepro Prepro-Orexin OrexinA Orexin A (1-33) (Full-length) Prepro->OrexinA cleavage OrexinB Orexin B Prepro->OrexinB cleavage Fragment Orexin A (16-33) (C-terminal Fragment) OrexinA->Fragment is a fragment of

Caption: Relationship between Orexin peptides.

Experimental Protocols

This protocol outlines the steps for reconstituting and storing the lyophilized peptide.

  • Acclimatization: Before opening, allow the vial of lyophilized Orexin A (16-33) to equilibrate to room temperature for 25-45 minutes.

  • Concentration: Briefly centrifuge or vortex the vial to ensure all powder is at the bottom.

  • Reconstitution: Gently open the cap and add the required volume of sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid (aCSF), saline, or distilled water) to achieve the desired stock concentration.

  • Dissolution: Invert the tube by hand 5-10 times to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Storage:

    • Short-term: Store the reconstituted solution at 4°C for up to 5 days.

    • Long-term: For storage longer than 5 days, create single-use aliquots and store them at -20°C for up to 3 months. CRITICAL: Avoid repeated freeze-thaw cycles.

This protocol describes the administration of Orexin A (16-33) directly into the cerebral ventricles of rodents to assess its effects on sleep-wake architecture.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane recommended)

  • Surgical tools, dental drill, and dental cement

  • Guide cannula (22-gauge) and internal infusion cannula (27-gauge)

  • Infusion pump and Hamilton syringe

  • Reconstituted Orexin A (16-33) and vehicle control

  • EEG/EMG recording system

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the animal (e.g., rat or mouse) with isoflurane (5% for induction, 1-3% for maintenance).

    • Secure the animal in the stereotaxic frame. Apply appropriate analgesics (e.g., bupivacaine subcutaneously over the skull) and antiseptic solutions.

    • Make a midline incision to expose the skull.

    • Using a dental drill, drill a small hole for the guide cannula implantation into a lateral ventricle. Typical coordinates for a rat are: AP -0.8 mm, ML ±1.6 mm, DV -4.0 mm from bregma. For a mouse: AP -0.2 mm, ML ±1.0 mm, DV -2.3 mm from bregma. Note: Coordinates must be optimized for the specific animal strain and age.

    • (Optional) At the same time, implant EEG and EMG electrodes for sleep recording.

    • Secure the cannula and electrode assembly to the skull using dental cement and surgical screws.

  • Recovery: Allow the animal to recover for at least 6-7 days post-surgery before any experimentation.

  • Habituation: Habituate the animal to the recording chamber and connection to the infusion line and EEG/EMG tether.

  • ICV Injection:

    • On the day of the experiment, gently restrain the awake, freely moving animal.

    • Insert the internal infusion cannula, which extends ~1 mm beyond the guide cannula, into the guide.

    • Connect the cannula to an infusion pump. Infuse the desired dose of Orexin A (16-33) or vehicle. A typical volume is 2-5 µl, infused over 1-2 minutes to prevent a rapid increase in intracranial pressure.

    • Leave the infusion cannula in place for an additional 1-3 minutes to allow for diffusion and prevent backflow.

  • Data Acquisition: Immediately following the injection, begin continuous EEG/EMG recording for several hours to assess changes in wakefulness, NREM sleep, and REM sleep.

  • Histological Verification: At the end of the study, euthanize the animal and perfuse the brain. Verify the cannula placement by injecting a dye (e.g., pontamine sky blue) and sectioning the brain.

InVivo_Workflow Prep Peptide Reconstitution (Protocol 1) Injection ICV Microinjection (Orexin A (16-33) or Vehicle) Prep->Injection Surgery Stereotaxic Surgery (Cannula & EEG/EMG Implantation) Recovery Post-Surgical Recovery (≥ 7 days) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Habituation->Injection Recording EEG/EMG Recording (Sleep-Wake Scoring) Injection->Recording Analysis Data Analysis & Histology Recording->Analysis

Caption: Experimental workflow for in vivo sleep studies.

This protocol is for assessing the direct effects of Orexin A (16-33) on neuronal excitability using whole-cell patch-clamp recordings.

Materials:

  • Vibratome

  • Dissection microscope and tools

  • Recording chamber with perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

Procedure:

  • Brain Slice Preparation:

    • Deeply anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) containing the brain region of interest (e.g., lateral hypothalamus, locus coeruleus, NTS).

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (~2 ml/min).

    • Visualize neurons using DIC optics.

    • Approach a target neuron with a glass micropipette filled with intracellular solution.

    • Establish a high-resistance (>1 GΩ) seal and obtain a whole-cell recording configuration.

  • Data Acquisition:

    • Current-Clamp: Record the resting membrane potential and firing activity. After establishing a stable baseline, perfuse the slice with aCSF containing Orexin A (16-33) at a known concentration (e.g., 10⁻⁸ M to 10⁻⁶ M) and record any changes in membrane potential or action potential firing.

    • Voltage-Clamp: Clamp the neuron at a specific holding potential (e.g., -60 mV) to record synaptic currents (EPSCs or IPSCs) or specific ionic conductances. Apply Orexin A (16-33) and measure changes in current amplitude, frequency, or kinetics.

  • Washout and Control: After application, wash out the peptide with standard aCSF to observe if the effects are reversible. For comparison, a subsequent application of full-length Orexin A can be performed on the same neuron to confirm receptor functionality.

References

Orexin A (16-33) in Feeding Behavior Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Orexin A (16-33) in feeding behavior experiments. This document includes detailed protocols for common experimental procedures, a summary of quantitative data from key studies, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Orexin A, also known as hypocretin-1, is a neuropeptide produced in the lateral hypothalamus that plays a crucial role in the regulation of arousal, wakefulness, and appetite.[1] Its effects on feeding behavior are complex, influencing not only the amount of food consumed but also motivation and reward-based feeding.[2] Orexin A exerts its effects by binding to two G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). This document focuses on the application of Orexin A (specifically the 16-33 fragment, which is often used interchangeably with the full peptide in functional studies) in experimental models to investigate its orexigenic (appetite-stimulating) properties.

Data Presentation: Quantitative Effects of Orexin A on Food Intake

The following tables summarize the quantitative data on food intake following the administration of Orexin A in rats, as reported in various studies. These data highlight the dose-dependent and time-course effects of Orexin A when administered via intracerebroventricular (ICV) or intrahypothalamic routes.

Table 1: Food Intake in Rats Following Intracerebroventricular (ICV) Injection of Orexin A

Dose (nmol)Time Post-InjectionFood Intake (g) vs. VehicleAnimal ModelReference
0.54 hoursIncreased significantlySprague-Dawley Rats[3][4]
3.02 hours2.3-fold increaseFreely fed rats[5]
23.4Light PhaseIncreased in satiated ratsSatiated rats
0.5 nmol/h (chronic)7 days (daytime)180% of controlWistar Rats

Table 2: Food Intake in Rats Following Intrahypothalamic Injection of Orexin A

Injection SiteDose (pmol)Time Post-InjectionFood Intake (g) vs. VehicleAnimal ModelReference
Rostral Lateral Hypothalamus5001 hourSignificantly increasedSprague-Dawley Rats
Rostral Lateral Hypothalamus5002 hoursSignificantly increasedSprague-Dawley Rats
Paraventricular Nucleus (PVN)1 nmol2 hoursIncreased duration of feedingPVN-cannulated rats

Experimental Protocols

The following are detailed protocols for common experiments involving the administration of Orexin A to rodents to study feeding behavior.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent injection of Orexin A.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • Stainless steel guide cannula (22-gauge) and dummy cannula

  • Dental cement and skull screws

  • Injection cannula (27-gauge, extending 1 mm beyond the guide cannula)

  • Microinfusion pump

  • Orexin A solution (dissolved in sterile saline or artificial cerebrospinal fluid - aCSF)

  • Vehicle solution (sterile saline or aCSF)

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Mount the rat in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.6 mm from bregma).

    • Implant the guide cannula to the appropriate depth (e.g., DV: -4.0 mm from the skull surface).

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week post-surgery.

  • Intracerebroventricular Injection:

    • Gently restrain the rat and remove the dummy cannula.

    • Insert the injection cannula, connected to a microinfusion pump, into the guide cannula.

    • Infuse Orexin A solution or vehicle at a slow rate (e.g., 1-2 µl/min).

    • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Replace the dummy cannula.

  • Behavioral Observation:

    • Return the rat to its home cage with pre-weighed food and water.

    • Measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

Protocol 2: Intrahypothalamic Cannulation and Microinjection

This protocol details the procedure for targeted injection of Orexin A into specific hypothalamic nuclei, such as the rostral lateral hypothalamus (rLHa) or the paraventricular nucleus (PVN).

Materials:

  • Same as Protocol 1, with the exception of stereotaxic coordinates.

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Follow the same initial steps as in Protocol 1 for anesthesia and exposing the skull.

    • Use specific stereotaxic coordinates for the target hypothalamic nucleus. For example:

      • Rostral Lateral Hypothalamus (rLHa): AP: -1.8 mm, ML: ±1.8 mm, DV: -8.5 mm from bregma.

    • Implant the guide cannula and secure it as described previously.

  • Intrahypothalamic Microinjection:

    • Follow the same injection procedure as in Protocol 1, ensuring the injection cannula extends just beyond the guide cannula to target the desired nucleus.

    • Infuse a smaller volume of Orexin A or vehicle (e.g., 200-500 nl) directly into the brain parenchyma.

  • Behavioral Monitoring:

    • Monitor and measure food intake as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Orexin A modulates feeding behavior through a complex network of neuronal circuits. The diagrams below illustrate the key signaling pathways involved.

Orexin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_arcuate Arcuate Nucleus cluster_rLHa Rostral Lateral Hypothalamus Orexin Neuron Orexin Neuron NPY_AgRP NPY/AgRP Neurons Orexin Neuron->NPY_AgRP Stimulates (+) POMC POMC Neurons Orexin Neuron->POMC Inhibits (-) GABA GABAergic Neurons Orexin Neuron->GABA Inhibits (-) Food Intake Food Intake NPY_AgRP->Food Intake Increases POMC->Food Intake Decreases GABA->Food Intake Decreases Orexin A Orexin A Orexin A->Orexin Neuron Activates

Caption: Orexin A signaling pathway in the hypothalamus regulating feeding behavior.

Explanation of Signaling Pathway:

Orexin A, released from neurons in the lateral hypothalamus, acts on several key neuronal populations to regulate feeding.

  • Arcuate Nucleus (ARC): Orexin A stimulates the orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, which potently increase food intake. Conversely, it inhibits the anorexigenic Pro-opiomelanocortin (POMC) neurons, which are responsible for signaling satiety.

  • Rostral Lateral Hypothalamus (rLHa): Orexin A has been shown to inhibit GABAergic neurons in the rLHa. Since GABAergic signaling in this region is generally inhibitory to feeding, this disinhibition leads to an increase in food intake.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo experiment investigating the effects of Orexin A on feeding behavior.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Surgery Stereotaxic Surgery (Cannula Implantation) Animal_Acclimation->Surgery Proceed to Recovery Post-operative Recovery (1 week) Surgery->Recovery Allow for Habituation Habituation to Injection Procedure Recovery->Habituation Begin Injection ICV or Intrahypothalamic Injection (Orexin A/Vehicle) Habituation->Injection Perform Behavioral_Testing Food Intake Measurement Injection->Behavioral_Testing Initiate Data_Collection Data Collection & Compilation Behavioral_Testing->Data_Collection Record Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Analyze with Interpretation Interpretation of Results Statistical_Analysis->Interpretation Draw conclusions

Caption: General experimental workflow for studying Orexin A's effect on feeding.

This workflow provides a standardized approach to ensure the reliability and reproducibility of experimental findings. Proper acclimation, surgical technique, and handling are critical for minimizing stress and obtaining accurate behavioral data.

Conclusion

Orexin A (16-33) is a valuable tool for investigating the central mechanisms of appetite and feeding behavior. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments. Understanding the intricate signaling pathways and adhering to standardized experimental workflows will be crucial for advancing our knowledge of Orexin A's role in energy homeostasis and for the development of potential therapeutics targeting the orexin system.

References

Application Notes and Protocols for Orexin A (16-33) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Critical Considerations

Orexin A is a 33-amino acid neuropeptide that plays a crucial role in regulating arousal, wakefulness, and appetite. It exerts its effects by binding to two G-protein coupled receptors, the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R). The C-terminal fragment, Orexin A (16-33), is often utilized in research as a negative control due to its significantly lower potency or lack of biological activity in many experimental systems compared to the full-length peptide.[1][2]

While Orexin A elicits robust cellular responses, its fragment, Orexin A (16-33), has been shown to be a very weak agonist or inactive in several studies. For instance, in dorsal raphe and laterodorsal tegmentum neurons, the (16-33) fragment did not induce changes in intracellular calcium, whereas the full-length peptide produced strong responses.[2] Another study on cells expressing the OX1 receptor established a potency rank of Orexin A > Orexin B > Orexin A (16-33).[1]

Therefore, when designing experiments with Orexin A (16-33), it is critical to recognize its primary use as a control to demonstrate the specificity of the effects observed with the full-length Orexin A. The following data and protocols provide guidance on its use in this context, alongside comparative information for the biologically active full-length Orexin A.

Data Presentation: Orexin Peptides in Cell Culture

The following tables summarize the concentrations of Orexin A (16-33) and full-length Orexin A used in various cell culture experiments as reported in the literature.

Table 1: Concentrations and Effects of Orexin A (16-33) in Cell Culture

ConcentrationCell TypeAssayObserved Effect
300 nM - 1 µMDorsal Raphe and Laterodorsal Tegmentum (DR/LDT) neuronsIntracellular Calcium ImagingNo effect on intracellular calcium levels.[2]
1 µMLaterodorsal Tegmentum (LDT) neuronsElectrophysiology (sEPSC frequency)No increase in spontaneous Excitatory Postsynaptic Current (sEPSC) frequency.
Not specifiedCells expressing OX1 receptor FRET sensorFRET-based receptor activation assaySignificantly less potent than full-length Orexin A.

Table 2: Effective Concentrations of Full-Length Orexin A in Cell Culture

Concentration RangeCell TypeAssayObserved Effect
0.01 µM - 1 µMRat Cortical NeuronsCell Viability Assay (MTT)Statistically significant increase in neuronal cell viability under hypoxic conditions, with the highest response at 0.1 µM.
10⁻¹⁰ M - 10⁻⁵ MCHO cells expressing OX2RApoptosis and Cell Growth AssaysDose-dependent induction of apoptosis and inhibition of cell growth, with an EC₅₀ of 5 x 10⁻⁸ M.
10⁻¹⁰ M - 10⁻⁵ MAR42J (rat pancreatic acinar) cellsApoptosis and Cell Growth AssaysDose-dependent induction of apoptosis and inhibition of cell growth.
300 nMDR/LDT neuronsIntracellular Calcium ImagingRobust increases in intracellular calcium.
300 nM - 1 µMLDT neuronsElectrophysiology (sEPSC frequency)Significant increase in sEPSC frequency.
2 µMCortical NeuronsSynaptogenesis AssessmentUsed to produce measurable changes in neuronal activity.

Experimental Protocols

Protocol 1: Preparation of Orexin A and Orexin A (16-33) Stock Solutions

This protocol details the reconstitution and storage of lyophilized orexin peptides.

Materials:

  • Lyophilized Orexin A or Orexin A (16-33) peptide

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide in sterile water or a buffer of choice to a convenient stock concentration (e.g., 1 mM or 100 µM). For example, to make a 1 mM stock solution of Orexin A (16-33) (Molecular Weight ≈ 1862 g/mol ), dissolve 1.862 mg in 1 mL of solvent.

  • Solubilization: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to 5 days), the reconstituted peptide can be kept at 4°C.

Protocol 2: General Protocol for Cell Treatment with Orexin Peptides

This protocol provides a general workflow for treating cultured cells with orexin peptides.

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • Orexin peptide stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS) or other wash buffer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight, or as required by the specific cell line.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the orexin peptide stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, serum-free or complete cell culture medium. It is recommended to prepare enough working solution for all replicates of a given condition.

  • Cell Treatment:

    • For assays where the existing medium is replaced, gently aspirate the old medium from the wells.

    • Wash the cells once with sterile PBS if necessary, being careful not to disturb the cell monolayer.

    • Add the appropriate volume of the orexin peptide working solution to each well. For control wells, add medium containing the vehicle used to dissolve the peptide.

  • Incubation: Incubate the cells for the desired period (e.g., from minutes for signaling studies to days for proliferation or apoptosis assays) at 37°C in a CO₂ incubator.

  • Downstream Analysis: Following incubation, proceed with the specific assay (e.g., calcium imaging, Western blotting, cell viability assay).

Visualizations

Orexin A Signaling Pathway

Orexin_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Orexin A Orexin A OX1R/OX2R OX1R / OX2R Orexin A->OX1R/OX2R Binds Gq Gq OX1R/OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Stores IP3->Ca_ER Binds to IP3R PKC PKC DAG->PKC Activates Downstream Downstream Effects (e.g., ERK activation, Neuronal Excitation) PKC->Downstream Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Ca_cyto->Downstream

Caption: Orexin A signaling through Gq-coupled receptors.

Experimental Workflow for an In Vitro Orexin Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Reconstitute Orexin Peptide C 3. Prepare Working Solutions (Orexin A, Orexin A (16-33), Vehicle) A->C B 2. Seed Cells in Multi-well Plate D 4. Treat Cells B->D C->D E 5. Incubate for Defined Period D->E F 6. Perform Assay (e.g., Calcium Imaging, Viability) E->F G 7. Data Acquisition and Analysis F->G

Caption: General workflow for cell-based orexin peptide assays.

References

Orexin A (16-33): Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the solubility and vehicle preparation of Orexin A (16-33), a fragment of the excitatory neuropeptide Orexin A.

Introduction

Orexin A, and its fragments such as Orexin A (16-33), are crucial neuropeptides involved in regulating various physiological processes, including wakefulness, appetite, and reward pathways.[1] Proper handling, solubilization, and vehicle preparation of these peptides are critical for obtaining reliable and reproducible experimental results. This document outlines detailed procedures for the effective use of Orexin A (16-33) in both in vitro and in vivo research settings.

Solubility and Vehicle Preparation

The solubility of peptide fragments can differ from the full-length peptide. While specific quantitative solubility data for Orexin A (16-33) is limited, information from suppliers and related studies provides valuable guidance. For context, data for the full-length Orexin A is also included.

Solubility Data
CompoundSolventSolubilityNotes
Orexin A (16-33) amide WaterSoluble[2][3]Specific concentration not always provided. Reconstitution in sterile, aqueous solution is recommended.
Artificial Cerebrospinal Fluid (ACSF)SolubleUsed for in vitro electrophysiology studies.[4]
Orexin A (full-length) DMSO~3 mg/mLPurge with an inert gas.
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLRecommended to first dissolve in DMSO then dilute with PBS. Aqueous solutions are not recommended for storage for more than one day.
Water40 mg/mL (11.05 mM)Sonication is recommended.
Sterile WaterSufficient for ICV injectionUsed for in vivo studies.
1% BSA in SalineSufficient for in vivo injectionBSA can increase the efficiency of peptide delivery.
Storage and Stability
  • Lyophilized Peptide: Store at -20°C for long-term stability (≥ 4 years for full-length Orexin A). For Orexin A (16-33) amide, storage at 0-5°C for up to 6 months is also suggested.

  • Reconstituted Peptide: After reconstitution in an aqueous solution, it is recommended to use the solution immediately. For short-term storage, keep at 4°C for up to five days. For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C for up to three months. Crucially, avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Orexin A (16-33) for In Vitro Studies (e.g., Cell Culture, Electrophysiology)

This protocol is suitable for applications such as cell-based assays and brain slice electrophysiology.

Materials:

  • Orexin A (16-33) amide, lyophilized powder

  • Sterile, distilled water or Artificial Cerebrospinal Fluid (ACSF)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, low-protein-binding tips

Procedure:

  • Equilibration: Allow the lyophilized Orexin A (16-33) vial to reach room temperature for 25-45 minutes before opening to prevent condensation.

  • Initial Reconstitution (Stock Solution):

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Carefully open the vial and add a precise volume of sterile, distilled water to create a stock solution of a desired concentration (e.g., 1 mM). Phoenix Pharmaceuticals suggests reconstituting 200 µg of Orexin A (16-33) amide in a suitable volume of sterile aqueous solution.

    • Gently vortex or invert the tube 5 times to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause peptide degradation.

  • Working Solution Preparation:

    • Dilute the stock solution to the final working concentration using the appropriate experimental buffer (e.g., ACSF, cell culture medium). In electrophysiology studies, Orexin A (16-33) has been superfused at concentrations of 300 nM and 1 µM in normal ACSF.

  • Storage:

    • If not for immediate use, aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Orexin A (16-33) for In Vivo Studies (e.g., Intracerebroventricular Injection)

For in vivo studies, sterile and pyrogen-free solutions are essential. The following protocol is based on practices for the full-length Orexin A and can be adapted for the (16-33) fragment.

Materials:

  • Orexin A (16-33) amide, lyophilized powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or sterile water

  • Optionally, Bovine Serum Albumin (BSA)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, low-protein-binding tips

Procedure:

  • Equilibration: Bring the lyophilized peptide to room temperature as described in Protocol 1.

  • Reconstitution:

    • Centrifuge the vial to collect the powder.

    • Reconstitute the peptide in a small volume of sterile water or saline to create a concentrated stock solution. For full-length Orexin A, it has been dissolved in sterile water for intracerebroventricular (ICV) injections.

    • For improved stability and to prevent adsorption to surfaces, a vehicle of 1% BSA in saline can be used.

  • Dilution and Dosing:

    • Dilute the stock solution with sterile saline to the final desired concentration for injection. Dosages for full-length Orexin A administered ICV in rats have ranged from 0.3 to 30 µg per rat. For intra-pPVT injections, a dose of 0.5 µg of Orexin A has been used. Dosages for the (16-33) fragment should be determined based on its relative potency and the specific experimental paradigm.

  • Administration and Storage:

    • Use the prepared solution immediately. For full-length Orexin A, individual aliquots are often prepared for each experiment, frozen at -20°C, and thawed just before use.

Orexin A Signaling Pathway and Experimental Workflow

Orexin A Signaling

Orexin A binds to two G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). While Orexin A has high affinity for both, Orexin B shows a preference for OX2R. The activation of these receptors initiates a cascade of intracellular events. OX1R couples primarily to the Gq subclass of G-proteins, whereas OX2R can couple to both Gq and Gi/Go proteins. Stimulation of the Gq pathway activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including the modulation of ion channels and the activation of downstream signaling cascades like the ERK1/2 pathway.

OrexinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orexin A Orexin A OX1R OX1R Orexin A->OX1R OX2R OX2R Orexin A->OX2R Gq Gq OX1R->Gq activates OX2R->Gq activates Gi_Go Gi/Go OX2R->Gi_Go activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response ERK ERK1/2 Activation PKC->ERK activates ERK->Cellular_Response

Caption: Orexin A Signaling Pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving the administration of Orexin A (16-33).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized Orexin A (16-33) Prepare_Doses Prepare Working Solutions/Doses Reconstitute->Prepare_Doses Prepare_Vehicle Prepare Vehicle Control Prepare_Vehicle->Prepare_Doses Administer Administer Orexin A (16-33) or Vehicle Prepare_Doses->Administer Observe Observe and Record (e.g., Behavior, Electrophysiology) Administer->Observe Collect_Data Collect and Organize Data Observe->Collect_Data Analyze_Data Statistical Analysis Collect_Data->Analyze_Data Interpret Interpret Results Analyze_Data->Interpret

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Orexin A (16-33) Solution: Long-Term Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin A is a neuropeptide that plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2][3] The biological activity of Orexin A is largely attributed to its C-terminal region.[4][5] The Orexin A (16-33) fragment, representing a significant portion of this C-terminus, is a valuable tool for studying orexin receptor signaling and developing novel therapeutics. Ensuring the stability of Orexin A (16-33) solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a comprehensive overview of the long-term stability of Orexin A (16-33) solutions, including recommended storage conditions, and detailed protocols for stability assessment.

Orexin A Signaling Pathway

Orexin A and its active fragments exert their effects by binding to two G-protein coupled receptors, the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). Orexin A has a high affinity for both receptors. The primary signaling pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of downstream cellular responses.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orexin_A_16_33 Orexin A (16-33) OX1R_OX2R OX1R / OX2R Orexin_A_16_33->OX1R_OX2R Binds Gq Gq Protein OX1R_OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response Leads to

Figure 1. Simplified Orexin A (16-33) signaling pathway.

Stability of Orexin A (16-33) Solution

While specific long-term stability data for the Orexin A (16-33) fragment is not extensively published, recommendations can be derived from data on the full-length Orexin A peptide and general principles of peptide stability. Lyophilized Orexin A (16-33) is stable for extended periods when stored at -20°C or below. Once reconstituted, the stability of the peptide solution is dependent on storage temperature, pH, and the presence of proteases.

Recommended Storage Conditions for Orexin A (16-33) Solutions

Storage ConditionRecommended DurationNotes
2-8°CUp to 1 weekFor short-term storage. Minimize exposure to light.
-20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 12 monthsFor long-term storage. Aliquoting is highly recommended.

Factors Influencing Stability:

  • Temperature: Lower temperatures significantly slow down degradation processes.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide aggregation and degradation. It is highly recommended to aliquot the peptide solution into single-use volumes. Full-length Orexin A has been shown to be stable for up to three freeze-thaw cycles.

  • pH: The optimal pH for peptide stability is typically between 5 and 7.

  • Solvent: For reconstitution, sterile, distilled water or a buffer such as PBS (pH 7.4) is recommended. The use of organic solvents like DMSO should be minimized and used only when necessary for solubility, followed by dilution in an aqueous buffer.

  • Oxidation: Peptides containing methionine, cysteine, tryptophan, or histidine residues are susceptible to oxidation. The use of antioxidants or storing under an inert gas can mitigate this.

  • Proteolytic Degradation: The use of sterile water and proper aseptic techniques during handling will minimize microbial contamination and subsequent proteolytic degradation.

Experimental Protocols

The following protocols provide a framework for assessing the long-term stability of Orexin A (16-33) solutions.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Start: Reconstitute Orexin A (16-33) Aliquot Aliquot into Single-Use Vials Start->Aliquot Store Store Aliquots under Different Conditions (e.g., 4°C, -20°C, -80°C) Aliquot->Store Time_Points Sample at Pre-defined Time Points (e.g., 0, 1, 4, 12 weeks) Store->Time_Points Time_Points->Store Continue Storage Analysis Analyze Samples by Stability-Indicating HPLC Time_Points->Analysis Data Quantify Remaining Peptide and Detect Degradation Products Analysis->Data End End: Determine Shelf-Life Data->End

Figure 2. General workflow for peptide stability testing.
Protocol 1: Reconstitution of Lyophilized Orexin A (16-33)

  • Equilibration: Before opening, allow the vial of lyophilized Orexin A (16-33) to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Reconstitution: Add the appropriate volume of sterile, distilled water or sterile PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Mixing: Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking or vortexing, which can cause aggregation.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Long-Term Stability Study
  • Sample Preparation: Prepare a sufficient number of aliquots of the Orexin A (16-33) solution as described in Protocol 1.

  • Storage Conditions: Store the aliquots at various temperatures to be tested (e.g., 4°C, -20°C, and -80°C). Protect samples from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition for analysis.

  • Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 3).

  • Data Evaluation: For each time point and storage condition, calculate the percentage of the initial Orexin A (16-33) concentration remaining. A common acceptance criterion for stability is the retention of at least 90% of the initial peptide concentration.

Protocol 3: Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method with UV detection is suitable for quantifying Orexin A (16-33) and detecting potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development. The gradient should be optimized to achieve good separation between the parent peptide and any degradation products.

  • Detection:

    • UV detection at 214 nm or 280 nm.

  • Sample Preparation:

    • Thaw the stored aliquots on ice.

    • Dilute the samples to an appropriate concentration for injection with Mobile Phase A.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Integrate the peak area of the Orexin A (16-33) peak and any new peaks that appear over time, which may represent degradation products.

    • The percentage of remaining Orexin A (16-33) can be calculated by comparing the peak area at each time point to the peak area at time zero.

Protocol 4: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to ensure the analytical method is stability-indicating.

  • Sample Preparation: Prepare aliquots of the Orexin A (16-33) solution.

  • Stress Conditions: Expose the aliquots to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 60°C for 48 hours.

    • Photostability: Expose to light (ICH Q1B guidelines) at room temperature.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 3). Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

  • Data Evaluation: Assess the degree of degradation under each condition and identify the major degradation products. This information is valuable for formulation development and understanding the intrinsic stability of the peptide.

Conclusion

The long-term stability of Orexin A (16-33) solutions is crucial for reliable and reproducible research. By following the recommended storage and handling procedures, researchers can minimize degradation and ensure the integrity of their peptide stocks. The provided protocols offer a framework for conducting comprehensive stability studies to determine the shelf-life of Orexin A (16-33) solutions under specific experimental conditions. For critical applications, it is always recommended to perform in-house stability testing to validate storage conditions and solution stability.

References

Orexin A (16-33): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Product Information and Purchasing

Introduction: Orexin A (16-33) is a C-terminal fragment of the full-length neuropeptide Orexin A.[1][2] While the complete Orexin A peptide is a potent agonist for both Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), the (16-33) fragment, which lacks the N-terminal region and the two characteristic disulfide bridges, exhibits significantly reduced biological activity.[3][4][5] Its primary utility in research is as a negative control to demonstrate the specificity of the effects of full-length Orexin A or Orexin B in various experimental paradigms. The amino acid sequence is conserved across several species, including human, rat, and mouse.

Suppliers: Orexin A (16-33) is commercially available from several reputable suppliers of research-grade peptides. When purchasing, it is crucial to obtain a certificate of analysis to confirm the peptide's identity, purity, and concentration.

Table 1: Orexin A (16-33) Supplier Information

SupplierProduct NameCatalog Number (Example)Purity
MedChemExpress Orexin A (16-33)HY-P4792>98%
Phoenix Pharmaceuticals, Inc. Orexin A (16-33) amide (Human, Rat, Mouse, Porcine, Ovine)003-36≥ 95%
Bachem Orexin A (16-33)4096535Not specified
Tocris Bioscience Orexin A (human, rat, mouse) [Note: Full-length peptide, fragment may be available upon request]1455≥95%
Pharmaffiliates Orexin A (16-33)Not specifiedNot specified

Physicochemical and Biological Properties

Orexin A (16-33) is a linear peptide fragment. Its properties are summarized below.

Table 2: Physicochemical Data for Orexin A (16-33)

PropertyValueSource
Molecular Formula C₈₅H₁₃₆N₂₄O₂₃
Molecular Weight ~1862.16 g/mol
Sequence Ala-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH₂
Purity ≥ 95%
Appearance White lyophilized powder
Solubility Soluble in water

Table 3: Biological Activity Data for Orexin A (16-33)

Assay / ReceptorActivity / FindingNotesSource
Orexin Receptor 1 (OX1R) Significantly lower potency compared to full-length Orexin A.Rank order of potency: Orexin A > Orexin B > Orexin A (16-33).
Intracellular Calcium [Ca²⁺]i Mobilization No significant effect observed at concentrations where full-length Orexin A is active.Used as a negative control to confirm specific receptor activation.
Electrophysiology (Neuronal Firing) No significant increase in sEPSC frequency or inward current in LDT neurons.Used to demonstrate that the excitatory effects require the full-length peptide.
Radioimmunoassay (RIA) / ELISA Minimal to no cross-reactivity with antibodies raised against full-length Orexin A.Used to validate the specificity of Orexin A immunoassays.

Experimental Protocols

Protocol 1: Peptide Reconstitution and Storage

This protocol provides a general guideline for the reconstitution and storage of lyophilized Orexin A (16-33). Always refer to the supplier-specific data sheet for the most accurate information.

Materials:

  • Lyophilized Orexin A (16-33) peptide

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mM). For a 200 µg vial (MW ~1862 g/mol ), adding ~107.4 µL of solvent will yield a 1 mM stock solution.

  • Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquoting and Storage:

    • Short-term: For immediate use, the reconstituted solution can be stored at +4°C for up to 5 days.

    • Long-term: For extended storage, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store aliquots frozen at -20°C or -80°C for up to 3 months.

    • CRITICAL: Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and loss of activity.

Protocol 2: In Vitro Negative Control for Intracellular Calcium Mobilization Assay

This protocol describes the use of Orexin A (16-33) as a negative control to validate the specificity of Orexin A-induced calcium signaling in a cell line expressing orexin receptors (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing OX1R or OX2R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Orexin A (full-length) stock solution (1 mM)

  • Orexin A (16-33) stock solution (1 mM)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Plating: Seed the OX1R/OX2R-expressing cells onto a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

  • Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add a final volume of 100 µL of assay buffer to each well.

  • Compound Preparation: Prepare a dilution plate containing a concentration range of full-length Orexin A (e.g., 1 pM to 1 µM) and a high concentration of Orexin A (16-33) (e.g., 1 µM or 10 µM) in assay buffer.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for 15-30 seconds.

    • Add the compounds from the dilution plate (Orexin A and Orexin A (16-33)) to the corresponding wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) relative to the baseline (F₀).

    • Plot the dose-response curve for full-length Orexin A to determine its EC₅₀.

    • Compare the response of the high-concentration Orexin A (16-33) to the vehicle control and the maximal Orexin A response. A specific Orexin A effect is confirmed if the (16-33) fragment elicits no significant response.

Visualizations: Signaling Pathways and Workflows

Orexin Receptor Signaling Pathway

Orexin A and B mediate their effects through two G protein-coupled receptors, OX1R and OX2R. OX1R couples primarily to the Gq protein, leading to the activation of Phospholipase C (PLC). OX2R can couple to Gq as well as Gi/Go proteins. The activation of the Gq pathway results in an increase in intracellular calcium, a key signaling event. Orexin A (16-33) interacts with these same receptors but with much lower affinity, resulting in a significantly attenuated or absent signal.

Orexin_Signaling cluster_membrane Plasma Membrane OrexinA Orexin A (Full-Length) OX1R OX1R OrexinA->OX1R High Affinity OX2R OX2R OrexinA->OX2R High Affinity OrexinA_frag Orexin A (16-33) (Fragment) OrexinA_frag->OX1R Low Affinity OrexinA_frag->OX2R Low Affinity Gq Gq OX1R->Gq OX2R->Gq Gi Gi/Go OX2R->Gi PLC Phospholipase C (PLC) Gq->PLC Activates Ca_Influx Ca²⁺ Influx Gq->Ca_Influx Promotes IP3 IP₃ PLC->IP3 Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases Response Cellular Response (e.g., Neuronal Excitation) Ca_ER->Response Ca_Influx->Response

Caption: Orexin A signaling via OX1 and OX2 receptors.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the bioactivity of full-length Orexin A with the Orexin A (16-33) fragment in a cell-based assay.

Experimental_Workflow cluster_peptides Test Articles start Start: Hypothesis (Fragment has lower activity) step1 1. Cell Culture (HEK293-OX1R cells) start->step1 step2 2. Peptide Preparation Reconstitute & Dilute Peptides step1->step2 step2a Orexin A (Positive Control) step2b Orexin A (16-33) (Test Article) step2c Vehicle (Negative Control) step3 3. Assay (e.g., Calcium Mobilization) step2a->step3 step2b->step3 step2c->step3 step4 4. Data Acquisition (Fluorescence Plate Reader) step3->step4 step5 5. Data Analysis Dose-Response Comparison step4->step5 step6 6. Conclusion Confirm fragment's low activity step5->step6

Caption: Workflow for comparing Orexin A vs. Orexin A (16-33).

References

Troubleshooting & Optimization

improving Orexin A (16-33) solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orexin A (16-33). This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving and handling Orexin A (16-33) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Orexin A (16-33) and what are its general properties?

Orexin A (16-33) is a biologically active C-terminal fragment of the full-length Orexin A neuropeptide. It is often used in research to study the orexin system. It is typically supplied as a lyophilized powder. While the full-length Orexin A has two disulfide bridges, this fragment lacks them.

Q2: What is the general solubility of Orexin A (16-33) in aqueous solutions?

According to some suppliers, Orexin A (16-33) amide is considered soluble in water.[1] However, like many peptides, its solubility in aqueous buffers can be limited and influenced by factors such as pH, ionic strength, and the presence of co-solvents. For the full-length Orexin A, it is described as being sparingly soluble in aqueous buffers.

Q3: Are there any recommended starting solvents for Orexin A (16-33)?

For many peptides with solubility challenges in aqueous buffers, a common strategy is to first dissolve the peptide in a small amount of an organic solvent and then dilute it with the desired aqueous buffer. For the full-length Orexin A amide, dissolving in DMSO first is recommended for maximum solubility in aqueous buffers.[2] This approach is also advisable for the Orexin A (16-33) fragment, especially if direct dissolution in an aqueous buffer proves difficult.

Q4: What is a typical concentration of Orexin A (16-33) used in experiments?

In several neuroscience studies, Orexin A (16-33) has been successfully dissolved and used in artificial cerebrospinal fluid (ACSF) at concentrations of 300 nM and 1 µM.[3][4][5]

Q5: How should I store Orexin A (16-33) solutions?

Lyophilized Orexin A (16-33) should be stored at -20°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C. For aqueous solutions of the full-length Orexin A, it is advised not to store them for more than one day, suggesting that freshly prepared solutions are optimal for experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve in aqueous buffer. The peptide has low aqueous solubility at the current pH and ionic strength.1. Try sonicating the solution in a bath sonicator for short bursts to aid dissolution. 2. If the peptide is still insoluble, prepare a concentrated stock solution in a small amount of DMSO and then slowly add it to the aqueous buffer while vortexing. 3. Consider adjusting the pH of the buffer. The net charge of the peptide can influence its solubility.
Precipitation occurs after adding the peptide stock solution to the aqueous buffer. The final concentration of the peptide exceeds its solubility limit in the buffer, or the organic solvent concentration is too high.1. Ensure the organic solvent used for the stock solution is minimal (e.g., 1-5% of the final volume). 2. Add the stock solution to the buffer drop-wise while continuously stirring or vortexing. 3. Warm the buffer slightly (e.g., to 37°C) before adding the peptide stock. 4. If precipitation persists, a lower final concentration of the peptide may be necessary.
Solution appears cloudy or contains visible aggregates. The peptide may be forming aggregates.1. Use sonication to break up aggregates. 2. For peptides prone to aggregation, consider dissolving in a solution containing a chaotropic agent like 6 M guanidine HCl or 8 M urea, and then dialyzing or diluting into the final buffer. Note that this may affect the biological activity and should be validated for your specific application.

Quantitative Data Summary

PeptideSolvent/BufferAchieved ConcentrationSource
Orexin A (16-33)Artificial Cerebrospinal Fluid (ACSF)300 nM - 1 µM
Orexin A (full-length)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Orexin A (full-length)DMSO (for stock solution)3 mg/mL

Experimental Protocols

Protocol 1: Standard Dissolution of Orexin A (16-33) in Aqueous Buffer

This protocol is recommended for initial attempts to dissolve Orexin A (16-33) directly in an aqueous buffer like artificial cerebrospinal fluid (ACSF).

  • Allow the lyophilized Orexin A (16-33) vial to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

  • Add the desired volume of sterile, pyrogen-free aqueous buffer (e.g., ACSF) to the vial to achieve the target concentration (e.g., 1 µM).

  • Gently vortex the solution.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for use.

Protocol 2: Dissolution of Orexin A (16-33) using an Organic Co-Solvent

This protocol is recommended when direct dissolution in an aqueous buffer is unsuccessful.

  • Allow the lyophilized Orexin A (16-33) vial to equilibrate to room temperature and centrifuge briefly.

  • Add a minimal volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). Ensure the peptide is fully dissolved.

  • While gently vortexing the desired aqueous buffer, slowly add the DMSO stock solution drop-wise until the final desired concentration of Orexin A (16-33) is reached.

  • Ensure the final concentration of DMSO is low (ideally <1%) to avoid affecting biological experiments.

  • If any cloudiness or precipitation occurs, try warming the aqueous buffer to 37°C before adding the stock solution.

Visualizations

experimental_workflow Experimental Workflow for Dissolving Orexin A (16-33) cluster_prep Preparation cluster_dissolution Dissolution cluster_alternative Alternative Method (if needed) cluster_final Final Steps start Start: Lyophilized Orexin A (16-33) equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_buffer Add aqueous buffer (e.g., ACSF) centrifuge->add_buffer vortex Vortex gently add_buffer->vortex check_solubility Check for complete dissolution vortex->check_solubility sonicate Sonicate for 5-10 minutes check_solubility->sonicate No ready Solution ready for use check_solubility->ready Yes recheck_solubility Re-check for dissolution sonicate->recheck_solubility use_dmso Use Protocol 2: Dissolve in minimal DMSO recheck_solubility->use_dmso No recheck_solubility->ready Yes dilute Dilute drop-wise into aqueous buffer use_dmso->dilute dilute->ready store Aliquot and store at -20°C ready->store

Caption: Workflow for dissolving Orexin A (16-33).

troubleshooting_guide Troubleshooting Orexin A (16-33) Solubility Issues cluster_initial Initial Checks cluster_actions Corrective Actions cluster_solution Resolution issue Issue: Peptide is not dissolving or is precipitating check_temp Is the vial at room temperature? issue->check_temp check_centrifuge Was the vial centrifuged? check_temp->check_centrifuge sonication Apply sonication check_centrifuge->sonication is_dissolved_1 Is it dissolved? sonication->is_dissolved_1 adjust_ph Consider adjusting buffer pH is_dissolved_1->adjust_ph No success Problem Resolved is_dissolved_1->success Yes use_dmso Use organic co-solvent (DMSO) adjust_ph->use_dmso is_dissolved_2 Is it dissolved? use_dmso->is_dissolved_2 lower_conc Try a lower final concentration is_dissolved_2->lower_conc No is_dissolved_2->success Yes lower_conc->success

Caption: Troubleshooting guide for Orexin A (16-33) solubility.

orexin_signaling Conceptual Orexin A Signaling Pathway cluster_receptor Orexin Receptors cluster_downstream Downstream Effects orexin_a Orexin A ox1r OX1R orexin_a->ox1r ox2r OX2R orexin_a->ox2r g_protein G-protein activation (Gq/11, Gi/o, Gs) ox1r->g_protein ox2r->g_protein calcium Increased intracellular Ca2+ g_protein->calcium neuronal_excitation Neuronal excitation calcium->neuronal_excitation physiological_response Physiological Response (e.g., wakefulness, appetite regulation) neuronal_excitation->physiological_response

Caption: Conceptual overview of Orexin A signaling.

References

Technical Support Center: Orexin A (16-33) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orexin A (16-33). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this peptide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Orexin A (16-33) and why is its stability a concern?

A1: Orexin A (16-33) is a C-terminal fragment of the 33-amino acid neuropeptide Orexin A. The C-terminus of Orexin A is crucial for its biological activity, including binding to and activation of orexin receptors OX1 and OX2. Peptide degradation can lead to a loss of this activity, resulting in inaccurate and unreliable experimental outcomes. While the full-length Orexin A is relatively stable due to its N-terminal pyroglutamate and two disulfide bonds, fragments like Orexin A (16-33) may be more susceptible to proteolysis.

Q2: What are the primary causes of Orexin A (16-33) degradation in experimental settings?

A2: The primary causes of degradation are enzymatic activity from proteases present in biological samples (e.g., serum, plasma, tissue homogenates) and, to a lesser extent, chemical instability under suboptimal storage and handling conditions (e.g., inappropriate pH, temperature fluctuations, and repeated freeze-thaw cycles).

Q3: What general precautions can I take to minimize degradation?

A3: To minimize degradation, it is crucial to handle the peptide with care. This includes using sterile buffers, aliquoting the peptide upon reconstitution to avoid multiple freeze-thaw cycles, storing it at appropriate temperatures (-20°C for short-term and -80°C for long-term), and protecting it from light. When working with biological samples, the addition of protease inhibitors is highly recommended.

Q4: How should I properly store lyophilized and reconstituted Orexin A (16-33)?

A4: Lyophilized Orexin A (16-33) should be stored at 0-5°C for up to 6 months. For longer-term storage, -20°C to -80°C is recommended.[1] Once reconstituted, the solution can be kept at +4°C for up to 5 days or frozen at -20°C for up to 3 months.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the reconstituted peptide into single-use volumes before freezing.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Signal in Immunoassays (ELISA, RIA)
Possible Cause Troubleshooting Steps
Peptide Degradation in Sample - Ensure proper sample collection and storage on ice or at -80°C. - Add a broad-spectrum protease inhibitor cocktail to your samples immediately after collection. - Minimize the time samples are kept at room temperature during assay preparation.
Degradation of Peptide Standard - Reconstitute a fresh vial of Orexin A (16-33) standard. - Ensure the standard is stored correctly in aliquots at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of the standard stock solution.
Improper Washing Steps - Inadequate washing can lead to high background and low signal. Ensure thorough washing between steps as per the manufacturer's protocol.
Incorrect Incubation Times or Temperatures - Adhere strictly to the incubation times and temperatures specified in the assay protocol. Deviations can significantly impact antibody binding and signal development.
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Functional Assays (e.g., Calcium Mobilization)
Possible Cause Troubleshooting Steps
Variable Peptide Concentration due to Degradation - Prepare fresh dilutions of Orexin A (16-33) from a properly stored stock solution for each experiment. - Use a sterile, low-protein-binding buffer for dilutions. - Consider adding a protease inhibitor cocktail to the assay medium if working with primary cells or cell lines that may release proteases.
Loss of Peptide Bioactivity - Confirm the bioactivity of your peptide stock by running a positive control with a fresh, validated batch of Orexin A (16-33). - Avoid storing the peptide in solution for extended periods, even when frozen.[2]
Cell Health and Passage Number - Ensure cells are healthy and within the recommended passage number range. Older cells may have altered receptor expression or signaling pathways.
Assay Conditions - Optimize assay parameters such as cell density, incubation times, and buffer composition.

Data Presentation: Orexin A Stability and Properties

Table 1: Storage Recommendations for Orexin A (16-33)

Form Storage Temperature Duration Key Considerations
Lyophilized Powder0-5°CUp to 6 monthsKeep in a dry, dark place.[1]
-20°C to -80°CLong-termProtect from moisture.
Reconstituted Solution+4°CUp to 5 daysUse sterile buffer; avoid microbial contamination.[1]
-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.
-80°CLong-termAliquot to avoid freeze-thaw cycles.

Table 2: Half-Life of Orexin A in Biological Fluids

Biological Matrix Half-Life Species Reference
Plasma~27 minutesRat
Cerebrospinal Fluid (CSF)Stable for 12 months at -20°C and -80°CHuman

Experimental Protocols

Protocol 1: Reconstitution and Storage of Orexin A (16-33)

Objective: To properly reconstitute and store Orexin A (16-33) to maintain its integrity and bioactivity.

Materials:

  • Lyophilized Orexin A (16-33) peptide

  • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.4)

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

Procedure:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mM).

  • Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the typical amount needed for an experiment to avoid multiple freeze-thaw cycles.

  • For short-term storage (up to 5 days), store the aliquots at +4°C.

  • For long-term storage, store the aliquots at -20°C (up to 3 months) or -80°C (longer-term).

Protocol 2: Use of Protease Inhibitors in Orexin A (16-33) Experiments

Objective: To prevent the degradation of Orexin A (16-33) by endogenous proteases in biological samples.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Broad-spectrum protease inhibitor cocktail (commercial cocktails are recommended)

  • Orexin A (16-33) peptide

Procedure:

  • If using a commercial protease inhibitor cocktail, prepare the stock solution according to the manufacturer's instructions. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases.

  • Immediately after collecting the biological sample, add the protease inhibitor cocktail at the recommended final concentration (usually 1X).

  • Keep the sample on ice at all times during preparation and handling.

  • When adding Orexin A (16-33) to the biological sample for your experiment (e.g., for incubation or in a binding assay), ensure that the protease inhibitors are already present in the sample matrix.

  • Proceed with your experimental protocol, minimizing the incubation time at temperatures that favor protease activity (e.g., room temperature or 37°C) as much as possible.

Note: Some metalloproteases that may degrade neuropeptides include Neprilysin (Neutral Endopeptidase 24.11) and Thimet Oligopeptidase (Endopeptidase 24.15). The inclusion of a metalloprotease inhibitor like EDTA or a specific inhibitor for these enzymes, if available, is advisable.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin A Orexin A OX1R OX1R Orexin A->OX1R OX2R OX2R Orexin A->OX2R Gq Gq OX1R->Gq activates OX2R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: Orexin A signaling pathway via OX1R and OX2R.

Peptide_Degradation_Workflow cluster_workflow Experimental Workflow to Mitigate Degradation cluster_sample_prep Sample Preparation start Start: Lyophilized Peptide reconstitution Reconstitution (Sterile Buffer, RT) start->reconstitution aliquoting Aliquoting (Single-Use Volumes) reconstitution->aliquoting storage Storage (-20°C or -80°C) aliquoting->storage experiment Experiment (e.g., Cell Assay) storage->experiment sample Biological Sample (e.g., Plasma) add_pi Add Protease Inhibitors (1X) sample->add_pi add_pi->experiment

References

minimizing off-target effects of Orexin A (16-33)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Orexin A (16-33). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

What is Orexin A (16-33) and what are its on-target effects?

Orexin A (16-33) is a C-terminal fragment of the 33-amino acid neuropeptide Orexin A. The full-length Orexin A is a key regulator of sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2] It exerts its effects by activating two G-protein coupled receptors (GPCRs): the Orexin 1 receptor (OX1R) and the Orexin 2 receptor (OX2R).[1][2]

Orexin A (16-33) is known to be a significantly less potent agonist at these receptors compared to the full-length peptide.[3] Its primary on-target effect is the activation of OX1R and OX2R, which initiates a downstream signaling cascade. This typically involves the coupling to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This signaling ultimately modulates neuronal excitability.

What are the known off-target effects of Orexin A (16-33)?

A comprehensive off-target binding profile for Orexin A (16-33) against a wide panel of receptors is not extensively documented in publicly available literature. However, based on studies of the parent molecule and general principles of peptide pharmacology, potential off-target effects should be considered:

  • Low Potency and Use as a Control: In some studies, Orexin A (16-33) has been used as a negative control peptide due to its significantly reduced activity at orexin receptors compared to the full-length Orexin A. This suggests that at typical experimental concentrations, its off-target activity may also be low.

  • Potential for Non-specific Interactions: Like many peptides, at high concentrations, Orexin A (16-33) could exhibit non-specific binding to other receptors, ion channels, or cellular components, which may lead to unexpected physiological responses. For instance, some synthetic orexin agonists have been reported to cause cytotoxicity at high concentrations through receptor-independent mechanisms.

  • Inferred from Orexin A: While Orexin A is highly selective for its cognate receptors, the potential for the full peptide to interact with other systems at supraphysiological concentrations cannot be entirely ruled out. However, specific off-target receptors for Orexin A have not been prominently identified.

How can I minimize potential off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. The following strategies are recommended:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimum effective concentration of Orexin A (16-33) required to elicit the desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging off-target molecules. High doses of Orexin A have been shown to induce sedative-like effects in animal models, highlighting the importance of appropriate dosing.

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a vehicle control to account for any effects of the solvent used to dissolve the peptide.

    • Inactive Peptide Control: If available, use a scrambled or reverse sequence peptide with a similar composition to Orexin A (16-33) to control for non-specific peptide effects.

  • Receptor Knockout/Knockdown Models: In cell culture or animal models, the use of cells or animals lacking OX1R and/or OX2R can help to confirm that the observed effects are mediated through the intended on-target receptors.

  • Selective Antagonists: Co-administration of selective OX1R or OX2R antagonists can be used to demonstrate that the biological effect of Orexin A (16-33) is blocked, confirming its on-target mechanism.

  • Chemical Modification and Analogs: Structure-activity relationship studies on truncated orexin peptides have shown that modifications to the peptide sequence can enhance selectivity. For example, Orexin A (17-33) has been identified as a more selective OX1R agonist. While this may not be a direct strategy for minimizing off-target effects of Orexin A (16-33) itself, it highlights the principle that peptide engineering can improve receptor selectivity.

Troubleshooting Guide for In Vitro Experiments

Issue Potential Cause Recommended Solution
No or low response to Orexin A (16-33) application. 1. Peptide Degradation: Peptides are susceptible to degradation by proteases in serum-containing media or due to improper storage.- Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. - Store lyophilized peptide and stock solutions at -20°C or -80°C. - Consider using serum-free media for the duration of the experiment.
2. Low Receptor Expression: The cell line used may have low or no expression of OX1R and OX2R.- Verify receptor expression using qPCR, Western blot, or flow cytometry. - Use a cell line known to express orexin receptors or a transiently/stably transfected cell line.
3. Insufficient Peptide Concentration: Due to its lower potency, the concentration of Orexin A (16-33) may be too low.- Perform a dose-response curve to determine the optimal concentration. Consult literature for typical concentration ranges.
4. Peptide Insolubility: The peptide may not be fully dissolved, leading to a lower effective concentration.- Follow the manufacturer's instructions for solubilization. Peptides with hydrophobic residues may require a small amount of organic solvent (e.g., DMSO) before dilution in aqueous buffer.
High variability between experimental repeats. 1. Inconsistent Peptide Handling: Variations in peptide dissolution, storage, or application can lead to inconsistent results.- Standardize the entire experimental protocol, from peptide reconstitution to application. - Ensure accurate and consistent pipetting of the peptide solution.
2. Cell Culture Variability: Differences in cell passage number, confluency, or health can affect responsiveness.- Use cells within a defined passage number range. - Plate cells at a consistent density and ensure they are healthy and in the logarithmic growth phase.
3. TFA Contamination: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can interfere with cellular assays.- Consider using TFA-free peptides or performing a salt exchange if TFA interference is suspected.
Unexpected or inconsistent cellular responses. 1. Off-Target Effects: At high concentrations, the peptide may be interacting with other cellular targets.- Lower the concentration of Orexin A (16-33) and confirm the on-target effect using antagonists or receptor-deficient cells.
2. Endotoxin Contamination: Contamination of the peptide with endotoxins can trigger an immune response in certain cell types.- Use endotoxin-free grade peptides for immunological or cell-based assays where this is a concern.
3. Peptide Oxidation: Peptides containing cysteine, methionine, or tryptophan are prone to oxidation, which can alter their activity.- Store peptides under an inert gas (e.g., argon) and in a dry environment to minimize oxidation.

Quantitative Data Summary

Table 1: Orexin A and Fragments - Receptor Binding and Potency

LigandReceptorAssay TypeValueReference
Orexin AOX1RCompetitive Binding (IC50)20 nM
OX2RCompetitive Binding (IC50)38 nM
OX1RCalcium Mobilization (EC50)30 nM
Orexin A (16-33)OX1R/OX2RERK1/2 Phosphorylation (pEC50)5.72 ± 0.09
Orexin A (17-33)OX1RCalcium Mobilization (EC50)8.29 nM
OX2RCalcium Mobilization (EC50)187 nM

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to Orexin A (16-33) in a cell line expressing orexin receptors (e.g., CHO-K1 cells stably expressing OX1R or OX2R).

Materials:

  • Cells expressing OX1R or OX2R

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Orexin A (16-33)

  • Positive control (e.g., full-length Orexin A, ATP)

  • Fluorescence plate reader with excitation/emission wavelengths of ~490 nm and ~520 nm, respectively.

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: a. Prepare a loading buffer containing HBSS, 20 mM HEPES, 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid. b. Remove the culture medium from the cells and wash once with HBSS. c. Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Washing: Remove the loading buffer and wash the cells twice with HBSS containing 20 mM HEPES and 2.5 mM probenecid. Add 100 µL of this buffer to each well.

  • Compound Preparation: Prepare a 2X concentrated stock of Orexin A (16-33) and controls in the assay buffer.

  • Fluorescence Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. b. Record a baseline fluorescence reading for 10-20 seconds. c. Add 100 µL of the 2X compound solution to the respective wells. d. Immediately begin recording the fluorescence signal every 1-2 seconds for at least 3-5 minutes.

  • Data Analysis: The change in fluorescence (F) is normalized to the initial baseline fluorescence (F0). The response is typically reported as the maximum change in F/F0.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is for detecting the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to Orexin A (16-33).

Materials:

  • Cells expressing OX1R or OX2R

  • 6-well plates

  • Serum-free culture medium

  • Orexin A (16-33)

  • Positive control (e.g., full-length Orexin A, PMA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to ~80-90% confluency. The day before the experiment, replace the medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.

  • Peptide Treatment: Treat the cells with different concentrations of Orexin A (16-33) or controls for a predetermined time (e.g., 5, 10, 15 minutes). A time-course experiment is recommended to determine the peak response.

  • Cell Lysis: a. Place the plates on ice and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OrexinA Orexin A (16-33) OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves DAG DAG PIP2->DAG cleaves Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation Ca->Response ERK p-ERK1/2 PKC->ERK ERK->Response

Caption: Orexin A (16-33) signaling pathway.

Experimental_Workflow start Start: Hypothesis Orexin A (16-33) has a biological effect prep Prepare Orexin A (16-33) stock solution (check solubility, aliquot, store at -80°C) start->prep culture Culture cells expressing OX1R and/or OX2R prep->culture dose_response Perform dose-response curve (e.g., Calcium mobilization assay) culture->dose_response determine_ec50 Determine EC50 and optimal concentration dose_response->determine_ec50 main_exp Conduct main experiment (e.g., ERK phosphorylation) determine_ec50->main_exp controls Include controls: - Vehicle - Positive control (Orexin A) - Negative control (scrambled peptide) main_exp->controls antagonist Confirm on-target effect with selective antagonist main_exp->antagonist analysis Data analysis main_exp->analysis conclusion Conclusion analysis->conclusion Troubleshooting_Logic cluster_peptide Peptide Integrity cluster_cells Cellular System cluster_assay Assay Conditions start Inconsistent Results Observed peptide_prep Check peptide preparation: - Fresh stock? - Proper storage? - Correct solvent? start->peptide_prep cell_health Assess cell health: - Passage number? - Confluency? - Morphology? start->cell_health assay_params Review assay parameters: - Incubation times? - Reagent concentrations? - Instrument settings? start->assay_params peptide_purity Consider peptide purity: - TFA contamination? - Endotoxin presence? peptide_prep->peptide_purity receptor_exp Verify receptor expression (qPCR/Western Blot) cell_health->receptor_exp operator_error Evaluate for pipetting or procedural errors assay_params->operator_error

References

Orexin A (16-33) Electrophysiology Recordings: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orexin A (16-33) electrophysiology experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and accurate recordings.

Frequently Asked Questions (FAQs)

Q1: I am applying Orexin A (16-33) to my neuronal preparation, but I am not observing any change in firing rate or membrane potential. Is there something wrong with my recording setup?

A1: It is the general consensus that the Orexin A (16-33) fragment is biologically inactive.[1][2][3][4][5] It is often used in experiments as a negative control to demonstrate that the effects observed with full-length Orexin A are specific to the complete peptide. Therefore, the absence of a response to Orexin A (16-33) is the expected outcome. If you are expecting to see a change in neuronal activity, you should use the full-length Orexin A peptide.

Q2: Why is Orexin A (16-33) used as a control in experiments?

A2: Orexin A (16-33) is an amide fragment of the full Orexin-A peptide that lacks the two intrachain disulfide bonds necessary for receptor binding and activation. By applying this fragment, researchers can control for any potential non-specific effects of peptide application, ensuring that the observed neuronal responses are due to the specific interaction of full-length Orexin A with its receptors.

Q3: What is the proper way to prepare and store Orexin A (16-33) for electrophysiology experiments?

A3: Orexin A (16-33) is typically dissolved in the standard artificial cerebrospinal fluid (aCSF) used for the experiment. For storage, lyophilized peptide should be kept at -20°C for long-term stability (up to 24 months). Once reconstituted, the solution is stable for a few days at 4°C. To avoid repeated freeze-thaw cycles, it is recommended to prepare and freeze small aliquots for longer-term storage (up to three months at -20°C or -80°C).

Q4: At what concentration should I use Orexin A (16-33) as a control?

A4: In published studies, Orexin A (16-33) is typically used at a concentration of 1 µM when applied via bath superfusion. This concentration is often chosen to match or exceed the effective concentrations of full-length Orexin A, thereby providing a robust negative control.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No response to full-length Orexin A Peptide Degradation: Improper storage or handling of the full-length Orexin A peptide.Ensure the peptide is stored at -20°C or below and avoid multiple freeze-thaw cycles. Prepare fresh solutions regularly.
Receptor Desensitization: Prolonged or repeated application of high concentrations of Orexin A may lead to receptor desensitization.Allow for a sufficient washout period between applications (e.g., at least 40 minutes).
Low Receptor Expression: The specific neuronal population being studied may not express orexin receptors (OX1R or OX2R).Verify orexin receptor expression in your target cells using techniques like immunohistochemistry or RT-PCR.
Unstable Recordings (Noisy Baseline, Drifting Potential) Grounding Issues: A poor ground connection is a common source of electrical noise in electrophysiological recordings.Check that the ground electrode is properly placed and making good contact. Ensure all equipment is connected to a common ground.
Electrode Problems: A clogged or high-resistance patch pipette can lead to unstable recordings.Use fresh, properly fire-polished pipettes for each recording. Ensure the internal solution is filtered and free of precipitates.
Perfusion System Issues: Bubbles or flow rate changes in the perfusion system can introduce mechanical artifacts.Degas your solutions before use and ensure a constant and smooth flow rate.
Difficulty Obtaining Gigaohm Seals in Patch-Clamp Poor Slice/Cell Health: Unhealthy or damaged neurons will not form stable seals.Optimize your slice preparation and recovery protocols. Ensure proper oxygenation and temperature control.
Vibrations: Mechanical vibrations from the surrounding environment can disrupt seal formation.Use an anti-vibration table and minimize movement and noise in the recording room.

Quantitative Data Summary

The following tables summarize typical concentrations and electrophysiological effects of full-length Orexin A as reported in the literature. This data is provided for comparative purposes to highlight the expected effects of the active peptide.

Table 1: Effective Concentrations of Full-Length Orexin A

Brain RegionNeuronal PopulationApplication MethodEffective Concentration RangeReference
Laterodorsal Tegmental NucleusCholinergic & Non-cholinergicBath Superfusion300 nM - 1 µM
Nucleus Tractus SolitariusNTS NeuronsBath Application10 pM - 10 nM
Area PostremaAP NeuronsBath Application10 pM - 10 nM
Nucleus Accumbens ShellNAcSh NeuronsBath ApplicationConcentration-dependent depolarization

Table 2: Electrophysiological Effects of Full-Length Orexin A

EffectDescriptionMagnitude of EffectBrain RegionReference
Depolarization Direct depolarization of the neuronal membrane.7.4 ± 0.6 mVNucleus Tractus Solitarius
Increased Firing Rate Increase in the frequency of action potentials.From 0.06 to 1.02 spikes/secLaterodorsal Tegmental Nucleus
Increased sEPSC Frequency Increased frequency of spontaneous excitatory postsynaptic currents.Doubled the mean frequencyLaterodorsal Tegmental Nucleus
Inward Current Induction of an inward current in voltage-clamp recordings.-Laterodorsal Tegmental Nucleus
Modulation of K+ Conductance Inhibition of sustained K+ current.-Nucleus Tractus Solitarius
Activation of Non-selective Cationic Conductance Enhancement of a non-selective cationic current.-Area Postrema, Nucleus Tractus Solitarius

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices with Orexin Application

  • Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.

    • Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF). A typical sucrose aCSF contains (in mM): 206 sucrose, 2.8 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, and 1 CaCl₂.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest using a vibratome in ice-cold sucrose aCSF.

    • Transfer slices to a holding chamber with standard aCSF (where sucrose is replaced with NaCl) at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-7 MΩ.

    • Fill pipettes with an internal solution appropriate for the recording configuration (e.g., for whole-cell voltage-clamp, a K-gluconate based solution is common). A typical solution contains (in mM): 144 K-gluconate, 3 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.25 Na-GTP, adjusted to pH 7.3 with KOH.

  • Electrophysiological Recording:

    • Obtain a gigaohm seal on the membrane of a target neuron and establish a whole-cell configuration.

    • Record baseline activity in either current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode.

    • Prepare stock solutions of full-length Orexin A and Orexin A (16-33) and dilute to the final desired concentration in aCSF immediately before use.

    • Apply the peptides to the slice via bath superfusion for a defined period.

    • First, apply the Orexin A (16-33) fragment (e.g., 1 µM) to establish the lack of a non-specific effect.

    • After a washout period, apply full-length Orexin A to record the specific peptide-induced response.

    • Record the activity throughout the application and subsequent washout period to observe the onset and recovery of the effect.

Visualizations

Orexin_Signaling_Pathway cluster_effector Effector Pathways cluster_ion Ionic Mechanisms cluster_response Neuronal Response OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq Gi Gi/Go OX2R->Gi Gs Gs OX2R->Gs PLC PLC Activation Gq->PLC MAPK MAPK Activation Gq->MAPK AC_inhibit ↓ Adenylyl Cyclase Gi->AC_inhibit Gi->MAPK AC_activate ↑ Adenylyl Cyclase Gs->AC_activate Gs->MAPK Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase PKC PKC Activation PLC->PKC NSCC Activate Non-selective Cationic Channels Ca_increase->NSCC NCX Activate Na⁺/Ca²⁺ Exchanger Ca_increase->NCX Depolarization Depolarization & Increased Excitability NSCC->Depolarization K_channel Inhibit K⁺ Channels K_channel->Depolarization NCX->Depolarization OrexinA Orexin A OrexinA->OX1R OrexinA->OX2R OrexinB Orexin B OrexinB->OX2R

Caption: Orexin A signaling pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Data Analysis Slice 1. Brain Slice Preparation Recover 2. Slice Recovery Slice->Recover Peptide 3. Prepare Orexin Solutions (Full-length & 16-33 fragment) Recover->Peptide Setup 4. Transfer Slice to Recording Chamber Patch 5. Obtain Whole-Cell Patch-Clamp Recording Setup->Patch Baseline 6. Record Stable Baseline Patch->Baseline Control 7. Bath Apply Orexin A (16-33) Control Baseline->Control Wash1 8. Washout Control->Wash1 Treatment 9. Bath Apply Full-Length Orexin A Wash1->Treatment Wash2 10. Final Washout Treatment->Wash2 Analyze 11. Analyze Electrophysiological Parameters (RMP, Firing Rate, PSCs) Wash2->Analyze

Caption: Experimental workflow for electrophysiology.

References

Orexin A (16-33) Stability in Experimental Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the Orexin A (16-33) peptide fragment, ensuring its stability and activity throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to troubleshoot common stability issues and answers frequently asked questions related to the handling and use of Orexin A (16-33) in various assays.

Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental workflow, offering potential causes and actionable solutions.

Problem 1: Inconsistent or No Biological Activity Observed

Potential Cause: Peptide degradation due to improper storage or handling.

Solution:

  • Storage: Lyophilized Orexin A (16-33) should be stored at -20°C or colder for long-term stability.[1] Once reconstituted, the peptide solution has limited stability. For short-term storage (up to 5 days), it can be kept at 4°C.[2] For longer-term storage (up to 3 months), it is crucial to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and loss of activity. Aliquoting the stock solution is a critical step to avoid this.

  • Reconstitution: Use sterile, distilled water or a buffer compatible with your assay for reconstitution. Ensure the peptide is fully dissolved by gentle vortexing or inversion.

Problem 2: Low or Variable Peptide Concentration in Assays

Potential Cause: Adsorption of the peptide to labware surfaces.

Solution:

  • Choice of Labware: Peptides, particularly hydrophobic ones, can adhere to glass and standard polypropylene surfaces, leading to a significant loss of active compound. It is highly recommended to use low-binding polypropylene tubes and plates specifically designed to minimize peptide and protein adsorption.

  • Solvent Additives: In some applications (notably not all cell-based assays), the addition of a small percentage of an organic solvent like acetonitrile or a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the buffer can help reduce hydrophobic interactions and prevent adsorption. However, the compatibility of these additives with the specific assay must be validated.

  • Blocking Agents: Pre-coating labware with a solution of a blocking protein like Bovine Serum Albumin (BSA) can prevent the peptide of interest from binding to the surface. This is a common strategy in immunoassays but may interfere with other experimental setups.

Problem 3: Peptide Precipitation Upon Reconstitution or Dilution

Potential Cause: Poor solubility in the chosen solvent or buffer.

Solution:

  • Initial Solubilization: While Orexin A (16-33) is generally soluble in water, highly concentrated solutions or certain buffer conditions might lead to precipitation. If insolubility is observed, a common strategy for hydrophobic peptides is to first dissolve them in a minimal amount of a suitable organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before slowly adding the aqueous buffer with gentle mixing.

  • Final Solvent Concentration: For cell-based assays, the final concentration of organic solvents like DMSO should be kept to a minimum (typically below 0.5%, and for sensitive cells, below 0.1%) to avoid cellular toxicity.

  • Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used for initial solubilization. However, these are denaturing agents and must be removed or diluted significantly before the peptide can be used in most biological assays.

Problem 4: Suspected Enzymatic Degradation in Cell-Based Assays

Potential Cause: Presence of proteases in serum-containing culture media or released from cells.

Solution:

  • Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to the assay medium can help prevent the degradation of the peptide by endogenous proteases. The use of aprotinin has been recommended for sample collection in Orexin A assays.

  • Serum-Free Media: Whenever possible, conducting short-term assays in serum-free media can reduce the proteolytic activity. If serum is required for cell viability, reducing the serum concentration or the incubation time can be considered.

  • Peptide Stability Assessment: To confirm degradation, a stability study can be performed by incubating Orexin A (16-33) in the complete cell culture medium for the duration of the experiment and then analyzing the remaining intact peptide by a suitable method like HPLC or mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Orexin A (16-33)?

A1: A summary of recommended storage conditions is provided in the table below.

FormStorage TemperatureDurationRecommendations
Lyophilized-20°C or colderUp to 6 monthsStore away from light in a desiccated environment.
Reconstituted (in water/buffer)4°CUp to 5 daysFor short-term use.
Reconstituted (in water/buffer)-20°C or -80°CUp to 3 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.

Q2: How can I be sure my peptide is not sticking to the labware?

A2: To minimize adsorption, always use low-binding polypropylene labware. You can test for adsorption by comparing the concentration of your peptide solution before and after incubation in a specific container. If a significant decrease is observed, adsorption is likely occurring.

Q3: My Orexin A (16-33) is difficult to dissolve. What should I do?

A3: While Orexin A (16-33) is reported to be soluble in water, issues can arise with high concentrations or specific buffer compositions. If you encounter solubility problems, first try gentle vortexing or sonication. If the peptide remains insoluble, you can use a small amount of an organic solvent like DMSO to dissolve it first, and then slowly add it to your aqueous buffer while mixing. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: What is the impact of repeated freeze-thaw cycles on Orexin A (16-33) activity?

A4: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation, resulting in a loss of biological activity. It is a critical best practice to aliquot your stock solution into volumes appropriate for single experiments to avoid this issue.

Experimental Protocols and Visualizations

To further assist researchers, this section provides a detailed experimental protocol for a common assay and visual diagrams to illustrate key concepts.

Detailed Protocol: Orexin Receptor Activation Assay (Cell-Based)

This protocol describes a general method for assessing the activation of Orexin receptors by Orexin A (16-33) in a cell line stably expressing the receptor of interest (e.g., OX1R or OX2R).

Materials:

  • HEK293 cells stably expressing the Orexin receptor of interest.

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Orexin A (16-33) peptide.

  • Positive control (e.g., full-length Orexin A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Peptide Preparation:

    • Allow the lyophilized Orexin A (16-33) to equilibrate to room temperature before opening.

    • Reconstitute the peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM).

    • Prepare serial dilutions of the peptide in the assay buffer to the desired final concentrations.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline reading for each well.

    • Using the plate reader's injection system, add the different concentrations of Orexin A (16-33) or the positive control to the wells.

    • Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration, which is indicative of receptor activation.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after peptide addition.

    • Normalize the response to the maximum response obtained with the positive control.

    • Plot the normalized response as a function of the peptide concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin A Orexin A Orexin Receptor (OX1R/OX2R) Orexin Receptor (OX1R/OX2R) Orexin A->Orexin Receptor (OX1R/OX2R) Binds to Gq Gq Orexin Receptor (OX1R/OX2R)->Gq Activates Gs Gs Orexin Receptor (OX1R/OX2R)->Gs Activates Gi Gi Orexin Receptor (OX1R/OX2R)->Gi Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates Gi->AC Inhibits Ca2+ Ca2+ PLC->Ca2+ Increases cAMP cAMP AC->cAMP Increases PKC PKC Ca2+->PKC Activates Cellular Response Cellular Response cAMP->Cellular Response PKC->Cellular Response

Orexin A Signaling Pathway

Troubleshooting_Workflow start Inconsistent/No Assay Signal check_storage Verify Peptide Storage Conditions (-20°C or colder, lyophilized) start->check_storage check_handling Review Handling Procedures (Aliquoting, freeze-thaw cycles) check_storage->check_handling [Incorrect] solution_storage Store peptide correctly and re-run experiment check_storage->solution_storage [Correct] check_solubility Assess Peptide Solubility (Precipitation issues?) check_handling->check_solubility [Incorrect] solution_handling Prepare fresh aliquots from a new vial check_handling->solution_handling [Correct] check_adsorption Consider Labware Adsorption (Using low-bind tubes?) check_solubility->check_adsorption [Issue Found] solution_solubility Optimize solubilization protocol (e.g., use DMSO) check_solubility->solution_solubility [No Issue] check_degradation Suspect Enzymatic Degradation? (Serum in media?) check_adsorption->check_degradation [Issue Found] solution_adsorption Switch to low-binding labware and/or use additives check_adsorption->solution_adsorption [No Issue] solution_degradation Use protease inhibitors or serum-free media check_degradation->solution_degradation [Yes] end Consistent Signal Achieved solution_storage->end solution_handling->end solution_solubility->end solution_adsorption->end solution_degradation->end

Troubleshooting Logic for Peptide Assays

References

Technical Support Center: Orexin A (16-33) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are observing low in vitro potency with the Orexin A fragment, Orexin A (16-33).

Frequently Asked Questions (FAQs)

Q1: Why is the observed potency of my Orexin A (16-33) significantly lower than that of full-length Orexin A?

A: It is expected that Orexin A (16-33) will display lower potency than the full-length, native Orexin A peptide. Several intrinsic and experimental factors contribute to this observation:

  • Structural Differences: Orexin A (16-33) is a C-terminal fragment of the full 33-amino acid Orexin A peptide.[1] It crucially lacks the N-terminal region and the two intramolecular disulfide bonds (Cys6-Cys12 and Cys7-Cys14) present in the native peptide.[2][3] These structural features are important for maintaining the conformation required for optimal receptor binding and activation. The C-terminus, however, is known to be critical for activity.[2][4]

  • Reduced Receptor Affinity: The truncation of the N-terminus and the absence of the disulfide bridges result in a lower binding affinity for Orexin Receptors 1 and 2 (OX1R and OX2R) compared to the full-length peptide.

  • Peptide Stability: While full-length Orexin A is noted to be relatively stable, peptide fragments can be more susceptible to degradation by proteases present in cell culture media, especially if serum is used.

  • Experimental Conditions: The choice of cell line, receptor expression level, and specific assay readout (e.g., calcium mobilization, cAMP accumulation) can all influence the measured potency. Orexin receptor signaling is known to be complex and can be cell- and context-dependent.

Q2: I'm observing no activity at all with Orexin A (16-33). What are the immediate troubleshooting steps?

A: If you observe a complete lack of response, it's crucial to systematically validate your experimental components. We recommend following a logical troubleshooting workflow.

Caption: Troubleshooting workflow for low Orexin A (16-33) potency.

A critical first step is to run full-length Orexin A as a positive control in the same experiment. If Orexin A elicits a robust response while the fragment does not, the issue likely lies with the peptide fragment's integrity or its inherently lower potency requiring higher concentrations. If the positive control also fails, the problem is with the assay system (e.g., cells, reagents).

Q3: What are the expected potency values for Orexin A (16-33) compared to other fragments and full-length Orexin A?

A: The potency of N-terminally truncated Orexin A fragments varies. The C-terminal region is essential for activity. Studies have shown that while some truncated peptides retain activity, it is generally reduced. Orexin A (17-33) has been reported to have a high potency at the OX1 receptor, sometimes even higher than longer fragments, highlighting the complexity of structure-activity relationships.

CompoundReceptorPotency (EC50)Selectivity
Orexin A (Full-Length) OX1High (nM range)Dual Agonist
Orexin A (Full-Length) OX2High (nM range)Dual Agonist
Orexin A (15-33) OX1~64 nM~15-fold for OX1
Orexin A (17-33) OX1~8.29 nMSelective for OX1
Orexin A (19-33) OX1~1380 nMLow Potency
Orexin A (16-33) OX1Low (μM range)Lower Potency

Data compiled from structure-activity relationship studies. Note that absolute EC50 values can vary significantly between different assay systems.

Q4: What is the primary signaling pathway for Orexin A, and how should that guide my assay selection?

A: Orexin receptors are G-protein coupled receptors (GPCRs) that couple to multiple G-protein subtypes, including Gαq, Gαi/o, and Gαs. The most robust and commonly reported signaling pathway, particularly for OX1R, is coupling to Gαq. Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic Ca2+ concentration.

Due to this, a calcium mobilization assay is the most common and reliable method for assessing the activity of orexin receptor agonists.

Caption: Primary Orexin Gαq signaling pathway leading to calcium release.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay Using a Fluorescent Dye (e.g., Fluo-4 AM)

This protocol outlines a general procedure for measuring intracellular calcium mobilization in a cell line recombinantly expressing OX1R or OX2R (e.g., CHO or HEK293 cells).

1. Cell Preparation:

  • Plate OX1R- or OX2R-expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate for 18-24 hours at 37°C, 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Aspirate the cell culture medium from the wells.
  • Add 100 µL of the dye loading buffer to each well.
  • Incubate the plate for 45-60 minutes at 37°C, 5% CO2, protected from light.

3. Compound Preparation:

  • Prepare serial dilutions of Orexin A (16-33) and full-length Orexin A (positive control) in the assay buffer at 4X the final desired concentration.
  • Include a "vehicle-only" control.

4. Measurement:

  • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
  • Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4).
  • Establish a stable baseline fluorescence reading for 10-20 seconds.
  • Inject 50 µL of the 4X compound dilutions into the wells (bringing the total volume to 200 µL and the compound concentration to 1X).
  • Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak response and subsequent decay.

5. Data Analysis:

  • Calculate the response for each well, typically as the peak fluorescence intensity minus the baseline fluorescence.
  • Normalize the data to the vehicle control (0% response) and the maximal response of the full-length Orexin A (100% response).
  • Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Orexin A (16-33) aggregation and prevention methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Orexin A (16-33). The information is designed to address common challenges encountered during experimental workflows.

Troubleshooting Guides

Difficulties with peptide solubility, stability, and aggregation are common hurdles in research. This section provides systematic approaches to troubleshoot these issues with Orexin A (16-33).

Issue 1: Poor Peptide Solubility

Symptoms: The lyophilized Orexin A (16-33) powder does not dissolve completely in aqueous buffers, resulting in a cloudy or particulate-containing solution.

Possible Causes:

  • Hydrophobicity: Orexin A (16-33) contains a significant number of hydrophobic residues, which can limit its solubility in aqueous solutions.

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. The pH of the solvent plays a critical role in determining the peptide's charge and, consequently, its solubility.

  • Improper Reconstitution Technique: Incorrect handling during reconstitution can lead to the formation of insoluble aggregates.

Troubleshooting Steps:

  • Initial Solubility Test: Before dissolving the entire sample, test the solubility of a small amount of the peptide to avoid potential loss of valuable material.

  • Solvent Selection:

    • Aqueous Solutions: For initial attempts, use sterile, distilled water. If solubility is poor, consider adjusting the pH. For basic peptides (net positive charge), a slightly acidic solution (e.g., 10% acetic acid) can improve solubility. For acidic peptides (net negative charge), a slightly basic solution (e.g., 0.1% ammonium hydroxide) may be effective.

    • Organic Co-solvents: For highly hydrophobic peptides, dissolving in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first is recommended. The peptide solution can then be slowly added to the aqueous buffer with vigorous stirring.

  • Reconstitution Protocol:

    • Bring the lyophilized peptide to room temperature in a desiccator before opening the vial.

    • Add the chosen solvent to the vial.

    • Gently vortex or sonicate the vial to aid dissolution. Sonication can help break up small aggregates and improve solubility.

Issue 2: Peptide Aggregation and Precipitation

Symptoms: The Orexin A (16-33) solution, which was initially clear, becomes cloudy or forms a precipitate over time or upon addition to an aqueous buffer.

Possible Causes:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Temperature: Elevated temperatures can promote aggregation. Conversely, for some peptides, cold temperatures can decrease solubility.

  • pH and Ionic Strength: The pH and salt concentration of the buffer can influence the electrostatic interactions between peptide molecules, affecting aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.

  • Surface Interactions: Peptides can aggregate at air-water or solid-liquid interfaces.

Troubleshooting Steps:

  • Optimize Peptide Concentration: Work with the lowest feasible concentration for your experiment.

  • Control Temperature: Store peptide solutions at the recommended temperature. Avoid unnecessary exposure to high temperatures.

  • Buffer Optimization:

    • pH: Maintain a pH that is at least one unit away from the peptide's pI.

    • Excipients: Consider the addition of excipients that are known to reduce aggregation, such as arginine, histidine, or sugars like sucrose and trehalose.

  • Proper Storage and Handling:

    • Aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.

    • When diluting from an organic stock, add the peptide solution slowly to the stirring aqueous buffer to prevent localized high concentrations that can lead to precipitation.

  • Use of Aggregation Inhibitors: In some cases, small molecule inhibitors of aggregation can be included in the formulation, though their compatibility with the specific experiment must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Orexin A (16-33)?

A1: While some suppliers state that Orexin A (16-33) is soluble in water, its hydrophobic nature may necessitate the use of a co-solvent. It is recommended to first attempt reconstitution in sterile, distilled water. If the peptide does not dissolve, a small amount of an organic solvent such as DMSO or DMF can be used to dissolve the peptide, followed by dilution with your aqueous buffer of choice.

Q2: How should I store Orexin A (16-33) to prevent degradation and aggregation?

A2: Proper storage is critical for maintaining the integrity of Orexin A (16-33).

FormStorage TemperatureDuration
Lyophilized Powder-20°C or -80°CUp to several years
Reconstituted in Aqueous Buffer4°CUp to a few days
Reconstituted in Aqueous Buffer-20°C or -80°C (in aliquots)Up to a few months

Note: To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles by aliquoting the reconstituted peptide into single-use volumes.

Q3: My Orexin A (16-33) solution shows signs of aggregation. How can I detect and quantify this?

A3: Several biophysical techniques can be used to detect and quantify peptide aggregation.

TechniquePrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.Provides information on the size distribution of particles, allowing for the detection of aggregates and oligomers.
Thioflavin T (ThT) Assay ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.Allows for the real-time monitoring of fibril formation, providing kinetic data on the aggregation process.
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with a porous resin.Can be used to separate and quantify monomers, oligomers, and larger aggregates.
Transmission Electron Microscopy (TEM) Provides high-resolution images of the morphology of peptide aggregates.Allows for the visualization of fibrillar or amorphous aggregates.

Q4: Can lyophilization itself cause aggregation of Orexin A (16-33)?

A4: Yes, lyophilization (freeze-drying) can induce aggregation. The freezing and drying steps can subject peptides to various stresses, including changes in pH, increased concentration, and formation of ice-water interfaces, all of which can promote aggregation. To mitigate this, cryoprotectants such as sucrose or trehalose are often included in the solution before lyophilization.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Orexin A (16-33) Aggregation

This protocol provides a general framework for monitoring the fibrillar aggregation of Orexin A (16-33). Note that optimal conditions (e.g., peptide concentration, ThT concentration, buffer composition) may need to be determined empirically.

Materials:

  • Orexin A (16-33) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Black, clear-bottom 96-well plate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, distilled water. Filter through a 0.2 µm syringe filter. Store protected from light at 4°C.

  • Prepare Orexin A (16-33) Solution: Reconstitute lyophilized Orexin A (16-33) to a desired stock concentration in an appropriate solvent (see Troubleshooting Guide).

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL per well, a typical reaction may contain:

    • Final Orexin A (16-33) concentration: 10-100 µM

    • Final ThT concentration: 10-25 µM

    • Assay buffer to make up the final volume.

    • Include a control with buffer and ThT only to measure background fluorescence.

  • Incubation and Measurement:

    • Pipette 100 µL of the reaction mixture into the wells of the 96-well plate.

    • Seal the plate to prevent evaporation.

    • Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Shaking between reads can promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence (from the ThT-only control) from the sample readings.

    • Plot the fluorescence intensity as a function of time. A sigmoidal curve is indicative of nucleated fibril formation.

Protocol 2: Dynamic Light Scattering (DLS) for Analyzing Orexin A (16-33) Aggregation

DLS is a non-invasive technique to determine the size distribution of particles in a solution.

Materials:

  • Orexin A (16-33) solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare the Orexin A (16-33) solution in a filtered (0.2 µm) buffer.

    • The concentration should be optimized to be high enough for a good signal-to-noise ratio but low enough to avoid multiple scattering effects.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to remove any large, pre-existing aggregates or dust particles.

  • DLS Measurement:

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to generate a size distribution profile.

    • The results will show the hydrodynamic radius (Rh) of the particles in the solution. The presence of larger species in addition to the monomeric peptide indicates aggregation. The polydispersity index (PDI) gives an indication of the heterogeneity of the sample.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orexin A Orexin A OX1R OX1R Orexin A->OX1R High Affinity OX2R OX2R Orexin A->OX2R High Affinity Gq Gq OX1R->Gq Ca_influx Ca²⁺ (Influx) OX1R->Ca_influx promotes OX2R->Gq Gi_o Gi/o OX2R->Gi_o Gs Gs OX2R->Gs OX2R->Ca_influx promotes PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP_increase ↑ cAMP AC->cAMP_increase cAMP_decrease ↓ cAMP AC->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_ER->Neuronal_Excitation Ca_influx->Neuronal_Excitation ERK ERK Activation PKC->ERK cAMP_increase->Neuronal_Excitation cAMP_decrease->Neuronal_Excitation inhibits ERK->Neuronal_Excitation

Caption: Orexin A signaling pathway through OX1 and OX2 receptors.

Troubleshooting_Workflow cluster_solubility Solubility Troubleshooting cluster_aggregation Aggregation Prevention start Peptide Solubility or Aggregation Issue solubility_check Is the peptide fully dissolved? start->solubility_check aggregation_check Is the solution clear and stable? solubility_check->aggregation_check Yes test_small_amount Test small amount solubility_check->test_small_amount No lower_conc Lower concentration aggregation_check->lower_conc No success Proceed with Experiment aggregation_check->success Yes adjust_ph Adjust pH test_small_amount->adjust_ph use_cosolvent Use co-solvent (e.g., DMSO) adjust_ph->use_cosolvent sonicate Sonicate use_cosolvent->sonicate sonicate->solubility_check optimize_buffer Optimize buffer (pH, excipients) lower_conc->optimize_buffer aliquot Aliquot to avoid freeze-thaw optimize_buffer->aliquot control_temp Control temperature aliquot->control_temp control_temp->aggregation_check

Caption: Troubleshooting workflow for Orexin A (16-33) solubility and aggregation issues.

Orexin A (16-33) Technical Support Center: Ensuring Reproducibility in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orexin A (16-33). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this specific orexin fragment. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is Orexin A (16-33) and how does it differ from full-length Orexin A?

Orexin A (16-33) is a C-terminal fragment of the full-length 33-amino acid neuropeptide, Orexin A. A key structural difference is that Orexin A (16-33) lacks the two intrachain disulfide bridges present in the N-terminal region of Orexin A.[1][2] This structural alteration results in a lower potency compared to the full-length peptide.[3][4]

Q2: What are the recommended storage and reconstitution protocols for Orexin A (16-33)?

Proper storage and reconstitution are critical for maintaining the peptide's activity.

  • Storage of Lyophilized Powder: Store at -20°C for long-term stability.

  • Reconstitution: For aqueous solutions, reconstitute in sterile, distilled water. For organic solutions, high-purity DMSO can be used. Gently vortex to dissolve.

  • Storage of Reconstituted Solution: For short-term storage, keep at 4°C for up to a few days. For long-term storage, aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Q3: What are the known receptor binding affinities of Orexin A (16-33)?

Orexin A (16-33) acts as an agonist at both the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R). However, its potency is significantly lower than that of full-length Orexin A. The rank order of potency at OX1R is generally observed as Orexin A > Orexin B > Orexin A (16-33).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Orexin A (16-33).

In Vitro Experimentation

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Possible Cause 1: Peptide Degradation. Improper storage or multiple freeze-thaw cycles can lead to degradation.

    • Solution: Ensure the peptide is stored correctly as per the FAQ. Aliquot the reconstituted peptide to minimize freeze-thaw cycles.

  • Possible Cause 2: Peptide Adsorption. Peptides can adsorb to plasticware, reducing the effective concentration.

    • Solution: Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) to your assay buffer, but first, verify its compatibility with your specific experimental setup.

  • Possible Cause 3: Lower Potency. Remember that Orexin A (16-33) is less potent than full-length Orexin A.

    • Solution: You may need to use higher concentrations of Orexin A (16-33) to achieve the desired biological effect. Perform a dose-response curve to determine the optimal concentration for your specific assay.

Issue 2: High background or non-specific effects in receptor binding or signaling assays.

  • Possible Cause 1: Peptide Aggregation. At high concentrations, peptides can form aggregates that may lead to non-specific interactions.

    • Solution: Prepare fresh dilutions from a stock solution for each experiment. Briefly sonicate the stock solution if you suspect aggregation. Visually inspect the solution for any precipitates.

  • Possible Cause 2: Off-target effects. While Orexin A (16-33) is a fragment of a specific neuropeptide, off-target effects can never be completely ruled out, especially at high concentrations.

    • Solution: Include appropriate controls, such as a scrambled peptide sequence or cells that do not express orexin receptors, to identify any non-specific effects.

In Vivo Experimentation

Issue 3: Lack of behavioral or physiological effects after in vivo administration.

  • Possible Cause 1: Rapid Degradation. Peptides can be rapidly degraded by proteases in vivo.

    • Solution: The in vivo stability of Orexin A (16-33) is a consideration. While full-length Orexin A is relatively stable due to its N-terminal pyroglutamyl residue and disulfide bonds, the (16-33) fragment may be more susceptible to degradation. Consider more frequent administration or the use of a vehicle that protects the peptide from degradation.

  • Possible Cause 2: Poor Blood-Brain Barrier (BBB) Penetration. While Orexin A can cross the BBB, the efficiency for the (16-33) fragment may differ.

    • Solution: For central nervous system effects, intracerebroventricular (ICV) or direct intracerebral injections are often used to bypass the BBB. If using systemic administration, higher doses may be required.

  • Possible Cause 3: Insufficient Dose. Due to its lower potency, the effective in vivo dose of Orexin A (16-33) may be higher than that of full-length Orexin A.

    • Solution: Conduct a dose-response study to determine the optimal dose for the desired effect in your animal model.

Data Presentation

Table 1: Orexin A (16-33) Properties and Storage Recommendations

PropertyRecommendation
Form Lyophilized Powder
Solubility Water, DMSO
Storage (Lyophilized) -20°C
Reconstitution Sterile distilled water or high-purity DMSO
Storage (Reconstituted) Short-term (days): 4°C; Long-term (months): -20°C or -80°C (aliquoted)

Table 2: Receptor Activity Profile

LigandReceptor TargetRelative Potency
Orexin A OX1R, OX2RHigh
Orexin B OX2R > OX1RModerate to High
Orexin A (16-33) OX1R, OX2RLow

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to Orexin A (16-33) in cultured cells expressing orexin receptors.

  • Cell Culture: Plate cells expressing OX1R or OX2R in a 96-well, black-walled, clear-bottom plate and culture to the desired confluency.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Peptide Preparation: Prepare a stock solution of Orexin A (16-33) in the appropriate solvent (e.g., water or DMSO). On the day of the experiment, prepare serial dilutions in the assay buffer.

  • Calcium Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the Orexin A (16-33) dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration and plot a dose-response curve to determine the EC50.

Protocol 2: Intracerebroventricular (ICV) Injection in Rodents

This protocol provides a general guideline for the in vivo administration of Orexin A (16-33) directly into the central nervous system.

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.

  • Cannula Implantation: Surgically implant a guide cannula aimed at the desired cerebral ventricle (e.g., the lateral ventricle). Allow the animal to recover fully from the surgery.

  • Peptide Preparation: Dissolve Orexin A (16-33) in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired concentration.

  • Injection: On the day of the experiment, gently restrain the animal and insert an injection cannula through the guide cannula. Infuse a small volume (e.g., 1-5 µL) of the Orexin A (16-33) solution over a period of several minutes.

  • Behavioral/Physiological Assessment: Following the injection, perform the planned behavioral or physiological tests.

Mandatory Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin A (16-33) Orexin A (16-33) OX1R OX1R/OX2R Orexin A (16-33)->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Orexin A (16-33) signaling pathway via Gq-coupled receptors.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckPeptide Verify Peptide Integrity (Storage, Handling) Start->CheckPeptide CheckProtocol Review Experimental Protocol (Concentration, Controls) Start->CheckProtocol Optimize Optimize Protocol and Re-run CheckPeptide->Optimize InVitro In Vitro Assay? CheckProtocol->InVitro InVivo In Vivo Experiment? CheckProtocol->InVivo CheckCells Assess Cell Health and Receptor Expression InVitro->CheckCells Yes CheckAssay Troubleshoot Assay Specifics (e.g., non-specific binding) InVitro->CheckAssay Yes CheckAdmin Verify Administration Route and Dose InVivo->CheckAdmin Yes CheckMetabolism Consider Peptide Stability and Metabolism InVivo->CheckMetabolism Yes CheckCells->Optimize CheckAssay->Optimize CheckAdmin->Optimize CheckMetabolism->Optimize

Caption: A logical workflow for troubleshooting Orexin A (16-33) experiments.

References

Validation & Comparative

Orexin A (16-33): A Comparative Guide for its Use as a Negative Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Orexin A (16-33) with its parent peptide, Orexin A, and other orexin receptor agonists. The data presented herein supports the use of Orexin A (16-33) as a negative control in various experimental paradigms designed to investigate the orexin system.

Introduction

Orexin A is a 33-amino acid neuropeptide that plays a crucial role in regulating arousal, wakefulness, and appetite through its interaction with the Orexin 1 (OX1) and Orexin 2 (OX2) receptors.[1] Structure-activity relationship studies have demonstrated that the full length and specific C-terminal fragments of Orexin A are required for potent receptor activation. Orexin A (16-33) is a C-terminal fragment of Orexin A. This guide presents evidence that Orexin A (16-33) exhibits significantly reduced or no biological activity in several key functional assays, making it a suitable negative control to ensure the specificity of observed effects to orexin receptor activation by full-length agonists.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of Orexin A, Orexin B, and the truncated fragment Orexin A (16-33) at human OX1 and OX2 receptors.

Table 1: Receptor Activation Potency (EC50, nM)

PeptideOX1 Receptor (EC50, nM)OX2 Receptor (EC50, nM)Reference
Orexin A~1 - 30~1 - 40[2]
Orexin B~420 - 2500~36 - 40[2]
Orexin A (16-33)Low Potency / InactiveNot Reported[3]

EC50 values represent the concentration of the peptide that elicits a half-maximal response. A higher EC50 value indicates lower potency.

Table 2: Cross-Reactivity in Orexin A Radioimmunoassay

PeptideCross-Reactivity (%)Reference
Orexin A100[4]
Orexin B0
Orexin A (16-33)0

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Electrophysiology in Brain Slices

This protocol is based on studies investigating the effects of orexins on neuronal activity in the laterodorsal tegmental nucleus (LDT).

Objective: To assess the effect of Orexin A and Orexin A (16-33) on the firing rate and membrane potential of LDT neurons.

Methodology:

  • Slice Preparation:

    • Mice are anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal slices (250-350 µm thick) containing the LDT are prepared using a vibratome.

    • Slices are allowed to recover in aCSF at 35°C for 15 minutes, followed by storage at room temperature.

  • Electrophysiological Recording:

    • Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

    • Whole-cell patch-clamp recordings are obtained from LDT neurons.

    • The baseline neuronal activity (spontaneous excitatory postsynaptic currents, sEPSCs, and membrane potential) is recorded.

  • Peptide Application:

    • Orexin A (e.g., 1 µM) is bath-applied to the slice, and changes in sEPSC frequency and membrane potential are recorded.

    • After a washout period, Orexin A (16-33) (e.g., 1 µM) is applied as a negative control, and the same parameters are measured.

Expected Results: Application of Orexin A is expected to increase the frequency of sEPSCs and cause a depolarization of the neuronal membrane, leading to an increase in firing rate. In contrast, Orexin A (16-33) is not expected to produce any significant change in these parameters, demonstrating its lack of activity in this assay.

Intramolecular FRET-based Receptor Activation Assay

This protocol describes a method to monitor orexin receptor activation in living cells using a genetically encoded biosensor.

Objective: To quantify the potency of Orexin A, Orexin B, and Orexin A (16-33) in activating the OX1 receptor.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in appropriate media.

    • Cells are transfected with a plasmid encoding an intramolecular FRET sensor for the OX1 receptor. This sensor typically consists of the OX1 receptor flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP or another suitable partner) fluorescent protein.

  • Image Acquisition:

    • Transfected cells are imaged using a fluorescence microscope equipped for FRET imaging.

    • Baseline FRET is established by exciting the donor fluorophore and measuring the emission of both the donor and acceptor.

  • Ligand Stimulation:

    • Various concentrations of Orexin A, Orexin B, and Orexin A (16-33) are added to the cells.

    • Changes in the FRET signal are monitored over time. Agonist binding induces a conformational change in the receptor, altering the distance or orientation between the FRET pair and thus changing the FRET efficiency.

  • Data Analysis:

    • The change in the FRET ratio (acceptor emission / donor emission) is calculated for each ligand concentration.

    • Dose-response curves are generated, and EC50 values are determined.

Expected Results: Orexin A and Orexin B will induce a concentration-dependent change in the FRET signal, allowing for the calculation of their respective EC50 values. Orexin A (16-33) is expected to show a significantly right-shifted dose-response curve, indicating very low potency, or no response at all.

Orexin A Radioimmunoassay (RIA)

This protocol outlines the steps for a competitive radioimmunoassay to measure Orexin A levels and to assess the cross-reactivity of related peptides.

Objective: To determine the specificity of an anti-Orexin A antibody and its cross-reactivity with Orexin A (16-33).

Methodology:

  • Reagent Preparation:

    • Prepare RIA buffer, standard solutions of Orexin A at known concentrations, and solutions of the test peptides (Orexin B, Orexin A (16-33)).

    • Reconstitute the primary anti-Orexin A antibody and the radiolabeled Orexin A (e.g., ¹²⁵I-Orexin A).

  • Assay Procedure:

    • A series of tubes are prepared for the standard curve, non-specific binding (NSB), total counts (TC), and the test samples.

    • To the appropriate tubes, add a fixed amount of primary antibody and radiolabeled Orexin A.

    • To the standard curve tubes, add increasing concentrations of unlabeled Orexin A.

    • To the test tubes, add various concentrations of Orexin A (16-33) or other peptides.

    • Incubate the tubes to allow for competitive binding between the labeled and unlabeled peptides for the antibody.

  • Separation and Counting:

    • A secondary antibody (e.g., goat anti-rabbit) and normal rabbit serum are added to precipitate the primary antibody-antigen complexes.

    • The tubes are centrifuged, and the supernatant is aspirated.

    • The radioactivity in the pellet is counted using a gamma counter.

  • Data Analysis:

    • A standard curve is generated by plotting the percentage of bound radiolabel against the concentration of unlabeled Orexin A.

    • The cross-reactivity of Orexin A (16-33) is determined by comparing the concentration of the fragment required to displace 50% of the bound radiolabel to the concentration of Orexin A required for the same displacement.

Expected Results: The anti-Orexin A antibody should show high specificity for Orexin A. Orexin A (16-33) is expected to exhibit zero or negligible cross-reactivity, indicating that the antibody does not recognize this fragment.

Mandatory Visualization

Orexin Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of OX1 and OX2 receptors.

Orexin_Signaling cluster_receptor Orexin Receptors cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_downstream Downstream Effects OX1 OX1R Gq Gq OX1->Gq OX2 OX2R OX2->Gq Gi Gi OX2->Gi PLC Phospholipase C (PLC) Gq->PLC + AC Adenylyl Cyclase (AC) Gi->AC - IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC Neuronal_Excitation Neuronal Excitation Ca->Neuronal_Excitation ERK ERK Phosphorylation PKC->ERK ERK->Neuronal_Excitation OrexinA Orexin A OrexinA->OX1 OrexinA->OX2 OrexinB Orexin B OrexinB->OX2

Caption: Orexin A and B activate OX1 and OX2 receptors, leading to Gq and Gi signaling.

Experimental Workflow: Orexin A (16-33) as a Negative Control

This diagram outlines the logical workflow for using Orexin A (16-33) to validate the specificity of an experimental result.

Negative_Control_Workflow Start Hypothesis: Orexin A causes a specific biological effect via OXRs Experiment Perform experiment with Orexin A (agonist) Start->Experiment Observe_Effect Observe biological effect (e.g., increased neuronal firing) Experiment->Observe_Effect Control_Experiment Perform same experiment with Orexin A (16-33) (negative control) Observe_Effect->Control_Experiment Is the effect specific? Observe_No_Effect Observe no biological effect Control_Experiment->Observe_No_Effect Conclusion Conclusion: The observed effect is specific to orexin receptor activation Observe_No_Effect->Conclusion

Caption: Workflow for using Orexin A (16-33) as a negative control.

References

A Comparative Guide to the Binding of Orexin A (16-33) at Orexin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the binding and functional activity of the truncated orexin peptide, Orexin A (16-33), at the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. For a thorough comparative analysis, this document includes data on the endogenous ligands, Orexin A and Orexin B, a closely related truncated peptide Orexin A (17-33), and several well-characterized synthetic antagonists.

Data Presentation: Comparative Binding and Functional Parameters

LigandReceptorParameterValue (nM)Assay Type
Orexin A (16-33) OX1REC50Potency ranked lower than Orexin A and Orexin BCalcium mobilization
Orexin A (full length)OX1RIC5020Radioligand Binding
OX1REC5015 - 30Calcium mobilization / Inositol Phosphate Accumulation[1][2]
OX2RIC5038Radioligand Binding[1]
Orexin BOX1RKi420Radioligand Binding[3][4]
OX1RIC50420Radioligand Binding
OX1REC502500Calcium mobilization
OX2RKi36Radioligand Binding
OX2RIC5036Radioligand Binding
Orexin A (17-33) OX1R EC50 8.29 Calcium mobilization
OX2R EC50 187 Calcium mobilization
SuvorexantOX1RKi0.55 - 50Radioligand Binding
OX2RKi56Radioligand Binding
AlmorexantOX1RKd1.3Radioligand Binding
OX1RIC5013Cell-based Assay
OX2RKd0.17Radioligand Binding
OX2RIC508Cell-based Assay
SB-334867OX1RKb27.8Radioligand Binding
OX2RKb1704Radioligand Binding
TCS-OX2-29OX1RIC50>10000Radioligand Binding
OX2RIC5040Radioligand Binding

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for orexin receptors expressed in a heterologous system.

1. Cell Culture and Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human OX1 or OX2 receptor.

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a radiolabeled orexin receptor ligand (e.g., [³H]-SB-674042 for OX1R or [³H]-EMPA for OX2R) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (e.g., Orexin A (16-33)).

  • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration (e.g., 10 µM) of a known orexin receptor antagonist (e.g., suvorexant).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

  • Dry the filters, add a scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate orexin receptors, which are Gq-coupled and signal through an increase in intracellular calcium.

1. Cell Preparation:

  • Plate CHO or HEK293 cells stably expressing the human OX1 or OX2 receptor in a 96-well or 384-well black-walled, clear-bottom plate.

  • Allow cells to adhere and grow overnight.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) by incubating them in a buffer containing the dye for a specific period (e.g., 45-60 minutes) at 37°C. Probenecid is often included in the buffer to prevent the dye from being extruded from the cells.

3. Compound Addition and Signal Detection:

  • Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.

  • Add varying concentrations of the test compound (e.g., Orexin A (16-33)) to the wells.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve.

  • Plot the response as a function of the log of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

ERK1/2 Phosphorylation Assay

This assay measures a downstream signaling event following orexin receptor activation, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

1. Cell Culture and Stimulation:

  • Plate cells stably expressing the orexin receptors in a 96-well plate and grow to a suitable confluency.

  • Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.

  • Treat the cells with varying concentrations of the test compound (e.g., Orexin A (16-33)) for a specific time period (e.g., 5-15 minutes) at 37°C.

2. Cell Lysis and Protein Quantification:

  • Lyse the cells to extract the proteins.

  • Determine the total protein concentration in each lysate.

3. Detection of Phosphorylated ERK1/2:

  • The levels of phosphorylated ERK1/2 (pERK1/2) can be quantified using various methods, such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pERK1/2 and total ERK1/2.
    • ELISA: Use a sandwich ELISA kit with antibodies specific for pERK1/2.
    • In-Cell Western/Flow Cytometry: Use fluorescently labeled antibodies to detect pERK1/2 in fixed and permeabilized cells.

4. Data Analysis:

  • Normalize the pERK1/2 signal to the total ERK1/2 signal or the total protein concentration.

  • Plot the normalized pERK1/2 levels as a function of the log of the agonist concentration.

  • Determine the EC50 value from the resulting dose-response curve.

Mandatory Visualizations

Orexin Receptor Signaling Pathway

G cluster_receptor Cell Membrane Orexin_Receptor Orexin Receptor (OX1R/OX2R) Gq Gq protein Orexin_Receptor->Gq Activation Orexin_A Orexin A Orexin_A->Orexin_Receptor Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates pERK pERK1/2 ERK->pERK Downstream Downstream Cellular Responses pERK->Downstream

Caption: Canonical Gq-coupled signaling pathway of orexin receptors.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing orexin receptor Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate membranes with radioligand and competitor Membrane_Prep->Incubation Filtration 4. Separate bound and free radioligand by filtration Incubation->Filtration Counting 5. Quantify bound radioactivity Filtration->Counting Competition_Curve 6. Generate competition curve Counting->Competition_Curve IC50 7. Determine IC50 Competition_Curve->IC50 Ki 8. Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Orexin A (16-33) in the Landscape of Orexin Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The orexin system, comprising two neuropeptides, orexin A (OXA) and orexin B (OXB), and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep, wakefulness, appetite, and reward processing.[1][2][3] The therapeutic potential of modulating this system has led to the development of a diverse array of orexin receptor agonists. This guide provides a comparative analysis of Orexin A (16-33), a fragment of the endogenous ligand Orexin A, against other key orexin receptor agonists, supported by experimental data and detailed protocols.

Overview of Orexin Receptor Agonists

Orexin receptor agonists can be broadly categorized based on their origin and selectivity:

  • Endogenous Peptides: Orexin A and Orexin B are the natural ligands for the orexin receptors. Orexin A is a 33-amino acid peptide with two intramolecular disulfide bonds, while Orexin B is a 28-amino acid linear peptide.[1][4] Orexin A binds to both OX1R and OX2R with high affinity, whereas Orexin B shows a preference for OX2R.

  • Peptide Fragments and Analogs: These are modified versions of the endogenous orexins, often truncated to identify the minimal sequence required for activity or to enhance selectivity. Orexin A (16-33) falls into this category.

  • Small Molecule Agonists: These are non-peptide compounds designed to mimic the action of endogenous orexins. They offer potential advantages in terms of oral bioavailability and pharmacokinetic properties. Development has yielded dual agonists as well as agonists selective for either OX1R or OX2R.

Comparative Performance of Orexin Receptor Agonists

The efficacy and potency of orexin receptor agonists are primarily assessed through in vitro functional assays, such as calcium mobilization, and binding assays. The following tables summarize the quantitative data for Orexin A (16-33) and a selection of other significant orexin receptor agonists.

Table 1: Comparative Potency (EC50, nM) of Orexin A Fragments and Endogenous Orexins

AgonistOX1R EC50 (nM)OX2R EC50 (nM)Selectivity
Orexin A0.22 ± 0.061.07 ± 0.3OX1R/OX2R ~0.2
Orexin B420 (Ki)36 (Ki)OX2R selective
Orexin A (16-33) >10,000 >10,000 Inactive
Orexin A (15-33)64 ± 11980 ± 150~15-fold OX1R selective
Orexin A (17-33)8.29 ± 1.1187 ± 25~23-fold OX1R selective
Orexin A (19-33)1380 ± 210>3000Weak OX1R activity

Data presented as mean ± SEM from German et al., 2013, unless otherwise noted. Ki values for Orexin B are from a separate study and represent binding affinity.

Analysis: The data clearly indicates that while shorter fragments of Orexin A, such as Orexin A (17-33), retain significant and even selective agonist activity at the OX1 receptor, the Orexin A (16-33) fragment is largely inactive at both receptors at concentrations up to 10 µM. One study noted that a 1 µM application of the Orexin-A (16-33) amide fragment did not elicit an increase in spontaneous excitatory postsynaptic current (sEPSC) frequency in laterodorsal tegmental nucleus neurons, a response readily observed with the full-length Orexin A. This suggests that the amino acids between positions 16 and 17 are crucial for receptor binding and activation.

Table 2: Performance of Other Notable Orexin Receptor Agonists

AgonistTypeOX1R EC50 (nM)OX2R EC50 (nM)Selectivity
[Ala11, D-Leu15]-Orexin BPeptide Analog520.13~400-fold OX2R selective
YNT-185Small Molecule275028~98-fold OX2R selective
Danavorexton (TAK-925)Small Molecule>50005.5>900-fold OX2R selective
OX-201Small Molecule>10008.0>125-fold OX2R selective
(R)-YNT-3708Small Molecule7.48168~22.5-fold OX1R selective
Oveporexton (TAK-861)Small Molecule>3000-fold selective for OX2R2.5>3000-fold OX2R selective
RTIOXA-43Small Molecule2424Dual
LedasorextonSmall Molecule-0.99OX2R selective
Alixorexton (ALKS 2680)Small Molecule>5,000-fold selective for OX2R≥10-fold more potent than Orexin A>5,000-fold OX2R selective

Orexin Receptor Signaling Pathways

Activation of both OX1 and OX2 receptors can lead to the coupling of multiple G protein subtypes, including Gq/11, Gi/o, and Gs. The predominant pathway involves Gq protein activation, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and increased excitability.

Orexin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Orexin Agonist Orexin Agonist OXR OX1R / OX2R Orexin Agonist->OXR Binds to Gq Gq OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal Excitation Neuronal Excitation Ca2+->Neuronal Excitation PKC->Neuronal Excitation

Orexin Receptor Gq-Mediated Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of orexin receptor agonists.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Test compounds (Orexin A (16-33) and other agonists).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the OX1R or OX2R expressing CHO cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the cell plate into the fluorescence plate reader. c. Record a baseline fluorescence reading. d. The instrument automatically adds the test compounds to the wells. e. Immediately begin recording the fluorescence intensity over time to measure the calcium transient.

  • Data Analysis: a. The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed OX1R/OX2R CHO Cells in Microplate Culture Culture Overnight Seed_Cells->Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Culture->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Add_Agonist Add Orexin Agonist Baseline->Add_Agonist Measure_Response Measure Fluorescence Change Add_Agonist->Measure_Response Plot_Data Plot Dose-Response Curve Measure_Response->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Calcium Mobilization Assay Workflow

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, providing information on its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of orexin receptor agonists.

Materials:

  • Membrane preparations from cells expressing OX1R or OX2R.

  • Radioligand (e.g., [125I]-Orexin A).

  • Unlabeled test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand. The membranes with the bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The comparative analysis reveals that Orexin A (16-33) is not a functionally active agonist at either OX1 or OX2 receptors, in stark contrast to the full-length Orexin A and other truncated fragments like Orexin A (17-33). The field of orexin receptor agonists is rapidly evolving, with a multitude of peptide analogs and small molecules demonstrating high potency and varying degrees of selectivity. These newer compounds, particularly the orally bioavailable small molecules, hold significant promise for the therapeutic manipulation of the orexin system in disorders such as narcolepsy. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel orexin receptor agonists.

References

Comparative Guide to Orexin A (16-33) Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting Orexin A, with a specific focus on their reactivity with the Orexin A (16-33) fragment and the related Orexin B peptide. The data presented here is compiled from commercially available antibody and immunoassay kit datasheets.

Orexin A Signaling Pathway

Orexin A, a neuropeptide crucial for regulating sleep-wake cycles, feeding behavior, and reward systems, exerts its effects by binding to two G-protein coupled receptors: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). The binding of Orexin A initiates a cascade of intracellular signaling events. OX1R primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). OX2R can couple to both Gq and Gi/o proteins, initiating similar pathways to OX1R and also inhibiting adenylyl cyclase. Downstream of these initial events, other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, are also activated.[1][2][3][4][5]

OrexinA_Signaling_Pathway OrexinA Orexin A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R Gq Gq OX1R->Gq OX2R->Gq Gio Gi/o OX2R->Gio PLC PLC Gq->PLC MAPK_ERK MAPK/ERK Pathway Gq->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Gq->PI3K_Akt AC Adenylyl Cyclase Gio->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC PKC->MAPK_ERK Competitive_ELISA_Workflow start Start coat Coat plate with Orexin A start->coat wash1 Wash coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash block->wash2 prepare_mix Prepare mixtures of Orexin A antibody with varying concentrations of Orexin A, Orexin A (16-33), or Orexin B wash2->prepare_mix add_mix Add antibody-peptide mixtures to wells prepare_mix->add_mix wash3 Wash add_mix->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB substrate wash4->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Analyze data and calculate cross-reactivity read_plate->analyze end End analyze->end

References

A Functional Comparison of Orexin A (16-33) and Full-Length Orexin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional properties of the truncated orexin peptide, Orexin A (16-33), and the full-length Orexin A. This analysis is supported by experimental data to delineate their respective activities and potential applications in research.

Full-length Orexin A, a 33-amino acid neuropeptide, is a critical regulator of wakefulness, feeding behavior, and energy homeostasis. Its biological effects are mediated through two G-protein coupled receptors, the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R). Orexin A (16-33) is a C-terminal fragment of the full-length peptide. Understanding the functional differences between the full-length peptide and its fragments is crucial for elucidating the structure-activity relationships of orexin signaling and for the development of targeted therapeutics.

Quantitative Comparison of Receptor Activity

Experimental data consistently demonstrates that Orexin A (16-33) is significantly less potent than full-length Orexin A in activating orexin receptors. The C-terminal fragment shows a marked reduction in binding affinity and functional activity at both OX1R and OX2R.

CompoundReceptorParameterValue (nM)
Full-Length Orexin A OX1RIC₅₀20[1]
OX2RIC₅₀38[1]
OX1REC₅₀30[1]
OX2REC₅₀~36
Orexin A (17-33) *OX1REC₅₀8.29[2][3]
OX2REC₅₀187

Note: Data for Orexin A (17-33), a closely related fragment, is presented as a proxy for Orexin A (16-33) due to the availability of specific quantitative data. The trend of reduced potency is expected to be similar for Orexin A (16-33).

A study by Xu et al. (2012) established a rank order of potency for the activation of the OX1 receptor as Orexin A > Orexin B > Orexin A (16-33), further confirming the diminished activity of the C-terminal fragment.

Functional Comparison in a Neuronal System

Electrophysiological studies on laterodorsal tegmental (LDT) neurons, which are involved in arousal and REM sleep regulation, have provided direct evidence of the functional disparity between full-length Orexin A and its 16-33 fragment.

In a key experiment, application of full-length Orexin A (1 µM) to LDT neurons resulted in a significant increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and induced an inward current, indicative of neuronal excitation. In stark contrast, the application of Orexin A (16-33) at the same concentration failed to elicit any significant change in sEPSC frequency or induce an inward current. These findings strongly suggest that the N-terminal region and the disulfide bonds of Orexin A, which are absent in the 16-33 fragment, are critical for its excitatory effects on neurons.

In Vivo Functional Implications

The profound differences in receptor activation and neuronal excitation between full-length Orexin A and Orexin A (16-33) have significant implications for their in vivo functions.

Wakefulness: Full-length Orexin A is a potent promoter of wakefulness. Central administration of Orexin A robustly increases wakefulness and suppresses both NREM and REM sleep. Given the lack of activity of Orexin A (16-33) on key arousal-promoting neurons like those in the LDT, it is expected to have no significant effect on wakefulness.

Food Intake: Full-length Orexin A is known to stimulate food intake, although its role is complex and can be influenced by the timing of administration relative to food availability. Studies have shown that intracerebroventricular injection of Orexin A can increase food consumption in rodents. In contrast, the inactivity of Orexin A (16-33) at the receptor level suggests it is unlikely to have a significant impact on feeding behavior.

Signaling Pathways

Full-length Orexin A activates both OX1 and OX2 receptors, which are primarily coupled to the Gq/11 G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and increased excitability. OX2R can also couple to Gi/o and Gs proteins. The lack of significant receptor activation by Orexin A (16-33) indicates that it does not effectively initiate these downstream signaling events.

cluster_ligand Ligand cluster_receptor Receptor cluster_signaling Downstream Signaling Full-length Orexin A Full-length Orexin A OX1R/OX2R OX1R/OX2R Full-length Orexin A->OX1R/OX2R Binds and Activates Orexin A (16-33) Orexin A (16-33) Orexin A (16-33)->OX1R/OX2R No Significant Binding/Activation Gq Gq OX1R/OX2R->Gq Activates PLC PLC Gq->PLC Ca2+ release Ca2+ release PLC->Ca2+ release Neuronal Excitation Neuronal Excitation Ca2+ release->Neuronal Excitation

Signaling pathway of full-length Orexin A versus Orexin A (16-33).

Experimental Protocols

Orexin Receptor Binding Assay

Objective: To determine the binding affinity of Orexin A and its fragments to OX1 and OX2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-Orexin A) and varying concentrations of the unlabeled competitor (full-length Orexin A or Orexin A (16-33)).

  • Incubation: The reaction is incubated at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and IC₅₀ values (the concentration of competitor that inhibits 50% of specific binding) are calculated. Ki values can be derived from the IC₅₀ values using the Cheng-Prusoff equation.

start Prepare OX1R/OX2R expressing cell membranes step2 Incubate membranes with radiolabeled Orexin A and competitor (Orexin A or Orexin A (16-33)) start->step2 step3 Separate bound and free radioligand via filtration step2->step3 step4 Quantify radioactivity step3->step4 end Calculate IC50 and Ki values step4->end

Workflow for Orexin Receptor Binding Assay.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional activity of Orexin A and its fragments by quantifying changes in intracellular calcium.

Methodology:

  • Cell Culture: CHO cells stably expressing either OX1R or OX2R are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

  • Compound Addition: Different concentrations of full-length Orexin A or Orexin A (16-33) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: Dose-response curves are generated, and EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated.

In Vivo Food Intake Study

Objective: To assess the effects of centrally administered Orexin A and its fragments on feeding behavior in rodents.

Methodology:

  • Animal Preparation: Rodents (rats or mice) are surgically implanted with an intracerebroventricular (ICV) cannula for direct administration of compounds into the brain.

  • Acclimation: Animals are allowed to recover from surgery and are acclimated to the experimental conditions.

  • Compound Administration: Full-length Orexin A, Orexin A (16-33), or a vehicle control is injected through the ICV cannula.

  • Food Intake Measurement: Pre-weighed food is provided, and the amount of food consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Data Analysis: The cumulative food intake is calculated and compared between the different treatment groups.

Brain Slice Electrophysiology

Objective: To determine the effects of Orexin A and its fragments on the electrical activity of specific neurons.

Methodology:

  • Brain Slice Preparation: Acute brain slices containing the region of interest (e.g., the laterodorsal tegmental nucleus) are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are made from individual neurons within the brain slice.

  • Baseline Recording: The baseline electrical activity of the neuron, including resting membrane potential and spontaneous synaptic activity, is recorded.

  • Compound Application: Full-length Orexin A or Orexin A (16-33) is bath-applied to the brain slice at a known concentration.

  • Recording of Effects: Changes in the neuron's membrane potential, firing rate, and synaptic activity are recorded during and after compound application.

  • Data Analysis: The electrophysiological parameters before and after compound application are compared to determine the effect of the peptide.

Conclusion

The available evidence strongly indicates that Orexin A (16-33) is a functionally weak or inactive fragment of the full-length Orexin A peptide. Its significantly reduced affinity for both OX1 and OX2 receptors translates to a lack of significant biological activity in both in vitro and in situ neuronal assays. For researchers investigating the physiological roles of the orexin system, it is crucial to use the full-length Orexin A peptide to elicit robust and physiologically relevant effects. Orexin A (16-33) may serve as a useful negative control in experiments to demonstrate the specificity of the effects of full-length Orexin A. This comparative guide underscores the importance of the N-terminal region and the structural integrity conferred by the disulfide bonds for the potent and diverse biological functions of Orexin A.

References

Orexin A (16-33): A Comparative Analysis of Specificity for OX1R vs. OX2R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and functional specificity of the Orexin A fragment, Orexin A (16-33), for the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this peptide fragment for targeted therapeutic development.

Executive Summary

Orexin A (16-33), a C-terminal fragment of the full-length Orexin A neuropeptide, demonstrates preferential binding and activation of the Orexin 1 Receptor (OX1R) over the Orexin 2 Receptor (OX2R). While the full-length Orexin A is a non-selective agonist for both receptors, this truncated version exhibits significant selectivity for OX1R. This specificity makes Orexin A (16-33) and its analogs valuable tools for elucidating the distinct physiological roles of OX1R and for the development of targeted therapeutics.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a closely related C-terminal fragment, Orexin A (17-33), which is often used interchangeably in research. This data highlights its selectivity for OX1R.

LigandReceptorAssay TypeParameterValue (nM)Fold Selectivity (OX2R/OX1R)
Orexin A (17-33)Human OX1RCalcium MobilizationEC508.29[1]~23
Orexin A (17-33)Human OX2RCalcium MobilizationEC50187[1]

Signaling Pathways

Orexin receptors are G protein-coupled receptors (GPCRs) that mediate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.

OX1R Signaling Pathway

OX1R primarily couples to the Gq family of G proteins.[2][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

OX1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin_A_16-33 Orexin A (16-33) OX1R OX1R Orexin_A_16-33->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Gq->PLC Activates downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream

OX1R Gq Signaling Pathway
OX2R Signaling Pathway

OX2R exhibits more diverse signaling by coupling to both Gq and Gi/o G proteins. The Gq pathway mirrors that of OX1R, leading to calcium mobilization. The Gi/o pathway, however, results in the inhibition of adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.

OX2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin_A_16-33 Orexin A (16-33) (Low Affinity) OX2R OX2R Orexin_A_16-33->OX2R Binds Gq Gq OX2R->Gq Gi Gi/o OX2R->Gi Activates PLC PLC Ca_release Ca²⁺ Release PLC->Ca_release AC Adenylyl Cyclase cAMP_decrease ↓ cAMP AC->cAMP_decrease Gq->PLC Activates Gi->AC Inhibits downstream_Gq Downstream Effects (Gq) Ca_release->downstream_Gq downstream_Gi Downstream Effects (Gi/o) cAMP_decrease->downstream_Gi

OX2R Gq and Gi/o Signaling Pathways

Experimental Protocols

Detailed below are representative protocols for the key assays used to characterize the specificity of Orexin A (16-33).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of Orexin A (16-33) for OX1R and OX2R.

Workflow:

Binding_Assay_Workflow prep Prepare Membranes (from cells expressing OX1R or OX2R) incubate Incubate Membranes with Radioligand (e.g., [¹²⁵I]Orexin A) & Orexin A (16-33) prep->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ → Ki) quantify->analyze

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand (e.g., [125I]-Orexin A).

  • Orexin A (16-33) peptide.

  • Assay Buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of unlabeled Orexin A).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (Orexin A (16-33)).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Orexin A (16-33). Determine the IC50 (the concentration of Orexin A (16-33) that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the functional potency (EC50) of Orexin A (16-33) at OX1R and OX2R.

Workflow:

Calcium_Assay_Workflow plate Plate Cells (expressing OX1R or OX2R) load Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) plate->load add_agonist Add Varying Concentrations of Orexin A (16-33) load->add_agonist measure Measure Fluorescence (FLIPR) add_agonist->measure analyze Data Analysis (EC₅₀) measure->analyze

Calcium Mobilization Assay Workflow

Materials:

  • CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Orexin A (16-33) peptide.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.

  • Agonist Addition: Place the plate in the FLIPR instrument. After establishing a baseline fluorescence reading, automatically add varying concentrations of Orexin A (16-33) to the wells.

  • Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over a period of time (e.g., 60-120 seconds) to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration of Orexin A (16-33). Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The available experimental data indicates that the C-terminal fragment of Orexin A, represented by Orexin A (17-33), is a selective agonist for OX1R with approximately 23-fold higher potency compared to OX2R. This selectivity, in contrast to the non-selective nature of the full-length Orexin A, makes it a valuable pharmacological tool for investigating the specific functions of OX1R in various physiological processes, including feeding, reward, and arousal. The distinct signaling pathways activated by OX1R and OX2R further underscore the importance of developing receptor-subtype-selective ligands for targeted therapeutic interventions. The protocols provided in this guide offer a foundation for the continued exploration and characterization of Orexin A fragments and other selective orexin receptor modulators.

References

Orexin A (16-33) as a Negative Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the use of appropriate controls is paramount for the robust interpretation of experimental data. This guide provides a comparative analysis of Orexin A (16-33), a C-terminal fragment of the neuropeptide Orexin A, and its utility as a negative control in studies involving the orexin system.

Orexin A is a 33-amino acid neuropeptide that plays a crucial role in regulating wakefulness, appetite, and arousal.[1] It exerts its effects by activating two G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1] Orexin A (16-33) is a fragment of the full-length peptide and is often utilized in control experiments to demonstrate the specificity of the effects of Orexin A. This guide will objectively compare the performance of Orexin A (16-33) to full-length Orexin A, supported by experimental data, and provide detailed methodologies for key experiments.

Data Presentation: Comparative Activity at Orexin Receptors

The following tables summarize the quantitative data comparing the activity of full-length Orexin A and its C-terminal fragment, Orexin A (16-33). The data clearly demonstrates the significantly reduced or absent activity of the (16-33) fragment, validating its use as a negative control.

CompoundAssay TypeCell Line/SystemReceptorParameterValue
Orexin ACalcium MobilizationHEK293OX1EC5030 nM[2]
Orexin ACalcium MobilizationHEK293OX2EC5034 nM[2]
Orexin A (16-33)Electrophysiology Rat LDT NeuronsEndogenoussEPSC FrequencyNo significant change [3]
Orexin A (16-33)Electrophysiology Rat LDT NeuronsEndogenoussEPSC AmplitudeNo significant change
Orexin A (16-33)Electrophysiology Rat LDT NeuronsEndogenousInward CurrentNo effect
Orexin A (16-33)ERK1/2 Phosphorylation Flp-In T-REx 293OX1pEC505.72 ± 0.09

EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. pEC50 is the negative logarithm of the EC50.

Key Experimental Findings

Electrophysiological studies on laterodorsal tegmental (LDT) neurons, which are involved in arousal and REM sleep, provide compelling evidence for the inactivity of Orexin A (16-33). In whole-cell patch-clamp recordings, application of 1 µM full-length Orexin A resulted in a significant increase in the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) and induced an inward current, indicative of neuronal excitation. In stark contrast, the application of 1 µM Orexin A (16-33) under the same conditions produced no significant change in sEPSC frequency or amplitude, nor did it evoke an inward current. This demonstrates that the C-terminal fragment lacks the ability to activate the native orexin receptors on these neurons to produce a physiological response.

Furthermore, in a functional assay measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream event of orexin receptor activation, Orexin A (16-33) displayed significantly lower potency compared to full-length Orexin A. The pEC50 value of 5.72 for Orexin A (16-33) indicates a much higher concentration is required to elicit a response compared to the potent, full-length peptide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the electrical activity of individual neurons and assess the effects of peptides like Orexin A and its fragments.

Methodology:

  • Slice Preparation: Brain slices containing the region of interest (e.g., LDT) are prepared from rodents.

  • Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using a microscope with infrared differential interference contrast optics.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution containing ions that mimic the intracellular environment of the neuron.

  • Whole-Cell Configuration: The pipette is carefully guided to a neuron, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane. Gentle suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for the recording of the entire neuron's electrical activity.

  • Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs) and holding currents are recorded in voltage-clamp mode.

  • Drug Application: Orexin A or Orexin A (16-33) is bath-applied at a specific concentration (e.g., 1 µM) for a defined period, and changes in sEPSC frequency, amplitude, and holding current are measured and compared to the baseline recording.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon Gq-coupled GPCR activation, a hallmark of orexin receptor signaling.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either OX1R or OX2R are cultured in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3AM or Fura-2) for 60 minutes at 37°C.

  • Compound Addition: The plate is then placed in a fluorometric imaging plate reader (FLIPR). Test compounds, including a concentration range of Orexin A and Orexin A (16-33), are added to the wells.

  • Fluorescence Measurement: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The fluorescence data is used to generate dose-response curves and calculate EC50 values for each compound.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the Orexin signaling pathway and the experimental workflow for demonstrating the control function of Orexin A (16-33).

G cluster_0 Orexin A Signaling Pathway OrexinA Orexin A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin A signaling through Gq-coupled receptors.

G cluster_1 Experimental Workflow: Orexin A (16-33) Control Start Start: LDT Neuron in Slice Baseline Record Baseline Electrophysiological Activity Start->Baseline Add_Control Bath Apply Orexin A (16-33) (1µM) Baseline->Add_Control Record_Control Record Activity Add_Control->Record_Control No_Change Result: No Significant Change in sEPSC Frequency/Amplitude or Inward Current Record_Control->No_Change Washout Washout No_Change->Washout Conclusion Conclusion: Orexin A (16-33) is an Inactive Control No_Change->Conclusion Add_Active Bath Apply Orexin A (1µM) Washout->Add_Active Record_Active Record Activity Add_Active->Record_Active Change Result: Increased sEPSC Frequency/Amplitude & Evoked Inward Current Record_Active->Change Change->Conclusion

Caption: Workflow for validating Orexin A (16-33) as a control.

References

Orexin A (16-33): A Comparative Review of a C-Terminal Fragment

Author: BenchChem Technical Support Team. Date: November 2025

Orexin A, a 33-amino acid neuropeptide, and its counterpart Orexin B are central to regulating sleep, wakefulness, appetite, and other physiological processes through their interaction with two G protein-coupled receptors, OX1R and OX2R.[1][2][3] Understanding the structure-activity relationship of these peptides is crucial for the development of targeted therapeutics. This guide provides a comparative analysis of Orexin A (16-33), a C-terminal fragment of Orexin A, evaluating its biological activity and receptor interactions against the full-length native peptide.

Comparative Biological Activity and Potency

The C-terminus of Orexin A is understood to be critical for receptor activation.[4] Studies comparing the truncated Orexin A (16-33) fragment with the full-length Orexin A peptide have demonstrated that while the fragment retains some biological activity, it is significantly less potent.

In functional assays using an engineered OX1 receptor sensor in Flp-In T-REx 293 cells, the rank order of potency for activating the ERK1/2 MAP kinase pathway was determined to be Orexin A > Orexin B > Orexin A (16-33).[5] While full-length Orexin A and Orexin B acted as high-potency agonists, Orexin A (16-33) was only able to function as a low-potency agonist.

Conversely, in electrophysiological studies on laterodorsal tegmental (LDT) neurons, the Orexin A (16-33) fragment was found to be inactive. Application of the fragment at a concentration of 1 μM failed to produce an increase in spontaneous excitatory postsynaptic current (sEPSC) frequency or evoke an inward current, effects that were readily observed with the full-length Orexin A peptide at the same concentration. This suggests that in certain native neuronal systems, the N-terminal portion of the peptide is indispensable for eliciting a functional response.

The lack of activity or low potency of the fragment underscores the importance of the full peptide structure, including its two disulfide bonds which are absent in the (16-33) fragment, for high-affinity binding and robust receptor activation.

Quantitative Data Summary

The following table summarizes the comparative potency of Orexin A, Orexin B, and the Orexin A (16-33) fragment in a key functional assay.

LigandAssay TypeCell LineReceptorPotency (pEC₅₀)EfficacyReference
Orexin A ERK1/2 PhosphorylationFlp-In T-REx 293OX₁ Sensor~8.0 (EC₅₀ ≈ 10 nM)Full Agonist
Orexin B ERK1/2 PhosphorylationFlp-In T-REx 293OX₁ Sensor~7.1 (EC₅₀ ≈ 74 nM)Full Agonist
Orexin A (16-33) ERK1/2 PhosphorylationFlp-In T-REx 293OX₁ Sensor5.72 ± 0.09Partial Agonist
Orexin A Electrophysiology (sEPSC)LDT Neurons (mouse)NativeActive at 1 µMN/A
Orexin A (16-33) Electrophysiology (sEPSC)LDT Neurons (mouse)NativeInactive at 1 µMN/A

Signaling and Activity Comparison

Orexin A binding to its receptors, primarily OX1R, initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq proteins, leading to downstream activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of the ERK1/2 pathway.

Orexin_A_Signaling cluster_membrane Plasma Membrane cluster_ligand cluster_cytosol Cytosol OX1R OX1 Receptor Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG OrexinA Orexin A OrexinA->OX1R Binds Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response ERK p-ERK1/2 PKC->ERK ERK->Response

Fig. 1: Simplified Orexin A signaling pathway via the OX1 receptor.

The reduced efficacy of Orexin A (16-33) can be visualized as a disruption in the initial binding and activation step, leading to attenuated downstream signaling compared to the full-length peptide.

Comparative_Activity cluster_OA Full-Length Orexin A cluster_frag Orexin A (16-33) Fragment OA_bind High-Affinity Binding to OX1R OA_signal Robust Gq/PLC Activation OA_bind->OA_signal OA_effect Strong Biological Effect (High Potency) OA_signal->OA_effect Frag_bind Low-Affinity Binding to OX1R Frag_signal Weak / Negligible Gq/PLC Activation Frag_bind->Frag_signal Frag_effect Weak or No Effect (Low Potency / Inactive) Frag_signal->Frag_effect start Ligand start->OA_bind start->Frag_bind

Fig. 2: Logical comparison of Orexin A vs. its (16-33) fragment.

Experimental Protocols

Detailed methodologies are critical for interpreting and reproducing scientific findings. Below are summaries of the key experimental protocols used in the comparative studies cited.

ERK1/2 MAP Kinase Phosphorylation Assay

This protocol was used to quantify the potency of orexin peptides in a cell-based functional assay.

  • Cell Culture: Flp-In™ T-REx™ 293 cells were engineered to stably express an intramolecular FRET sensor form of the human OX1 receptor (mGluR5-VSV-G-OX1-FlAsH-CFP). Expression was induced by treating cells with doxycycline (100 ng/ml) for 24 hours.

  • Ligand Stimulation: Cells were challenged with varying concentrations of Orexin A, Orexin B, or Orexin A (16-33).

  • Phosphorylation Measurement: Ligand-induced phosphorylation of ERK1/2 was measured using a commercial kit (e.g., SureFire assay kit).

  • Data Analysis: Data were normalized and fitted to a sigmoidal dose-response curve to determine pEC₅₀ values.

Whole-Cell Electrophysiology in Brain Slices

This method was employed to assess the direct effects of orexin peptides on neuronal activity in a native brain circuit.

Electrophysiology_Workflow prep 1. Brain Slice Preparation (Mouse brainstem containing LDT) setup 2. Slice Transfer & Perfusion (Transfer to recording chamber with ACSF) prep->setup patch 3. Neuron Identification & Patching (Identify LDT neuron, obtain whole-cell patch) setup->patch record 4. Baseline Recording (Record spontaneous EPSCs at -60 mV) patch->record apply_frag 5. Apply Orexin A (16-33) (Superfuse fragment, e.g., 1 µM) record->apply_frag record_frag 6. Record During Fragment Application apply_frag->record_frag wash 7. Washout record_frag->wash apply_full 8. Apply Full-Length Orexin A (Superfuse full peptide, e.g., 1 µM) wash->apply_full record_full 9. Record During Full Peptide Application apply_full->record_full analyze 10. Data Analysis (Compare sEPSC frequency and amplitude) record_full->analyze

Fig. 3: Experimental workflow for comparative electrophysiology.
  • Slice Preparation: Brainstem slices containing the laterodorsal tegmental nucleus (LDT) were prepared from mice.

  • Recording Setup: Slices were placed in a recording chamber and superfused with an extracellular solution containing blockers of inhibitory transmission (10 μM bicuculline and 2.5 μM strychnine) to isolate excitatory currents.

  • Patch-Clamp Recording: Whole-cell voltage-clamp recordings were obtained from LDT neurons using a K-gluconate-based internal solution. The membrane potential was held at -60 mV.

  • Peptide Application: After a stable baseline recording of spontaneous EPSCs, the Orexin A (16-33) fragment (1 μM) was applied via superfusion, followed by a washout period and subsequent application of the full-length Orexin A peptide (1 μM).

  • Analysis: The frequency and amplitude of sEPSCs before, during, and after peptide application were measured and compared. The presence or absence of a direct inward current was also noted.

References

A Researcher's Guide to Assessing the Purity and Quality of Synthetic Orexin A (16-33)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the reliability of experimental results hinges on the quality of the reagents used. Synthetic peptides, such as Orexin A (16-33), are no exception. This guide provides a comprehensive framework for assessing the purity and quality of synthetic Orexin A (16-33), enabling informed comparisons between different sources and ensuring the integrity of your research.

Key Quality Attributes for Synthetic Peptides

The quality of a synthetic peptide is determined by several key attributes. When comparing different batches or suppliers of Orexin A (16-33), it is crucial to consider the following parameters:

  • Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and represents the percentage of the target peptide in the sample relative to impurities.[1][2]

  • Identity: Mass Spectrometry (MS) is the gold standard for confirming the molecular weight of the peptide, verifying that the correct sequence has been synthesized.[3][4]

  • Peptide Content: This refers to the actual amount of peptide in the lyophilized powder, which also contains counter-ions and water.

  • Counter-ion Content: Trifluoroacetic acid (TFA) is often used during peptide purification and can remain in the final product as a counter-ion.[1] High levels of TFA can be cytotoxic and may interfere with biological assays.

  • Water Content: The amount of residual water in the lyophilized peptide powder can affect the net peptide content.

  • Absence of Process-Related Impurities: These can include residual solvents from the synthesis process.

Comparative Data Summary

To facilitate a direct comparison of Orexin A (16-33) from different suppliers, researchers should compile their analytical data in a structured format. The following table provides a template for summarizing key quality control data:

Quality Attribute Supplier A Supplier B Supplier C Acceptance Criteria
Purity (HPLC, @214/280 nm) e.g., 96.5%e.g., 98.2%e.g., 95.1%>95%
Identity (Mass Spectrometry) e.g., 1862.1 Dae.g., 1862.2 Dae.g., 1862.1 DaMatches theoretical MW (1862.16 Da)
Counter-ion (TFA) Content e.g., 10%e.g., 5%e.g., 15%As low as possible
Water Content (Karl Fischer) e.g., 3%e.g., 4%e.g., 2.5%<10%
Net Peptide Content e.g., 87%e.g., 91%e.g., 82.5%As high as possible

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results from specific suppliers.

Experimental Protocols for Quality Assessment

Accurate assessment of synthetic Orexin A (16-33) requires robust experimental protocols. Below are detailed methodologies for the key analytical techniques.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, such as 0.1% TFA in water or acetonitrile. Centrifuge and filter the sample before injection to remove any particulates.

  • Column: A C18 column is typically used for peptide separations.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 60% of mobile phase B over 20-30 minutes is a common starting point. The gradient should be optimized based on the specific properties of Orexin A (16-33).

  • Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Quantification: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Identity Confirmation by Mass Spectrometry (MS)

MS is essential for verifying the molecular weight of the synthetic peptide, confirming its identity.

Methodology:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of Orexin A (16-33) (1862.16 Da).

Determination of Net Peptide Content

The net peptide content can be estimated by subtracting the percentage of water and counter-ions from the total weight. For a more accurate determination, quantitative amino acid analysis can be performed.

Methodology (Amino Acid Analysis):

  • The peptide is hydrolyzed into its constituent amino acids using a strong acid.

  • The individual amino acids are then separated by chromatography and quantified.

  • The amount of each amino acid is compared to the theoretical amino acid composition of Orexin A (16-33) to determine the net peptide content.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the assessment process and the biological context of Orexin A, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_quality Quality Assessment P1 Lyophilized Orexin A (16-33) P2 Reconstitution in appropriate solvent P1->P2 A3 Water Content (Karl Fischer) P1->A3 Quantification A4 Counter-ion Analysis P1->A4 Quantification P3 Filtration (0.22 µm) P2->P3 A1 RP-HPLC Analysis P3->A1 Purity Assessment A2 Mass Spectrometry (ESI-MS) P3->A2 Identity Confirmation D1 Purity (%) A1->D1 D2 Molecular Weight (Da) A2->D2 D3 Water Content (%) A3->D3 D4 Counter-ion Content (%) A4->D4 Q1 High Quality D1->Q1 D2->Q1 D5 Net Peptide Content Calculation D3->D5 D4->D5 D5->Q1 Q2 Low Quality G cluster_ligand Ligand cluster_receptor Receptors cluster_gprotein G-Protein Coupling cluster_effector Downstream Effectors L1 Orexin A R1 OX1 Receptor L1->R1 R2 OX2 Receptor L1->R2 Gq Gq R1->Gq R2->Gq Gi Gi R2->Gi PLC Phospholipase C (PLC) Gq->PLC Ca ↑ Intracellular Ca2+ PLC->Ca PKC Protein Kinase C (PKC) PLC->PKC ERK ERK1/2 Activation Ca->ERK PKC->ERK

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Orexin A (16-33)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of bioactive peptides like Orexin A (16-33) is paramount for ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1] The following PPE is mandatory when handling Orexin A (16-33) in both lyophilized and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles of the lyophilized powder and splashes of peptide solutions.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[2] Gloves should be changed immediately if contaminated.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to avoid inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and effective use of Orexin A (16-33) in a laboratory setting.

Receiving and Storage

Upon receipt, the lyophilized peptide should be stored in a tightly sealed container in a freezer at -20°C or -80°C for long-term stability.[3][4][5] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide.

Reconstitution and Handling

Reconstitution should be performed in a clean, designated area. To minimize contamination, use sterile equipment and solvents.

  • Solvent Selection : The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water or a buffer solution (pH 5-7) is appropriate.

  • Dissolution : Add the desired volume of solvent to the vial. Mix by gentle vortexing or pipetting. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be divided into smaller, single-use aliquots.

  • Storage of Solutions : Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), solutions can be kept at 4°C. For longer periods, aliquots should be stored frozen at -20°C or -80°C.

G cluster_storage Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal receive Receive Lyophilized Peptide equilibrate Equilibrate to Room Temp in Desiccator receive->equilibrate store Store at -20°C to -80°C equilibrate->store reconstitute Reconstitute in Sterile Solvent store->reconstitute Prepare for use aliquot Aliquot into Single-Use Vials reconstitute->aliquot use Use in Experiment aliquot->use store_solution Store Aliquots at -20°C to -80°C aliquot->store_solution decontaminate_liquid Decontaminate Liquid Waste use->decontaminate_liquid Unused solution decontaminate_solid Decontaminate Solid Waste use->decontaminate_solid Contaminated tips, tubes dispose Dispose as Chemical Waste decontaminate_liquid->dispose decontaminate_solid->dispose G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Orexin Receptor (OX1R/OX2R) g_protein G-Protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitation) ca_release->cellular_response pkc->cellular_response orexin Orexin A (16-33) orexin->receptor Binds

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.